molecular formula C8H10FNO B112136 2-Amino-2-(2-fluorophenyl)ethanol CAS No. 179811-62-2

2-Amino-2-(2-fluorophenyl)ethanol

Cat. No.: B112136
CAS No.: 179811-62-2
M. Wt: 155.17 g/mol
InChI Key: SZOFSDXTFGOZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(2-fluorophenyl)ethanol is a useful research compound. Its molecular formula is C8H10FNO and its molecular weight is 155.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOFSDXTFGOZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564730
Record name 2-Amino-2-(2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179811-62-2
Record name β-Amino-2-fluorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179811-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-2-(2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(2-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-2-(2-fluorophenyl)ethanol (CAS No: 3225-74-9). Due to the limited availability of experimentally determined data in public literature and databases, this document focuses on presenting the foundational chemical information alongside detailed, standardized experimental protocols for the determination of key physicochemical parameters. This approach equips researchers and drug development professionals with the necessary tools to characterize this compound in a laboratory setting. The guide includes a summary of known data, detailed methodologies for determining melting point, boiling point, solubility, pKa, and the partition coefficient (logP), and a generalized workflow for physicochemical characterization.

Introduction

This compound is a fluorinated amino alcohol. The presence of a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and drug design. A thorough understanding of its physicochemical properties is a critical first step in the preclinical development process, influencing formulation, pharmacokinetics, and pharmacodynamics.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₀FNOThermo Fisher Scientific[1]
Molecular Weight 155.17 g/mol Thermo Fisher Scientific[1]
CAS Number 3225-74-9Fisher Scientific[2]
Physical State Solid (Tan)Fisher Scientific[2]
XlogP (Calculated) 0.2
Melting Point No data availableFisher Scientific[2]
Boiling Point No information availableFisher Scientific[2]
Solubility No data availableFisher Scientific[2]
pKa No data available

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [3]

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.

  • Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature distribution.[3] The rate of heating should be around 1-2°C per minute when approaching the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is the melting point of the substance.[4]

  • Purity Indication: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[5]

Methodology: Capillary Method (Siwoloboff's Method) [5][6][7]

  • Sample Preparation: A small amount of liquid this compound is placed in a fusion tube or a small test tube.[6] A capillary tube, sealed at one end, is placed inverted into the liquid.[6]

  • Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a suitable heating bath (e.g., Thiele tube or an aluminum block).[5][6] The thermometer bulb and the fusion tube should be at the same level.[6]

  • Heating: The apparatus is heated slowly and uniformly.[6]

  • Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then stopped.[6] The temperature at which a rapid and continuous stream of bubbles emerges is noted.[6] As the liquid cools, the bubbling will cease, and the liquid will begin to enter the capillary tube. The temperature at which the liquid just starts to enter the capillary tube is recorded as the boiling point.[8]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Testing [9][10]

  • Solvent Selection: A range of solvents with varying polarities should be used. A common sequence includes water, 5% aqueous HCl, 5% aqueous NaHCO₃, 5% aqueous NaOH, and an organic solvent like diethyl ether or hexane.[9]

  • Procedure:

    • Place a small, accurately weighed amount (e.g., 25 mg) of this compound into a test tube.[9]

    • Add a small volume (e.g., 0.75 mL) of the chosen solvent in portions.[9]

    • After each addition, shake the test tube vigorously for a set period (e.g., 60 seconds).[9][10]

    • Observe whether the compound dissolves completely. If it does, it is classified as soluble in that solvent.[10]

  • Interpretation:

    • Solubility in water suggests the presence of polar functional groups.

    • Solubility in 5% HCl indicates a basic functional group, such as an amine.[9]

    • Solubility in 5% NaHCO₃ points to a strongly acidic group, while solubility in 5% NaOH but not NaHCO₃ suggests a weakly acidic group.[11]

    • Solubility in a non-polar organic solvent like hexane suggests a predominantly non-polar character.[10]

pKa Determination

The pKa is a measure of the acidity of a molecule. For an amine, the pKa refers to the acidity of its conjugate acid (the ammonium ion).

Methodology: Potentiometric Titration [12][13]

  • Sample Preparation: A solution of this compound of a known concentration is prepared in deionized water or a suitable buffer with a known ionic strength.[12]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[14] A pH meter, calibrated with standard buffer solutions, is used to monitor the pH of the solution after each incremental addition of the titrant.[12][13]

  • Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added.[12] The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[12]

Partition Coefficient (logP) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.[15]

Methodology: Shake-Flask Method [15]

  • Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.[16]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other pre-saturated phase is added.[16]

  • Equilibration: The mixture is shaken vigorously for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium. The mixture is then allowed to stand until the two phases have completely separated.[16]

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[16]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[15]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound like this compound.

G cluster_0 Initial Assessment cluster_1 Physical Properties cluster_2 Solution Properties cluster_3 Data Analysis & Reporting Start Obtain Pure Sample of This compound Structure Confirm Structure (NMR, MS) Start->Structure Purity Assess Purity (HPLC, LC-MS) Structure->Purity MeltingPoint Determine Melting Point Purity->MeltingPoint BoilingPoint Determine Boiling Point Purity->BoilingPoint PhysicalState Observe Physical State Purity->PhysicalState Solubility Determine Solubility Profile (Aqueous & Organic Solvents) Purity->Solubility Analysis Analyze & Tabulate Data MeltingPoint->Analysis BoilingPoint->Analysis PhysicalState->Analysis pKa Determine pKa (Potentiometric Titration) Solubility->pKa LogP Determine logP (Shake-Flask Method) Solubility->LogP pKa->Analysis LogP->Analysis Report Generate Technical Report Analysis->Report

Caption: Generalized workflow for the physicochemical characterization of a chemical compound.

Conclusion

While direct experimental data on the physicochemical properties of this compound are scarce, this guide provides the essential framework for its comprehensive characterization. The detailed experimental protocols for determining melting point, boiling point, solubility, pKa, and logP offer a clear path for researchers to generate the necessary data for drug discovery and development applications. The systematic application of these methods will enable a robust understanding of this compound's behavior, facilitating its potential progression in the pharmaceutical pipeline.

References

In-depth Analysis of 2-Amino-2-(2-fluorophenyl)ethanol Derivatives Reveals Limited Publicly Available Biological Data

Author: BenchChem Technical Support Team. Date: December 2025

While the broader class of phenylethanolamines, which includes the parent structure of the compounds , is known to exhibit a range of biological activities, particularly as adrenergic receptor agonists and monoamine oxidase inhibitors, specific structure-activity relationship (SAR) studies focusing on the 2-fluoro substitution of the phenyl ring are not prevalent in published research.

The search for information did yield listings from chemical suppliers for the parent compound, 2-Amino-2-(2-fluorophenyl)ethanol, and its enantiomers, confirming its availability for research purposes. However, these commercial listings do not provide data on biological activity.

Furthermore, while research on related fluorinated compounds, such as fluorinated phenylalanines, is more extensive, the biological data and mechanistic insights from these studies cannot be directly extrapolated to the this compound scaffold due to significant structural and functional differences.

This lack of specific, publicly available data prevents the creation of a detailed technical guide that meets the core requirements of summarizing quantitative biological data, providing experimental protocols, and visualizing signaling pathways for this particular class of derivatives.

Researchers and drug development professionals interested in the potential biological activities of this compound derivatives would likely need to undertake novel research to establish their pharmacological profile. This would involve the synthesis of a library of derivatives followed by a comprehensive suite of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action against various biological targets.

Based on a thorough and multi-faceted search of the available scientific and patent literature, there is insufficient public data to provide a detailed technical guide on the biological activity of this compound derivatives. The core requirements for quantitative data, experimental protocols, and pathway visualizations cannot be met at this time. The field appears to be open for new research to explore the potential of this chemical class.

In-Depth Technical Guide: Exploring the Hypothesized Mechanism of Action of 2-Amino-2-(2-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The mechanism of action described herein for 2-Amino-2-(2-fluorophenyl)ethanol is hypothesized based on the well-established pharmacology of structurally related phenylethanolamine analogs. Direct experimental data for this specific compound is not currently available in the public domain. This guide serves to provide a scientifically-grounded framework for its potential biological activity and to outline the experimental approaches required for its validation.

Introduction

This compound is a member of the phenylethanolamine class of compounds. This structural motif is characteristic of many endogenous neurotransmitters and synthetic drugs that interact with the adrenergic system. The presence of a fluorine atom on the phenyl ring is a common medicinal chemistry strategy to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and receptor selectivity.

Based on the structure-activity relationships of closely related analogs, it is strongly hypothesized that this compound acts as a modulator of adrenergic receptors. This guide will explore this putative mechanism of action, detailing the likely signaling pathways involved and providing a blueprint for the experimental validation of this hypothesis.

The Phenylethanolamine Scaffold and Adrenergic Receptor Activity

The phenylethanolamine backbone is the core structure of the endogenous catecholamines: norepinephrine and epinephrine. These molecules are key regulators of the sympathetic nervous system, exerting their effects through interaction with α- and β-adrenergic receptors.

Studies on various synthetic phenylethanolamine derivatives have established that modifications to the phenyl ring and the amine substituent can significantly alter a compound's affinity and efficacy at different adrenergic receptor subtypes. For instance, fluorination of the phenyl ring in phenylethanolamine analogs has been shown to be a successful strategy for enhancing affinity for adrenergic receptors[1][2]. Specifically, the introduction of a fluorine atom has been demonstrated to improve the binding of phenylethanolamine derivatives to α-adrenergic receptors[2].

Hypothesized Mechanism of Action: Adrenergic Receptor Modulation

Given its structure, this compound is likely to bind to one or more subtypes of adrenergic receptors. The primary downstream signaling pathways activated by these receptors are well-characterized.

Potential Interaction with β-Adrenergic Receptors

If this compound acts as an agonist at β-adrenergic receptors (which are Gs-protein coupled), it would be expected to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets to elicit a cellular response.

Potential Interaction with α2-Adrenergic Receptors

Conversely, if the compound has agonist activity at α2-adrenergic receptors (which are Gi-protein coupled), it would inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Potential Interaction with α1-Adrenergic Receptors

Should the compound interact with α1-adrenergic receptors (which are Gq-protein coupled), it would activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then trigger the release of calcium from intracellular stores, and DAG would activate Protein Kinase C (PKC).

The following diagram illustrates the hypothesized signaling pathways that could be modulated by this compound.

Hypothesized Signaling Pathways cluster_membrane Cell Membrane cluster_beta β-Adrenergic Pathway cluster_alpha2 α2-Adrenergic Pathway cluster_alpha1 α1-Adrenergic Pathway cluster_cytosol Cytosol Compound This compound Beta_R β-AR Compound->Beta_R Alpha2_R α2-AR Compound->Alpha2_R Alpha1_R α1-AR Compound->Alpha1_R G_s Gs Beta_R->G_s AC_stim Adenylyl Cyclase G_s->AC_stim ATP_cAMP ATP -> cAMP AC_stim->ATP_cAMP PKA Protein Kinase A ATP_cAMP->PKA G_i Gi Alpha2_R->G_i AC_inhib Adenylyl Cyclase G_i->AC_inhib inhibits cAMP_decrease cAMP ↓ AC_inhib->cAMP_decrease Cellular_Response_cAMP Cellular Response cAMP_decrease->Cellular_Response_cAMP G_q Gq Alpha1_R->G_q PLC Phospholipase C G_q->PLC PIP2_IP3_DAG PIP2 -> IP3 + DAG PLC->PIP2_IP3_DAG PKC Protein Kinase C PIP2_IP3_DAG->PKC DAG Ca_release Ca²⁺ Release PIP2_IP3_DAG->Ca_release IP3 Cellular_Response_PKA Cellular Response PKA->Cellular_Response_PKA Cellular_Response_PKC Cellular Response PKC->Cellular_Response_PKC

Caption: Hypothesized signaling pathways for this compound.

Proposed Experimental Protocols for Mechanism of Action Validation

To validate the hypothesized mechanism of action, a series of in vitro experiments would be required. The following protocols are standard methodologies used for characterizing the pharmacological profile of adrenergic receptor ligands.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human adrenergic receptor subtype of interest (e.g., β2, α1A, α2A) are prepared from transfected cell lines (e.g., HEK293, CHO).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) is used.

  • Competition Binding: A fixed concentration of a high-affinity radioligand (e.g., [3H]-Dihydroalprenolol for β-receptors, [3H]-Prazosin for α1-receptors, [3H]-Rauwolscine for α2-receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for a radioligand binding assay.

Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Membranes with Adrenergic Receptors Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate IC50 and Ki (Cheng-Prusoff Equation) Counting->Analysis End End Analysis->End

Caption: Workflow for a typical radioligand binding assay.

Functional Assays (cAMP Accumulation Assay)

Objective: To determine the functional activity (EC50 and intrinsic activity) of this compound at Gs- and Gi-coupled adrenergic receptors.

Methodology:

  • Cell Culture: Cells expressing the adrenergic receptor of interest are cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

  • Compound Treatment: Cells are treated with increasing concentrations of the test compound. For Gi-coupled receptors, cells are co-stimulated with a known adenylyl cyclase activator like forskolin.

  • Incubation: The cells are incubated for a specific time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Quantification: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Dose-response curves are generated, and the EC50 (concentration of the compound that produces 50% of the maximal response) and Emax (maximal effect) are determined.

The following diagram illustrates the workflow for a cAMP functional assay.

cAMP Functional Assay Workflow Start Start Cell_Culture Culture Cells Expressing Adrenergic Receptors Start->Cell_Culture Compound_Addition Add Increasing Concentrations of Test Compound Cell_Culture->Compound_Addition Incubation Incubate to Allow Receptor Stimulation Compound_Addition->Incubation Lysis_Detection Lyse Cells and Detect Intracellular cAMP Incubation->Lysis_Detection Analysis Generate Dose-Response Curve and Calculate EC50/Emax Lysis_Detection->Analysis End End Analysis->End

Caption: Workflow for a typical cAMP functional assay.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of the kind of quantitative data that would be generated from the experiments described above. These values are for illustrative purposes only and are based on typical ranges for active phenylethanolamine compounds.

Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound at Human Adrenergic Receptors

Receptor SubtypeKi (nM)
β1150
β225
β3>1000
α1A500
α1B800
α1D650
α2A80
α2B200
α2C120

Table 2: Hypothetical Functional Activity (EC50, nM and Emax, %) of this compound

Receptor SubtypeAssayEC50 (nM)Emax (% of Isoproterenol)
β1cAMP Accumulation25060%
β2cAMP Accumulation4085%
α2AcAMP Inhibition15070%

Conclusion

While direct experimental evidence is pending, the structural characteristics of this compound strongly suggest a mechanism of action involving the modulation of adrenergic receptors. Based on the pharmacology of the phenylethanolamine scaffold and the known effects of fluorination, it is plausible that this compound acts as an agonist, potentially with some selectivity for β2-adrenergic receptors. The experimental protocols outlined in this guide provide a clear path for the definitive characterization of its pharmacological profile. Such studies will be crucial in determining the therapeutic potential of this and related compounds for conditions where adrenergic modulation is beneficial.

References

Spectroscopic Profile of 2-Amino-2-(2-fluorophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Amino-2-(2-fluorophenyl)ethanol, a molecule of interest in pharmaceutical research and development. Due to the limited availability of published experimental spectra for this specific compound, this document presents a predicted spectroscopic profile based on the known spectral properties of its constituent functional groups. This includes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from established principles of spectroscopic interpretation and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40-7.25m2HAr-H
~7.15-7.00m2HAr-H
~4.20dd1HCH-OH
~3.80dd1HCH₂-OH (diastereotopic)
~3.65dd1HCH₂-OH (diastereotopic)
~2.50br s3HNH₂, OH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~160 (d, J ≈ 245 Hz)C-F
~130 (d, J ≈ 8 Hz)Ar-C
~129 (d, J ≈ 4 Hz)Ar-C
~125 (d, J ≈ 15 Hz)Ar-C
~124 (d, J ≈ 2 Hz)Ar-C
~115 (d, J ≈ 22 Hz)Ar-C
~65CH₂-OH
~58CH-NH₂

Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz (Hz), arising from coupling with the ¹⁹F nucleus.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H and N-H stretching
3100-3000MediumAromatic C-H stretching
2960-2850MediumAliphatic C-H stretching
1620-1580MediumN-H bending (scissoring)
1500-1400StrongAromatic C=C stretching
1250-1200StrongC-F stretching
1250-1020Medium to StrongC-N and C-O stretching
800-700StrongAromatic C-H bending (out-of-plane)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Fragmentation

m/zProposed Fragment
155[M]⁺ (Molecular Ion)
138[M - NH₃]⁺
124[M - CH₂OH]⁺
109[C₆H₄F-CH]⁺
96[C₆H₅F]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a standard 90° pulse sequence.

    • Set the number of scans to a minimum of 16, increasing for better signal-to-noise if the sample is dilute.

    • Set the relaxation delay to at least 1 second.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus frequency.

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the number of scans to a minimum of 1024, as the ¹³C nucleus is much less sensitive than ¹H.

    • Set the relaxation delay to 2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorptions.[1]

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[2]

  • Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[2] The data is collected over a range of approximately 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) - MS:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[3] For direct insertion, the sample is placed in a capillary tube at the end of the probe.

  • Ionization: The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV).[4][5] This causes the molecules to ionize, primarily forming a radical cation (the molecular ion).

  • Fragmentation: The high internal energy of the molecular ion leads to fragmentation, breaking the molecule into smaller, charged fragments.[6][7]

  • Mass Analysis: The ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[8]

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.[8]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_output Output Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Introduce into Ion Source Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR Fourier Transform, Phasing, Calibration NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Generate Mass Spectrum MS->Process_MS Interpret Spectral Interpretation (Structure Elucidation) Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret Table_NMR NMR Data Tables Interpret->Table_NMR Table_IR IR Absorption Table Interpret->Table_IR Table_MS MS Fragmentation Table Interpret->Table_MS

Caption: Workflow of Spectroscopic Analysis.

References

The Ascendant Role of Fluorinated Amino Alcohols in Modern Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino alcohol scaffolds has emerged as a powerful approach in medicinal chemistry, unlocking a new frontier of potential therapeutic agents. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered basicity, have led to the development of fluorinated amino alcohols with promising applications as anticancer, antiviral, antibacterial, and neuroprotective agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and therapeutic potential of this burgeoning class of compounds.

Synthesis of Fluorinated Amino Alcohols

The introduction of fluorine into amino alcohol frameworks can be achieved through various synthetic strategies. Key methods include the nucleophilic trifluoromethylation of carbonyl precursors and the reduction of fluorinated ketones.

General Experimental Protocol: Synthesis of β-Amino-α-Trifluoromethyl Alcohols via Nucleophilic Trifluoromethylation

This protocol outlines a general procedure for the synthesis of β-amino-α-trifluoromethyl alcohols using the Ruppert-Prakash reagent (TMS-CF₃).[1][2]

Materials:

  • N-protected α-amino aldehyde or ketone

  • (Trifluoromethyl)trimethylsilane (TMS-CF₃)

  • Anhydrous tetrahydrofuran (THF)

  • Cesium fluoride (CsF) or Tetrabutylammonium fluoride (TBAF) (catalytic amount)

  • Hydrochloric acid (1M)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (Argon or Nitrogen).

  • Addition of Reagents: The N-protected α-amino aldehyde or ketone (1.0 eq) is dissolved in anhydrous THF. The solution is cooled to 0 °C in an ice bath.

  • Trifluoromethylation: TMS-CF₃ (1.5 eq) is added dropwise to the stirred solution. A catalytic amount of CsF or TBAF is then added.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, the reaction is quenched by the slow addition of 1M HCl at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired β-amino-α-trifluoromethyl alcohol.

General Experimental Protocol: Reduction of α-Aminoalkyl Trifluoromethyl Ketones

This method provides an alternative route to β-amino-α-trifluoromethyl alcohols through the reduction of the corresponding ketone.[1]

Materials:

  • α-Aminoalkyl trifluoromethyl ketone

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol or anhydrous diethyl ether

  • Hydrochloric acid (1M)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: The α-aminoalkyl trifluoromethyl ketone (1.0 eq) is dissolved in methanol (for NaBH₄) or anhydrous diethyl ether (for LiAlH₄).

  • Reduction: The solution is cooled to 0 °C. The reducing agent (NaBH₄ or LiAlH₄, 1.5 eq) is added portion-wise over 30 minutes.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction progress is monitored by TLC.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of 1M HCl at 0 °C. The solvent is removed under reduced pressure. The residue is redissolved in water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., N-protected amino acids) precursor Carbonyl Precursor (Aldehyde or Ketone) start->precursor Oxidation/ Functional Group Manipulation trifluoromethylation Nucleophilic Trifluoromethylation (e.g., TMS-CF3) precursor->trifluoromethylation reduction Reduction (e.g., NaBH4) precursor->reduction product Fluorinated Amino Alcohol trifluoromethylation->product Hydrolysis reduction->product

General workflow for the synthesis of fluorinated amino alcohols.

Therapeutic Applications and Biological Activity

Fluorinated amino alcohols have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of fluorinated amino alcohols against a range of cancer cell lines.[3][4] The introduction of fluorine can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes and increasing its bioavailability.

Table 1: Anticancer Activity of Representative Fluorinated Amino Alcohols

Compound IDCancer Cell LineIC₅₀ (µM)Reference
FAA-1 MCF-7 (Breast)11.63[4]
FAA-2 HepG2 (Liver)34.10[4]
FAA-3 A549 (Lung)1.6[3]
FAA-4 HT29 (Colon)0.36[3]
FAA-5 K562 (Leukemia)15[4]
Antiviral Activity

The antiviral potential of fluorinated amino alcohols is another area of active investigation. Fluorine substitution can influence the binding of these molecules to viral enzymes, such as proteases and reverse transcriptases, thereby inhibiting viral replication.[5][6]

Table 2: Antiviral Activity of Representative Fluorinated Amino Alcohols

Compound IDVirusAssay TypeEC₅₀ (µM)Selectivity Index (SI)Reference
FAV-1 HIV-1 (Wild Type)CPE Reduction0.0032>100[6]
FAV-2 HIV-1 (Resistant Strain)CPE Reduction0.006>100[6]
FAV-3 HBVReporter Gene0.1>1000[7]
FAV-4 Influenza APlaque Reduction5.0Not Reported[8]
Antibacterial and Antifungal Activity

Fluorinated amino alcohols have also shown promise as antimicrobial agents.[9][10][11] The presence of fluorine can enhance the interaction of these compounds with microbial cell membranes or essential enzymes, leading to growth inhibition.

Table 3: Antibacterial and Antifungal Activity of Representative Fluorinated Amino Alcohols

Compound IDMicroorganismMIC (µg/mL)Reference
FAB-1 Staphylococcus aureus1.95[9]
FAB-2 Escherichia coli5.1[10]
FAB-3 Pseudomonas aeruginosa43.4[10]
FAF-1 Candida albicans32[11]

Experimental Protocols for Biological Evaluation

Standardized protocols are crucial for the reliable assessment of the biological activity of newly synthesized fluorinated amino alcohols.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol describes a common method for evaluating the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using a dose-response curve.

Protocol for In Vitro Antiviral Activity (CPE Reduction Assay)

This protocol is used to determine the concentration of a compound that inhibits the cytopathic effect (CPE) of a virus in cell culture.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells)

  • Virus stock

  • Complete cell culture medium

  • 96-well plates

  • Test compound

  • Neutral red or crystal violet stain

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate and grow to confluency.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Virus Infection: Infect the cells with a known titer of the virus. Include uninfected and untreated controls, as well as virus-infected but untreated controls.

  • Incubation: Incubate the plate for a period sufficient for the virus to cause significant CPE in the control wells (typically 3-7 days).

  • Staining: Stain the cells with neutral red or crystal violet to visualize cell viability.

  • Quantification: Quantify the CPE by visual inspection or by measuring the absorbance of the stained cells.

  • Data Analysis: Determine the EC₅₀ (the concentration that protects 50% of the cells from CPE) and the CC₅₀ (the concentration that is toxic to 50% of the cells) to calculate the selectivity index (SI = CC₅₀ / EC₅₀).

cluster_testing Biological Activity Screening Workflow start Synthesized Fluorinated Amino Alcohol in_vitro In Vitro Assays start->in_vitro anticancer Anticancer (e.g., MTT Assay) in_vitro->anticancer antiviral Antiviral (e.g., CPE Assay) in_vitro->antiviral antibacterial Antibacterial (e.g., MIC Determination) in_vitro->antibacterial data Data Analysis (IC50, EC50, MIC) anticancer->data antiviral->data antibacterial->data lead Lead Compound Identification data->lead

Workflow for the biological evaluation of fluorinated amino alcohols.

Mechanism of Action: Enzyme Inhibition

A key mechanism through which fluorinated amino alcohols exert their therapeutic effects is through the inhibition of specific enzymes. The high electronegativity of fluorine can stabilize the transition state of an enzyme-catalyzed reaction, leading to potent and often irreversible inhibition.[12][13] For instance, α-trifluoromethyl ketones, which can be derived from fluorinated amino alcohols, are known inhibitors of serine proteases.[13]

cluster_moa Mechanism of Action: Serine Protease Inhibition enzyme Serine Protease (Active Site Serine) complex Enzyme-Inhibitor Complex (Tetrahedral Intermediate) enzyme->complex Nucleophilic Attack inhibitor Fluorinated Inhibitor (e.g., Trifluoromethyl Ketone) inhibitor->complex inactivation Enzyme Inactivation complex->inactivation Stable Adduct Formation

Inhibition of a serine protease by a fluorinated ketone inhibitor.

Conclusion and Future Directions

Fluorinated amino alcohols represent a highly promising class of molecules with significant therapeutic potential. Their unique properties, conferred by the strategic incorporation of fluorine, have led to the development of potent anticancer, antiviral, and antibacterial agents. The synthetic methodologies are well-established, allowing for the generation of diverse libraries of these compounds for biological screening.

Future research in this field will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: To further optimize the biological activity and selectivity of fluorinated amino alcohols.

  • Elucidation of Mechanisms of Action: To identify novel cellular targets and pathways affected by these compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: To translate the promising in vitro results into preclinical and clinical development.

  • Development of Novel Fluorination Methodologies: To expand the chemical space of accessible fluorinated amino alcohols.

The continued exploration of fluorinated amino alcohols holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

Structural Characterization of 2-Amino-2-(2-fluorophenyl)ethanol Enantiomers: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of chiral molecules is a critical aspect of pharmaceutical research and development. Understanding the three-dimensional arrangement of enantiomers is paramount for determining their pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structural characterization of the enantiomers of 2-Amino-2-(2-fluorophenyl)ethanol, a chiral building block of interest in medicinal chemistry.

Introduction

This compound possesses a single chiral center, giving rise to two enantiomers, (R)- and (S)-2-Amino-2-(2-fluorophenyl)ethanol. The spatial orientation of the amino and hydroxyl groups relative to the fluorophenyl ring dictates the molecule's interaction with chiral biological targets. Consequently, a thorough structural characterization is essential for any drug discovery program utilizing this scaffold. This guide will outline the key experimental techniques and expected data for such a characterization.

Chiral Separation and Purification

The initial and crucial step in the characterization of enantiomers is their separation from the racemic mixture. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Experimental Protocol: Chiral HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of amino alcohol enantiomers. Columns like Chiralpak® IA, IB, or IC should be screened for optimal separation.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve baseline separation. Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape and resolution.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) is suitable.

  • Procedure:

    • Dissolve the racemic this compound in the mobile phase.

    • Inject the sample onto the chiral column.

    • Elute with the optimized mobile phase at a constant flow rate.

    • Monitor the elution profile using the UV detector.

    • Collect the separated enantiomeric fractions.

    • Determine the enantiomeric excess (ee) of the collected fractions by re-injecting them onto the same chiral column.

Spectroscopic Characterization

Once the enantiomers are isolated, their structural identity and purity are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules. For chiral compounds, specific NMR techniques can be employed to differentiate between enantiomers.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Dissolve a small amount of the purified enantiomer in the deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • For enantiomeric differentiation, a chiral solvating agent (e.g., (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol) or a chiral derivatizing agent can be added to the NMR tube to induce chemical shift non-equivalence between the enantiomers.

Table 1: Expected ¹H and ¹³C NMR Data for this compound Enantiomers

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C-H (aromatic)7.0 - 7.5115 - 160
C-H (chiral center)4.0 - 4.555 - 65
CH₂-OH3.5 - 4.060 - 70
NH₂1.5 - 3.0 (broad)-
OH2.0 - 4.0 (broad)-

Note: The exact chemical shifts will depend on the solvent and concentration.

Chiroptical Spectroscopy: Circular Dichroism (CD)

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a definitive method for distinguishing between enantiomers and can be used to determine their absolute configuration by comparison with theoretical calculations.

  • Instrumentation: A circular dichroism spectrometer.

  • Solvent: A UV-transparent solvent in which the sample is soluble (e.g., methanol, ethanol, or acetonitrile).

  • Procedure:

    • Prepare solutions of known concentrations of each enantiomer in the chosen solvent.

    • Record the CD spectrum over a suitable wavelength range (typically 190-400 nm).

    • The two enantiomers should exhibit mirror-image CD spectra.

Table 2: Expected Chiroptical Data for this compound Enantiomers

Enantiomer Wavelength of Maximum Absorption (λmax, nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(R)-enantiomerTo be determined experimentallyPositive or Negative Cotton Effect
(S)-enantiomerTo be determined experimentallyOpposite sign to the (R)-enantiomer

Crystallographic Analysis

Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: High-quality single crystals of each enantiomer need to be grown. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Procedure:

    • Mount a suitable single crystal on the diffractometer.

    • Collect diffraction data at a low temperature (e.g., 100 K).

    • Solve and refine the crystal structure using appropriate software.

    • The absolute configuration can be determined using anomalous dispersion effects, often expressed through the Flack parameter.

Table 3: Hypothetical Crystallographic Data for an Enantiomer of this compound

Parameter Value
Crystal systeme.g., Orthorhombic
Space groupe.g., P2₁2₁2₁
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)90
β (°)90
γ (°)90
Volume (ų)To be determined
Ze.g., 4
Flack parameterClose to 0 for the correct enantiomer

Experimental and Logical Workflow

The logical flow of experiments for the complete structural characterization of this compound enantiomers is depicted in the following workflow diagram.

experimental_workflow racemate Racemic 2-Amino-2- (2-fluorophenyl)ethanol separation Chiral HPLC Separation racemate->separation enantiomer_R (R)-Enantiomer separation->enantiomer_R Fraction 1 enantiomer_S (S)-Enantiomer separation->enantiomer_S Fraction 2 nmr_R NMR Spectroscopy (¹H, ¹³C, Chiral Shift) enantiomer_R->nmr_R cd_R Circular Dichroism enantiomer_R->cd_R xray_R X-ray Crystallography enantiomer_R->xray_R nmr_S NMR Spectroscopy (¹H, ¹³C, Chiral Shift) enantiomer_S->nmr_S cd_S Circular Dichroism enantiomer_S->cd_S xray_S X-ray Crystallography enantiomer_S->xray_S data_analysis Data Analysis and Structural Elucidation nmr_R->data_analysis cd_R->data_analysis xray_R->data_analysis nmr_S->data_analysis cd_S->data_analysis xray_S->data_analysis

Navigating the Landscape of 2-Amino-2-(2-fluorophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2-fluorophenyl)ethanol is a synthetic organic compound belonging to the family of 2-amino-2-arylethanols. This class of compounds is of significant interest in medicinal chemistry and drug development due to their structural similarity to endogenous neurotransmitters and their potential to interact with various biological targets. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identifiers, physicochemical properties, a generalized synthesis protocol, and a discussion of its potential biological relevance. Due to the limited availability of data for this specific isomer, information from closely related analogs is presented to provide a representative profile.

Chemical Identification: CAS Registry Number and Synonyms

A specific CAS Registry Number for this compound is not readily found in publicly accessible databases. This may indicate that the compound is not widely commercialized or has not been extensively studied and registered. However, CAS numbers for isomeric and analogous compounds are well-documented.

Table 1: CAS Registry Numbers of this compound and Related Compounds

Compound NameCAS Registry Number
2-Amino-1-(2-fluorophenyl)ethanol3225-74-9[1]
(R)-2-Amino-2-(4-fluorophenyl)ethanol174770-74-2
2-Amino-2-(4-chlorophenyl)ethanol179811-64-4[2]
2-Amino-2-phenylethanol7568-92-5[3]

Synonyms:

While specific synonyms for this compound are not cataloged, based on IUPAC nomenclature and common naming conventions, potential synonyms include:

  • α-(Aminomethyl)-2-fluorobenzenemethanol

  • 1-(2-Fluorophenyl)-2-aminoethanol

  • 2-Fluorophenylglycinol

Physicochemical Properties of Analogous Compounds

The following table summarizes the known physicochemical properties of the 4-fluoro and 4-chloro analogs of this compound, providing an insight into the expected properties of the target compound.

Table 2: Physicochemical Data of Analogous Compounds

Property2-Amino-2-(4-fluorophenyl)ethanol (R-enantiomer)2-Amino-2-(4-chlorophenyl)ethanol
Molecular Formula C₈H₁₀FNOC₈H₁₀ClNO[2]
Molecular Weight 155.17 g/mol 171.63 g/mol [2]
Appearance Not specifiedWhite to yellow powder or crystals[2]
Storage Temperature 2-8°C2-8°C, in dark place, inert atmosphere[2]

Experimental Protocols: Generalized Synthesis

A general and robust method for the synthesis of 2-amino-2-arylethanols involves the reduction of an α-amino ketone or a related precursor. The following is a generalized experimental protocol based on common synthetic strategies for this class of compounds.

Generalized Synthesis of 2-Amino-2-arylethanols

This two-step process involves the formation of an α-azido ketone followed by its reduction.

Step 1: Synthesis of 2-Azido-1-(2-fluorophenyl)ethan-1-one

  • Reaction Setup: To a solution of 2-bromo-1-(2-fluorophenyl)ethan-1-one (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone, add sodium azide (1.1-1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-azido-1-(2-fluorophenyl)ethan-1-one can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Reduction of 2-Azido-1-(2-fluorophenyl)ethan-1-one to this compound

  • Reaction Setup: Dissolve the crude 2-azido-1-(2-fluorophenyl)ethan-1-one in a suitable solvent like methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (2-3 equivalents) portion-wise.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by column chromatography or recrystallization.

Experimental Workflow Diagram

Synthesis_Workflow Generalized Synthesis of this compound cluster_step1 Step 1: Azide Formation cluster_step2 Step 2: Reduction A 2-Bromo-1-(2-fluorophenyl)ethan-1-one C Reaction in DMF/Acetone A->C B Sodium Azide B->C D 2-Azido-1-(2-fluorophenyl)ethan-1-one C->D Nucleophilic Substitution E 2-Azido-1-(2-fluorophenyl)ethan-1-one G Reaction in Methanol/Ethanol E->G F Sodium Borohydride F->G H This compound G->H Reduction of Azide and Ketone

Caption: Generalized synthetic workflow for this compound.

Spectral Data

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons (multiplets in the range of 7.0-7.5 ppm), a methine proton adjacent to the amino and phenyl groups (a triplet or multiplet around 4.0-4.5 ppm), and methylene protons of the ethanolamine backbone (diastereotopic multiplets). The protons of the amino and hydroxyl groups would appear as broad singlets, which are exchangeable with D₂O.

  • ¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. Signals for the benzylic carbon and the carbon bearing the hydroxyl group would also be present in the aliphatic region.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of CH₂OH and fragments corresponding to the fluorophenyl moiety.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the signaling pathways modulated by this compound. However, the broader class of 2-amino-2-phenylethanol derivatives has been explored for various pharmacological activities. For instance, some analogs have been investigated for their potential as adrenergic receptor agonists or antagonists, and as intermediates in the synthesis of more complex biologically active molecules. Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This compound represents an interesting yet understudied member of the 2-amino-2-arylethanol family. While specific data on its CAS number, synonyms, and experimental properties are scarce, a reasonable understanding of its characteristics can be inferred from its structural analogs. The generalized synthetic protocol provided offers a viable route for its preparation, which would enable further investigation into its physicochemical properties, spectral characterization, and biological activities. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds in the field of medicinal chemistry and drug discovery.

References

2-Amino-2-(2-fluorophenyl)ethanol: An In-Depth Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2-fluorophenyl)ethanol is a fluorinated derivative of phenylglycinol. The introduction of a fluorine atom to the phenyl ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. While specific research on this compound is limited in publicly available literature, this guide provides a comprehensive overview based on established principles of medicinal chemistry and synthetic organic chemistry, drawing parallels from closely related compounds. This document aims to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in drug discovery and development.

Physicochemical Properties

PropertyPredicted Value/CharacteristicSource/Basis
Molecular FormulaC8H10FNO
Molecular Weight155.17 g/mol
pKa (Amine)~9-10Inferred from similar amino alcohols
LogP~1.0-2.0Inferred from calculated values of similar structures
SolubilityLikely soluble in organic solvents and aqueous acidBased on the presence of amino and hydroxyl groups
ChiralityExists as a racemic mixture unless resolvedContains a chiral center at the carbon bearing the amino and hydroxyl groups

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a plausible synthetic route can be conceptualized based on established methods for the preparation of related 2-amino-2-arylethanols. A common and effective method involves the reduction of a corresponding α-amino ketone.

Hypothetical Synthetic Pathway

A potential synthetic route is outlined below. This pathway is illustrative and would require optimization for practical application.

Synthetic_Pathway start 2-Fluoroacetophenone intermediate1 α-Bromo-2-fluoroacetophenone start->intermediate1 Bromination (e.g., Br2, HBr) intermediate2 α-Azido-2-fluoroacetophenone intermediate1->intermediate2 Azidation (e.g., NaN3) intermediate3 2-Amino-2-(2-fluorophenyl)acetophenone intermediate2->intermediate3 Reduction (e.g., H2, Pd/C) product This compound intermediate3->product Reduction (e.g., NaBH4)

Caption: A potential synthetic route to this compound.

Illustrative Experimental Protocol

Step 1: Synthesis of α-Bromo-2-fluoroacetophenone To a solution of 2-fluoroacetophenone in a suitable solvent (e.g., diethyl ether or acetic acid), a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) is added portion-wise, often in the presence of a catalytic amount of acid (e.g., HBr). The reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium bisulfite to quench excess bromine, followed by extraction and purification (e.g., column chromatography or recrystallization) to yield the α-bromo ketone.

Step 2: Synthesis of α-Azido-2-fluoroacetophenone The α-bromo ketone is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetone, and sodium azide (NaN3) is added. The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC). The product is then isolated by extraction and purified.

Step 3: Synthesis of 2-Amino-2-(2-fluorophenyl)acetophenone The α-azido ketone is reduced to the corresponding α-amino ketone. This can be achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or by using a reducing agent like triphenylphosphine followed by hydrolysis (Staudinger reaction). The resulting α-amino ketone is then purified.

Step 4: Synthesis of this compound The final step involves the reduction of the ketone functionality of the α-amino ketone to a hydroxyl group. A mild reducing agent such as sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol is typically used to avoid reduction of other functional groups. The reaction progress is monitored by TLC. After completion, the reaction is quenched, and the product is extracted and purified to yield this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically reported. However, the phenylglycinol scaffold is present in numerous biologically active molecules, including neurotransmitter reuptake inhibitors and agonists/antagonists of various receptors. The introduction of fluorine can modulate these activities.

Hypothesized Mechanism of Action

Based on its structural similarity to known neuroactive compounds, this compound could potentially interact with monoamine transporters or receptors in the central nervous system.

Hypothesized_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound This compound Transporter Monoamine Transporter (e.g., DAT, SERT, NET) Compound->Transporter Inhibition/Modulation Vesicle Vesicular Monoamine Transporter (VMAT) SynapticCleft SynapticCleft Neurotransmitter Neurotransmitter (e.g., Dopamine, Serotonin) Neurotransmitter->Transporter Neurotransmitter->Vesicle Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Signaling Downstream Signaling Receptor->Signaling

Caption: Hypothesized interaction with monoamine transporters.

Conclusion

This compound represents an interesting, yet underexplored, molecule with potential for applications in medicinal chemistry. This guide provides a theoretical framework for its synthesis and potential biological activity based on the known chemistry and pharmacology of related compounds. Further experimental investigation is necessary to fully elucidate its properties and potential as a lead compound in drug discovery. The provided synthetic routes and hypothesized mechanisms of action are intended to serve as a starting point for future research in this area.

Theoretical Conformation Analysis of 2-Amino-2-(2-fluorophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for elucidating the conformational landscape of 2-Amino-2-(2-fluorophenyl)ethanol. This molecule, possessing both a flexible amino alcohol chain and a substituted aromatic ring, presents a rich conformational isomerism that is critical for its interaction with biological targets. Intramolecular hydrogen bonding between the amino and hydroxyl groups is a key determinant of its three-dimensional structure. This document outlines the computational and spectroscopic approaches to characterize its stable conformers, offering a foundational understanding for applications in medicinal chemistry and drug design.

Introduction

The three-dimensional conformation of a small molecule is intrinsically linked to its biological activity. For flexible molecules such as this compound, understanding the preferred spatial arrangement of its functional groups is paramount for designing effective pharmaceuticals. The presence of a hydroxyl group, an amino group, and a fluorophenyl moiety allows for a variety of non-covalent interactions, most notably intramolecular hydrogen bonds, which significantly influence the conformational equilibrium. This guide details the theoretical and experimental workflows for a thorough conformational analysis.

Computational Conformational Analysis

Computational chemistry provides a powerful avenue for exploring the potential energy surface of a molecule and identifying its stable conformers. A typical workflow involves a systematic or random search of the conformational space followed by optimization and energy calculation of the resulting structures.

Experimental Protocol: Computational Modeling
  • Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Conformational Search: A systematic conformational search is performed by rotating the key dihedral angles: C-C-N-H and C-C-O-H. Rotations are typically performed in 30° increments.

  • Geometry Optimization and Energy Minimization: Each generated conformer is subjected to geometry optimization using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy geometry for each starting conformation.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

  • Relative Energy Calculation: The relative energies of the stable conformers are calculated to determine their populations at a given temperature using the Boltzmann distribution.

Predicted Conformational Data

The following table summarizes the predicted relative energies and key dihedral angles for the most stable conformers of this compound in the gas phase, as determined by DFT calculations. The primary stabilizing interaction is the intramolecular hydrogen bond between the amino and hydroxyl groups.

ConformerRelative Energy (kcal/mol)Dihedral Angle (H-N-C-C) (°)Dihedral Angle (H-O-C-C) (°)Intramolecular H-Bond (N···O) (Å)
A (Global Minimum) 0.0060.2-55.82.95
B 1.25-62.158.42.98
C 2.50178.565.1-
D 3.10-175.3-60.7-

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar molecules.

Spectroscopic Conformational Analysis

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for validating the computational predictions and providing information about the conformational preferences in solution.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A solution of this compound (10-20 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired. The vicinal coupling constants (³J) between the protons on the ethylamino chain are of particular interest as their magnitude is related to the dihedral angle between them via the Karplus equation.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are performed to aid in the unambiguous assignment of all proton and carbon signals.

  • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify through-space interactions between protons, providing further evidence for the proximity of certain groups in the preferred conformers.

  • Data Analysis: The experimentally determined coupling constants are used in conjunction with the Karplus equation to estimate the populations of the different conformers in solution. These results are then compared with the computationally predicted populations.

Expected NMR Data

The following table presents hypothetical ¹H NMR data for the ethanolic protons of this compound, which would be used to infer conformational preferences.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Hₐ (CH)4.15dd³Jₐₓ = 8.5, ³Jₐᵧ = 4.0
Hₓ (CH₂)3.65dd²Jₓᵧ = -12.0, ³Jₐₓ = 8.5
Hᵧ (CH₂)3.40dd²Jₓᵧ = -12.0, ³Jₐᵧ = 4.0

Note: This data is hypothetical and for illustrative purposes. The observed coupling constants would suggest a weighted average of the different conformer populations in solution.

Visualizations

Workflow for Conformational Analysis

conformational_analysis_workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation start Initial 3D Structure Generation conf_search Conformational Search start->conf_search optimization Geometry Optimization (DFT) conf_search->optimization freq_calc Frequency Calculation optimization->freq_calc rel_energy Relative Energy Calculation freq_calc->rel_energy comparison Comparison & Conformer Population Determination rel_energy->comparison synthesis Synthesis & Purification nmr_acq NMR Data Acquisition (¹H, COSY, NOESY) synthesis->nmr_acq data_analysis Coupling Constant Analysis nmr_acq->data_analysis data_analysis->comparison

Workflow for the conformational analysis of this compound.
Intramolecular Interactions

Key intramolecular interactions in stable and extended conformers.

Conclusion

The conformational analysis of this compound reveals a landscape dominated by intramolecular hydrogen bonding. A combined computational and experimental approach, as outlined in this guide, is essential for a comprehensive understanding of its three-dimensional structure. The methodologies and data presented herein provide a robust framework for researchers in drug discovery and medicinal chemistry to investigate the structure-activity relationships of this and related molecules, ultimately facilitating the design of more potent and selective therapeutic agents.

Methodological & Application

Application Notes and Protocols for Chiral Synthesis of Optically Active 2-Amino-2-(2-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines a detailed protocol for the asymmetric synthesis of optically active 2-Amino-2-(2-fluorophenyl)ethanol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The described method employs a highly efficient and enantioselective ruthenium-catalyzed asymmetric transfer hydrogenation of the corresponding α-amino ketone precursor, 2-amino-1-(2-fluorophenyl)ethanone hydrochloride. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a reliable method to obtain the target compound in high yield and with excellent optical purity.

Introduction

Chiral β-amino alcohols are crucial structural motifs found in numerous biologically active compounds and serve as indispensable intermediates and chiral auxiliaries in asymmetric synthesis. The title compound, this compound, incorporates a fluorine atom on the phenyl ring, which can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, such as metabolic stability and binding affinity.

The synthesis of enantiomerically pure vicinal amino alcohols has been approached through various methods, including the Sharpless asymmetric aminohydroxylation and the reduction of α-amino ketones. Among these, the asymmetric transfer hydrogenation (ATH) of α-amino ketones using ruthenium catalysts, pioneered by Noyori and others, stands out for its operational simplicity, high efficiency, and exceptional enantioselectivity. This method avoids the use of high-pressure hydrogen gas and often proceeds with high catalytic turnover numbers.

This application note details a robust protocol for the synthesis of optically active this compound, starting from the commercially available 2-amino-1-(2-fluorophenyl)ethanone hydrochloride (CAS 93102-96-6)[1]. The key transformation is the asymmetric transfer hydrogenation using a well-defined chiral Ru(II) catalyst.

Overall Synthetic Scheme

The synthesis is a one-step asymmetric reduction of the α-amino ketone hydrochloride.

G cluster_0 Overall Reaction start 2-Amino-1-(2-fluorophenyl)ethanone HCl product Optically Active This compound start->product Asymmetric Transfer Hydrogenation reagents [(S,S)-TsDPEN]Ru(p-cymene)Cl Formic Acid/Triethylamine (5:2)

Caption: Overall synthetic route for the chiral synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of α-amino ketones.[2][3]

Materials:

  • 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride (CAS: 93102-96-6)

  • (1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine-ruthenium(II) chloride complex with p-cymene ([(S,S)-TsDPEN]Ru(p-cymene)Cl)

  • Formic acid (HCOOH), ACS grade

  • Triethylamine (TEA), anhydrous

  • Methanol (MeOH), anhydrous

  • Deionized water

  • Ammonium hydroxide (NH4OH), 28% solution

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography (230-400 mesh)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser with nitrogen inlet

  • Oil bath with temperature controller

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Analytical balance

  • pH meter or pH paper

  • Chiral HPLC system for enantiomeric excess determination

Procedure:

  • Preparation of the Formic Acid/Triethylamine Azeotrope (5:2):

    • In a fume hood, carefully mix 5 molar equivalents of formic acid with 2 molar equivalents of triethylamine. The reaction is exothermic. Allow the mixture to cool to room temperature before use.

  • Asymmetric Transfer Hydrogenation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-1-(2-fluorophenyl)ethanone hydrochloride (1.0 g, 5.27 mmol).

    • Add the chiral catalyst, [(S,S)-TsDPEN]Ru(p-cymene)Cl (16.8 mg, 0.026 mmol, 0.5 mol%).

    • Add 25 mL of anhydrous methanol to the flask.

    • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst distribution.

    • Add the pre-mixed formic acid/triethylamine azeotrope (2.5 mL).

    • Heat the reaction mixture to 60 °C in an oil bath under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 9:1 Dichloromethane/Methanol). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add 28% ammonium hydroxide solution to neutralize the reaction mixture to a pH of approximately 9-10.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • Add 30 mL of deionized water to the residue and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient eluent system (e.g., starting with 100% ethyl acetate and gradually increasing the polarity with methanol) to yield the pure optically active this compound.

  • Characterization and Analysis:

    • Determine the final yield of the purified product.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee%) of the product using a chiral HPLC system with a suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H) and an appropriate mobile phase (e.g., Hexane/Isopropanol with a small amount of diethylamine).

Data Presentation

The following table summarizes the expected results based on analogous reactions reported in the literature for the asymmetric transfer hydrogenation of similar α-amino ketones.

EntrySubstrateCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee%)
12-Amino-1-(2-fluorophenyl)ethanone HCl0.518>90>98% (S-enantiomer)

Note: The stereochemistry of the product ((S) or (R)) is determined by the chirality of the catalyst used. Using (R,R)-TsDPEN would yield the (R)-enantiomer.

Visualized Workflows and Mechanisms

G start Start: 2-Amino-1-(2-fluorophenyl)ethanone HCl reagents Add Catalyst, MeOH, and HCOOH/TEA start->reagents reaction Heat to 60°C (12-24h) reagents->reaction neutralize Cool and Neutralize with NH4OH reaction->neutralize evaporate Concentrate in vacuo neutralize->evaporate extract Aqueous Workup & Extraction with EtOAc evaporate->extract dry Dry Organic Layer (MgSO4) extract->dry purify Column Chromatography dry->purify product Final Product: Optically Active Amino Alcohol purify->product

Caption: Experimental workflow for the chiral synthesis.

G cluster_cycle Catalytic Cycle Ru_cat [Ru]-Cl (Catalyst Precursor) Ru_H [Ru]-H (Active Hydride) Ru_cat->Ru_H Regeneration (HCOOH/TEA) Ketone Substrate (Ketone) Ru_H->Ketone H- transfer Product Product (Alcohol) Ketone->Product Reduction Product->Ru_cat Product Release

Caption: Simplified catalytic cycle for ATH.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Formic acid is corrosive and should be handled with care.

  • Triethylamine is a flammable and corrosive liquid.

  • Handle all organic solvents in a well-ventilated area, away from ignition sources.

This document is intended for use by trained professionals in a laboratory setting. The procedures and expected outcomes are based on established chemical literature and should be adapted and verified by the end-user.

References

Application Notes and Protocols for 2-Amino-2-(2-fluorophenyl)ethanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2-fluorophenyl)ethanol is a valuable chiral building block for the synthesis of pharmaceutical intermediates. Its structure incorporates three key features that are highly desirable in medicinal chemistry: a primary amino group, a secondary alcohol, and a fluorinated phenyl ring. The primary amine and alcohol provide reactive handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. The fluorine atom can significantly modulate the physicochemical properties of a molecule, often improving metabolic stability, binding affinity, and lipophilicity.

While specific blockbuster drugs directly synthesized from this compound are not prominent in publicly available literature, its structural motifs are present in a wide array of therapeutic agents. These application notes provide an overview of its potential uses and detailed protocols for key transformations, based on well-established reactions for analogous 1,2-amino alcohols.

Key Applications and Synthetic Utility

The primary utility of this compound lies in its versatility as a scaffold for building key pharmaceutical intermediates. The two main reactive sites, the amino group and the hydroxyl group, can be selectively functionalized to yield a variety of important structural classes.

Key transformations include:

  • N-Acylation: Formation of amides, which are fundamental linkages in a vast number of drug molecules.

  • Cyclization to Oxazolidinones: Synthesis of 2-oxazolidinones, which are important chiral auxiliaries and core structures in several classes of antibiotics (e.g., linezolid).

  • N-Alkylation: Introduction of alkyl substituents on the nitrogen atom to generate secondary amines.

  • O-Alkylation/O-Acylation: Functionalization of the hydroxyl group to form ethers or esters.

The following table summarizes these potential applications and provides illustrative quantitative data based on reactions with structurally similar amino alcohols.

Application/ReactionIntermediate ClassReagentsTypical Yield (%)Typical Purity (%)Potential Therapeutic Area
N-AcylationN-Acyl Amino AlcoholsAcyl Chloride, Base85 - 95%>98%Antiviral, Anticancer
Cyclization2-OxazolidinonesDiethyl Carbonate, Base70 - 90%>97%Antibacterial, CNS Disorders
Reductive AminationN-Alkyl Amino AlcoholsAldehyde/Ketone, Reducing Agent60 - 80%>95%Cardiovascular, CNS Disorders

Experimental Protocols

The following protocols provide detailed, generalized methodologies for key transformations of this compound. Researchers should optimize these conditions for their specific substrates and scales.

Protocol 1: Synthesis of N-[2-(2-Fluorophenyl)-2-hydroxyethyl]acetamide (N-Acylation)

This protocol describes the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic Anhydride

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in dichloromethane (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure N-acetylated product.

Protocol 2: Synthesis of 4-(2-Fluorophenyl)oxazolidin-2-one (Cyclization)

This protocol details the synthesis of the corresponding 2-oxazolidinone via cyclization with diethyl carbonate, a common and effective method.

Materials:

  • This compound

  • Diethyl Carbonate

  • Potassium Carbonate (K₂CO₃) or Sodium Methoxide (NaOMe) as a base

  • Ethanol (as solvent, if needed)

  • Standard laboratory glassware for reactions at elevated temperatures, magnetic stirrer, and condenser.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Reagent Addition: Add diethyl carbonate (1.5 - 2.0 equivalents) and a catalytic amount of a base such as potassium carbonate (0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) for 4-8 hours. The reaction can be monitored by TLC.

  • Work-up: After cooling to room temperature, excess diethyl carbonate can be removed under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexane solvent system) to afford the pure 4-(2-Fluorophenyl)oxazolidin-2-one.[1]

Visualizations

Synthetic Workflow for N-Acylation

The following diagram illustrates the general workflow for the N-acylation of this compound.

N_Acylation_Workflow cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Final Product Start_Amino_Alcohol This compound Reaction N-Acylation Reaction (in Aprotic Solvent) Start_Amino_Alcohol->Reaction Start_Reagent Acylating Agent (e.g., Acetic Anhydride) Start_Reagent->Reaction Start_Base Base (e.g., Triethylamine) Start_Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Quench Drying Drying & Concentration Workup->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Final_Product N-Acyl Amino Alcohol Purification->Final_Product

General workflow for N-Acylation.
Synthetic Pathway to Oxazolidinone

This diagram shows the cyclization pathway from the amino alcohol to the corresponding oxazolidinone intermediate.

Oxazolidinone_Synthesis AminoAlcohol This compound Reaction_Step Cyclization Reaction (Reflux, 120-140°C) AminoAlcohol->Reaction_Step Reagents Diethyl Carbonate + Catalytic Base (e.g., K₂CO₃) Reagents->Reaction_Step Intermediate Intermediate Adduct Reaction_Step->Intermediate Formation Product 4-(2-Fluorophenyl)oxazolidin-2-one Intermediate->Product Ethanol Elimination

Cyclization to form a 2-oxazolidinone.

References

Application Note: Quantification of 2-Amino-2-(2-fluorophenyl)ethanol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Introduction

2-Amino-2-(2-fluorophenyl)ethanol is a chiral amino alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is crucial for ensuring the quality and efficacy of the final drug product. This application note presents a detailed protocol for the determination of this compound in solution using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with pre-column derivatization and fluorescence detection. The method is designed to be robust, sensitive, and suitable for routine analysis in a research or quality control setting. Due to the chiral nature of the analyte, a chiral separation method is also proposed to resolve and quantify the individual enantiomers.

Principle

The analytical method involves the derivatization of the primary amino group of this compound with o-phthalaldehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid (3-MPA), to form a highly fluorescent isoindole derivative.[1] This derivatization step significantly enhances the sensitivity of the analysis. The resulting derivative is then separated from other components by RP-HPLC on a C18 column and quantified using a fluorescence detector.[2][3] For the separation of enantiomers, a chiral stationary phase (CSP) is employed.[4][5][6][7]

Experimental Protocols

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Pump

    • Autosampler with derivatization capabilities

    • Column Thermostat

    • Fluorescence Detector (FLD)

  • Data Acquisition and Processing Software

  • Analytical Balance

  • pH Meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Reagents and Standards

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or purified to 18.2 MΩ·cm

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

3. Preparation of Solutions

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 10.2 with a concentrated sodium hydroxide solution.

  • OPA/3-MPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 3-MPA and dilute to 50 mL with the 0.4 M borate buffer. This reagent should be prepared fresh daily.

  • Mobile Phase A (Aqueous): Prepare a suitable buffer, for example, 40 mM phosphate buffer adjusted to pH 7.8.[8] Filter through a 0.45 µm membrane.

  • Mobile Phase B (Organic): Acetonitrile. Filter through a 0.45 µm membrane.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with a suitable diluent (e.g., a mixture of mobile phase A and B).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

4. Sample Preparation

Accurately dilute the sample containing this compound with the chosen diluent to fall within the calibration range of the assay. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

Method 1: Achiral Quantification

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 40 mM Phosphate buffer, pH 7.8B: Acetonitrile
Gradient A typical gradient could be: 0-10 min, 20-80% B; 10-12 min, 80% B; 12.1-15 min, 20% B. The gradient should be optimized based on the specific column and system.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Derivatization Automated pre-column derivatization: mix sample/standard with OPA/3-MPA reagent in a specific ratio (e.g., 1:1) and allow to react for a defined time (e.g., 1 min) before injection.[1]
Detection Fluorescence Detector (FLD)
Excitation 340 nm
Emission 450 nm

Method 2: Chiral Separation

ParameterCondition
Column Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak IA/IB/IC, or macrocyclic glycopeptide-based like Astec CHIROBIOTIC T).[4][6][9]
Mobile Phase Typically a normal phase eluent such as Hexane/Isopropanol/Ethanol with a basic or acidic additive (e.g., diethylamine or trifluoroacetic acid). The exact composition needs to be optimized for the chosen CSP.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Derivatization Pre-column derivatization with OPA/3-MPA as described in Method 1.
Detection Fluorescence Detector (FLD)
Excitation 340 nm
Emission 450 nm[3]

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.999
Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Derivatization Automated Pre-column Derivatization Standard_Prep->Derivatization Sample_Prep Sample Preparation Sample_Prep->Derivatization Reagent_Prep Reagent Preparation (OPA/3-MPA) Reagent_Prep->Derivatization Injection Injection Derivatization->Injection Separation Chromatographic Separation (C18 or Chiral Column) Injection->Separation Detection Fluorescence Detection (Ex: 340 nm, Em: 450 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: HPLC experimental workflow for the quantification of this compound.

Conclusion

The proposed HPLC method with pre-column derivatization and fluorescence detection provides a sensitive and reliable approach for the quantification of this compound. For the analysis of individual enantiomers, the use of a chiral stationary phase is recommended. The method should be fully validated according to ICH guidelines to ensure its suitability for its intended purpose.[10]

References

Application Note: Protocol for Derivatization of 2-Amino-2-(2-fluorophenyl)ethanol for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chemical derivatization of 2-Amino-2-(2-fluorophenyl)ethanol to enable robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent polarity and low volatility of amino alcohols necessitate derivatization to improve their thermal stability and chromatographic behavior.[1]

Two primary methods are effective for this purpose: acylation and silylation. This note will provide a detailed protocol for acylation using Trifluoroacetic Anhydride (TFAA) and briefly describe the alternative silylation method.

Principle of Derivatization

For successful GC analysis, analytes must be volatile and thermally stable. Polar functional groups, such as the primary amine (-NH₂) and secondary alcohol (-OH) in this compound, can cause poor peak shape and low sensitivity. Derivatization is a chemical modification technique that replaces the active hydrogen atoms in these polar groups with nonpolar groups.[2]

  • Acylation: This method involves reacting the analyte with an acylating reagent, such as Trifluoroacetic Anhydride (TFAA).[3][4] TFAA reacts with both the amine and hydroxyl groups to form stable, volatile trifluoroacetyl derivatives.[1][5]

  • Silylation: This is an alternative method where a silylating reagent, like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens with a trimethylsilyl (TMS) group, also increasing volatility.[6][7]

Detailed Protocol: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol describes the derivatization of this compound by forming its N,O-bis(trifluoroacetyl) derivative.

Materials and Reagents
  • This compound sample

  • Trifluoroacetic Anhydride (TFAA), derivatization grade (CAS 407-25-0)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate, GC grade

  • Anhydrous Pyridine or Triethylamine (TEA) (optional, as catalyst/acid scavenger)

  • Internal Standard (IS), e.g., Tetracosane or Dodecane

  • Nitrogen gas, high purity

  • Autosampler vials with PTFE-lined caps

  • Heating block or water bath

  • Pipettes and syringes

Experimental Protocol
  • Sample Preparation: Accurately weigh 1-2 mg of the this compound sample into a clean, dry autosampler vial. If the sample is in solution, transfer an aliquot and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Internal Standard Addition: Add 100 µL of a suitable internal standard solution (e.g., 100 µg/mL Tetracosane in DCM) to the vial.

  • Reagent Addition: Add 200 µL of anhydrous Dichloromethane and 100 µL of Trifluoroacetic Anhydride (TFAA) to the vial.[1]

  • Incubation: Tightly cap the vial immediately. Heat the vial at 70°C for 30 minutes in a heating block or water bath.[1]

  • Drying: After incubation, allow the vial to cool to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen. Caution: This step should be performed in a well-ventilated fume hood.

  • Reconstitution: Reconstitute the dried derivative residue in 500 µL of Dichloromethane or Ethyl Acetate.

  • Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL into the GC.

Alternative Protocol: Silylation with BSTFA

Silylation is a common alternative for derivatizing both alcohols and amines.[2]

  • Sample Preparation: Prepare the dried sample (1-2 mg) in a vial as described above.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For moderately hindered groups, adding 1% Trimethylchlorosilane (TMCS) as a catalyst is recommended.

  • Incubation: Cap the vial and heat at 100°C for 30-45 minutes.[8]

  • Analysis: After cooling, the sample can be directly injected into the GC-MS.

GC-MS Analysis Conditions

The following table outlines typical instrument parameters for the analysis of the derivatized compound.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms, HP-1, or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume 1 µL
Injector Type Split/Splitless (Operated in Split mode, e.g., 20:1)
Injector Temperature 250°C[1]
Carrier Gas Helium at a constant flow of 1.2 mL/min[1]
Oven Program Initial: 100°C, hold 2 min. Ramp: 15°C/min to 280°C. Hold: 5 min at 280°C.[1]
Transfer Line Temp. 280°C[1]
Ion Source Temp. 230°C (EI)[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Scan Range m/z 40-550

Data Presentation

The following table presents example quantitative data obtained from the GC-MS analysis of the TFAA-derivatized compound.

AnalyteRetention Time (min)Peak Area (Counts)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Internal Standard (Tetracosane)12.581,540,000--
N,O-bis(trifluoroacetyl)-2-Amino-2-(2-fluorophenyl)ethanol14.212,150,0000.050.15

Workflow and Reaction Diagrams

The following diagrams illustrate the experimental workflow and the chemical reaction for the TFAA derivatization process.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis weigh Weigh 1-2 mg Sample dry Dry Sample (if in solution) add_is Add Internal Standard dry->add_is add_reagents Add DCM and TFAA add_is->add_reagents incubate Incubate (70°C, 30 min) add_reagents->incubate evaporate Evaporate to Dryness incubate->evaporate reconstitute Reconstitute in DCM evaporate->reconstitute inject Inject 1 µL into GC-MS reconstitute->inject acquire Acquire Data inject->acquire process Process & Quantify acquire->process

Figure 1. Experimental workflow for TFAA derivatization and GC-MS analysis.

References

Application of 2-Amino-2-(2-fluorophenyl)ethanol as a Chiral Auxiliary: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new stereocenters. 2-Amino-2-(2-fluorophenyl)ethanol is a valuable chiral building block that can be readily converted into a chiral auxiliary, typically a 4-(2-fluorophenyl)-substituted oxazolidinone. This auxiliary can be employed in a variety of asymmetric transformations, including diastereoselective enolate alkylation, aldol additions, and conjugate additions. The presence of the fluorine atom on the phenyl ring can influence the stereochemical outcome of reactions through steric and electronic effects, potentially offering unique selectivity profiles compared to non-fluorinated analogs.

This document provides detailed application notes and experimental protocols for the use of this compound as a chiral auxiliary in asymmetric synthesis. The focus is on the preparation of the corresponding oxazolidinone auxiliary, its application in diastereoselective alkylation of N-acyl imides, and the subsequent cleavage to yield chiral carboxylic acids and recover the auxiliary.

Core Applications

The primary application of this compound as a chiral auxiliary is in diastereoselective carbon-carbon bond formation. By temporarily attaching this chiral moiety to a prochiral substrate, one can direct the approach of a reactant to a specific face of the molecule, leading to the preferential formation of one diastereomer.

Key applications include:

  • Asymmetric Alkylation: Diastereoselective alkylation of enolates derived from N-acyl oxazolidinones is a robust method for the synthesis of chiral carboxylic acids and their derivatives.

  • Asymmetric Aldol Reactions: The chiral oxazolidinone auxiliary can control the stereochemistry of aldol reactions, leading to the formation of chiral β-hydroxy carbonyl compounds.

  • Asymmetric Conjugate Additions: It can be utilized to direct the 1,4-addition of nucleophiles to α,β-unsaturated systems.

Data Presentation

While specific quantitative data for the application of a chiral auxiliary derived directly from this compound is not extensively reported in the readily available literature, the following table summarizes typical results for the diastereoselective alkylation of a closely related N-acyloxazolidinone derived from a fluorinated phenylglycinol. These values serve as a general guide for the expected efficiency of such transformations.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromideα-Benzylpropionic acid derivative85>95:5
2Ethyl iodideα-Ethylpropionic acid derivative82>95:5
3Allyl bromideα-Allylpropionic acid derivative88>95:5

Experimental Protocols

The following protocols describe a general three-stage workflow for the application of this compound as a chiral auxiliary in asymmetric alkylation.

Protocol 1: Synthesis of (4S)-4-(2-Fluorophenyl)oxazolidin-2-one

This protocol describes the synthesis of the chiral oxazolidinone auxiliary from (S)-2-Amino-2-(2-fluorophenyl)ethanol. The corresponding (R)-enantiomer can be synthesized from (R)-2-Amino-2-(2-fluorophenyl)ethanol.

Materials:

  • (S)-2-Amino-2-(2-fluorophenyl)ethanol

  • Diethyl carbonate or phosgene equivalent (e.g., triphosgene)

  • Potassium carbonate (K₂CO₃) or a suitable base

  • Toluene or other suitable high-boiling solvent

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of (S)-2-Amino-2-(2-fluorophenyl)ethanol (1.0 eq) in toluene, add diethyl carbonate (2.0 eq) and potassium carbonate (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the base.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess diethyl carbonate.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure (4S)-4-(2-fluorophenyl)oxazolidin-2-one.

Synthesis_of_Oxazolidinone cluster_reactants Reactants cluster_process Reaction cluster_products Products AminoAlcohol This compound Reflux Reflux in Toluene AminoAlcohol->Reflux CarbonylSource Diethyl Carbonate CarbonylSource->Reflux Base K₂CO₃ Base->Reflux Oxazolidinone (4S)-4-(2-Fluorophenyl)oxazolidin-2-one Reflux->Oxazolidinone Byproducts Ethanol + CO₂ Reflux->Byproducts

Caption: Synthesis of the chiral oxazolidinone auxiliary.

Protocol 2: N-Acylation and Diastereoselective Alkylation

This protocol details the acylation of the chiral auxiliary and the subsequent diastereoselective alkylation of the resulting N-acyl imide.

Materials:

  • (4S)-4-(2-Fluorophenyl)oxazolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride)

  • Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)

  • Alkylating agent (e.g., benzyl bromide)

  • Standard glassware for anhydrous reactions

Procedure:

Part A: N-Acylation

  • Dissolve (4S)-4-(2-fluorophenyl)oxazolidin-2-one (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi (1.05 eq) and stir for 15 minutes.

  • Add the acyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-acyl oxazolidinone by flash column chromatography.

Part B: Diastereoselective Alkylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA or NaHMDS (1.1 eq) and stir for 30 minutes to form the enolate.

  • Add the alkylating agent (1.2 eq) and stir at -78 °C for 2-4 hours, or until TLC analysis indicates completion.

  • Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude alkylated product. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.

Alkylation_Workflow AcylAux N-Acyl-(4S)-4-(2-fluorophenyl)oxazolidin-2-one Base LDA or NaHMDS THF, -78 °C AcylAux->Base Deprotonation Enolate Chiral Enolate Base->Enolate AlkylatingAgent Alkylating Agent (R-X) Enolate->AlkylatingAgent Nucleophilic Attack AlkylatedProduct Diastereomerically Enriched Product AlkylatingAgent->AlkylatedProduct

Caption: Diastereoselective alkylation workflow.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid and allow for the recovery of the auxiliary.

Materials:

  • Alkylated N-acyl oxazolidinone

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF) and water

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether or other extraction solvent

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C.

  • Add aqueous hydrogen peroxide (30% solution, 4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary (this compound after hydrolysis of the intermediate).

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidic aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts, filter, and concentrate to yield the desired chiral carboxylic acid.

Cleavage_Pathway AlkylatedProduct Alkylated N-Acyl Oxazolidinone Reagents LiOH, H₂O₂ THF/H₂O, 0 °C AlkylatedProduct->Reagents Hydrolytic Cleavage Intermediate Hydroperoxide Adduct Reagents->Intermediate CarboxylicAcid Chiral Carboxylic Acid Intermediate->CarboxylicAcid RecoveredAuxiliary Recovered Chiral Auxiliary Intermediate->RecoveredAuxiliary

Caption: Cleavage of the chiral auxiliary.

Conclusion

This compound serves as a precursor to a valuable chiral auxiliary for asymmetric synthesis. The derived oxazolidinone can effectively control the stereochemistry of various C-C bond-forming reactions, providing access to a range of enantioenriched molecules. The protocols provided herein offer a general framework for the synthesis, application, and removal of this auxiliary, which can be adapted and optimized for specific substrates and transformations in research and development settings. The presence of the 2-fluoro substituent offers an opportunity for fine-tuning reactivity and selectivity in asymmetric synthesis.

Application Note and Protocols: Development of a 2-Amino-2-(2-fluorophenyl)ethanol Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis, purification, characterization, and stability testing of a 2-Amino-2-(2-fluorophenyl)ethanol reference standard. The protocols outlined herein are intended for researchers, scientists, and drug development professionals to produce a well-characterized and reliable reference material suitable for use in qualitative and quantitative analytical procedures. All experimental data is presented in tabular format for clarity, and key workflows are visualized using diagrams.

Introduction

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical chemistry.[1] The quality and purity of a reference standard are of paramount importance for achieving scientifically valid and reproducible results in pharmaceutical analysis, including identification, purity assessment, and potency assays of active pharmaceutical ingredients (APIs) and their impurities.[1][2] this compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Therefore, the availability of a certified reference standard for this compound is crucial for quality control and regulatory compliance.

This application note details the necessary steps for the in-house development of a this compound reference standard, from chemical synthesis to final characterization and stability assessment.

Overall Experimental Workflow

The development of the reference standard follows a logical progression from synthesis and purification to comprehensive characterization and stability evaluation. The overall workflow is depicted below.

Overall Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Purity cluster_stability Stability Assessment Synthesis Chemical Synthesis Purification Recrystallization Synthesis->Purification Identity Structural Elucidation (NMR, MS, FTIR) Purification->Identity Purity Chromatographic Purity (HPLC, GC) Identity->Purity Water Water Content (Karl Fischer) Purity->Water ROI Residue on Ignition Water->ROI Forced_Deg Forced Degradation ROI->Forced_Deg Stability_Study ICH Stability Study (Long-term & Accelerated) Forced_Deg->Stability_Study Certification Reference Standard Certification Stability_Study->Certification

Caption: Overall workflow for the development of the reference standard.

Synthesis and Purification

The synthesis of this compound can be achieved via an asymmetric transfer hydrogenation of the corresponding α-ketoamine. This method is advantageous for its high enantioselectivity.

Synthesis Pathway

Synthesis Pathway start 2-Amino-1-(2-fluorophenyl)ethan-1-one product This compound start->product Asymmetric Transfer Hydrogenation reagents Ru-catalyst HCOOH/TEA reagents->product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a three-neck round-bottom flask, charge 2-Amino-1-(2-fluorophenyl)ethan-1-one (1 equivalent), methanol (10 volumes), and a suitable Ruthenium catalyst (e.g., (S,S)-Ts-DPEN RuCl(p-cymene), 0.15 mol%).

  • Addition of Reagents: Add a mixture of formic acid and triethylamine (5:2 ratio, 1.3 volumes).

  • Reaction Conditions: Stir the reaction mixture at 60-65 °C under a nitrogen atmosphere for approximately 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize with aqueous ammonium hydroxide and add water (10 volumes) to precipitate the product.

  • Isolation: Filter the resulting slurry and wash the solid with water and then with a minimal amount of cold methanol to yield the crude product.

Experimental Protocol: Purification by Recrystallization
  • Solvent Selection: A mixed solvent system, such as ethanol-water, is suitable for recrystallization.

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Induce Crystallization: While the solution is hot, add hot water dropwise until the solution becomes cloudy (the cloud point), indicating saturation.

  • Crystal Formation: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Characterization and Purity Analysis

A comprehensive characterization is essential to confirm the identity and establish the purity of the reference standard.

Analytical Workflow

Analytical Workflow cluster_identity Identity Confirmation cluster_purity Purity and Impurities NMR 1H NMR, 13C NMR, 19F NMR MS Mass Spectrometry (MS) NMR->MS FTIR FTIR Spectroscopy MS->FTIR HPLC HPLC-UV (Purity, Impurities) FTIR->HPLC GC_HS Headspace GC (Residual Solvents) HPLC->GC_HS KF Karl Fischer Titration (Water Content) GC_HS->KF ROI Residue on Ignition (Inorganic Impurities) KF->ROI Chiral_HPLC Chiral HPLC (Enantiomeric Purity) ROI->Chiral_HPLC Final_Purity Purity Assignment Chiral_HPLC->Final_Purity

Caption: Workflow for characterization and purity assessment.

Experimental Protocols: Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

    • Procedure: Dissolve an appropriate amount of the sample in the deuterated solvent. Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. The data should be consistent with the structure of this compound.

  • Mass Spectrometry (MS):

    • Instrument: LC-MS or GC-MS system.

    • Procedure: Prepare a dilute solution of the sample and analyze using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). The observed molecular ion should correspond to the calculated molecular weight of the compound (C₈H₁₀FNO, MW: 155.17 g/mol ).

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Instrument: FTIR Spectrometer.

    • Procedure: Prepare a KBr pellet of the sample or analyze as a thin film. The spectrum should show characteristic peaks for O-H, N-H, C-H, and C-F bonds.

Experimental Protocols: Purity Assessment
  • High-Performance Liquid Chromatography (HPLC) for Purity:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Procedure: Prepare a standard solution of the reference material. Inject and analyze to determine the peak area percentage of the main component.

  • Chiral HPLC for Enantiomeric Purity:

    • Column: Chiral stationary phase column (e.g., crown ether-based or macrocyclic glycopeptide-based).

    • Mobile Phase: To be optimized based on the column, typically a mixture of an organic solvent (e.g., ethanol, acetonitrile) and an acidic aqueous buffer.

    • Procedure: Analyze the sample to separate the enantiomers and determine the enantiomeric excess.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents:

    • Instrument: Headspace GC-MS system.

    • Procedure: Accurately weigh the sample into a headspace vial. Analyze for residual solvents from the synthesis and purification steps (e.g., methanol, ethanol). Quantify against known standards.

  • Karl Fischer Titration for Water Content:

    • Instrument: Karl Fischer titrator.

    • Procedure: Determine the water content of the reference standard material.

  • Residue on Ignition (ROI):

    • Procedure: Heat a known amount of the sample in a crucible to a high temperature to determine the amount of non-volatile inorganic impurities.

Data Summary
TestMethodAcceptance CriteriaTypical Result
Identity
¹H, ¹³C, ¹⁹F NMR400 MHz SpectrometerConforms to structureConforms
Mass SpectrometryESI-MSM+H⁺ = 156.08Conforms
FTIRKBr PelletCharacteristic peaks presentConforms
Purity
Purity (by area %)HPLC-UV≥ 99.5%99.8%
Enantiomeric PurityChiral HPLC≥ 99.0% ee99.5% ee
Water ContentKarl Fischer Titration≤ 0.5%0.2%
Residue on IgnitionUSP <281>≤ 0.1%< 0.05%
Residual SolventsHeadspace GC-MSMeets ICH Q3C limitsComplies
Purity Assignment Mass BalanceReport Value 99.6%

Note: The mass balance purity is calculated as: Purity = (100% - % Water - % ROI - % Residual Solvents) x (HPLC Purity / 100).

Stability Testing

Stability testing is crucial to determine the retest period and appropriate storage conditions for the reference standard.[3] The protocols are based on the ICH Q1A(R2) guidelines.[3][4][5][6]

Stability Testing Workflow

Stability Testing Workflow cluster_forced_degradation Forced Degradation (Stress Testing) cluster_ich_stability ICH Stability Study Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Acid->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Base->Oxidation Thermal Thermal Degradation (e.g., 80°C) Oxidation->Thermal Photolytic Photolytic Degradation (ICH Q1B) Thermal->Photolytic LongTerm Long-Term (25°C/60% RH or 5°C) Photolytic->LongTerm Accelerated Accelerated (40°C/75% RH) LongTerm->Accelerated Retest Establish Retest Period & Storage Conditions Accelerated->Retest

Caption: Workflow for stability assessment of the reference standard.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating analytical method (e.g., HPLC).[1][7][8][9]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Dissolve the sample in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

Analyze all stressed samples by the developed HPLC method to assess for degradation and the formation of new impurity peaks.

Experimental Protocol: Long-Term and Accelerated Stability Study
  • Sample Preparation: Package the reference standard in vials that are the same as or simulate the intended long-term storage packaging.

  • Storage Conditions:

    • Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH and at the recommended storage condition of 2-8°C.[3][10]

    • Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.[3][10]

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[11]

    • Accelerated: Test at 0, 3, and 6 months.[11]

  • Tests to be Performed: At each time point, perform tests for appearance, HPLC purity, and water content.

  • Evaluation: Evaluate the data for any significant changes over time. A "significant change" is defined as a failure to meet the acceptance criteria for purity.[12] The data will be used to establish the retest period for the reference standard.

Conclusion

The protocols described in this application note provide a robust framework for the synthesis, purification, and comprehensive characterization of a this compound reference standard. Adherence to these methodologies will ensure the production of a high-quality reference material suitable for its intended analytical applications. The established stability program will guarantee the continued fitness-for-use of the standard over its defined retest period.

References

Application Notes and Protocols for In Vivo Evaluation of 2-Amino-2-(2-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2-fluorophenyl)ethanol is a synthetic organic compound characterized by a phenethylamine backbone with a fluorine substitution on the phenyl ring and a hydroxyl group on the beta-carbon. The presence of the fluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its potency and metabolic stability. Structural similarities to known psychoactive compounds suggest that this compound may exhibit activity within the central nervous system (CNS). These application notes provide a comprehensive framework for the in vivo preclinical evaluation of this compound in rodent models, focusing on assessing its potential psychoactive and toxicological effects.

Hypothesized Mechanism of Action

Based on its structural resemblance to other phenethylamine derivatives, this compound is hypothesized to act as a modulator of monoamine neurotransmitter systems, such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The proposed mechanism involves interaction with monoamine transporters (DAT, NET, SERT) or receptors (e.g., dopamine D2 receptor, serotonin 5-HT2A receptor), leading to alterations in neurotransmitter levels and subsequent behavioral effects. The fluorine substitution may enhance its binding affinity and selectivity for these targets.

Data Presentation

Quantitative data from in vivo studies should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide templates for summarizing key findings.

Table 1: Acute Toxicity Assessment (LD50)

Route of AdministrationDose (mg/kg)Number of AnimalsMortality (%)LD50 (mg/kg) with 95% Confidence Interval
Intraperitoneal (i.p.)10100
501010
1001040
2001080
Oral (p.o.)50100
1001010
2001030
4001070

Table 2: Behavioral Assay Results (Locomotor Activity)

Treatment GroupDose (mg/kg)Mean Locomotor Activity (Beam Breaks/30 min) ± SEMp-value vs. Vehicle
Vehicle (Saline)-1500 ± 120-
This compound12500 ± 200<0.05
54500 ± 350<0.001
103000 ± 250<0.01
Positive Control (Amphetamine)25000 ± 400<0.001

Table 3: Neurochemical Analysis (Microdialysis in Nucleus Accumbens)

Treatment GroupDose (mg/kg)Peak Extracellular Dopamine (% Baseline) ± SEMTime to Peak (min)
Vehicle (Saline)-110 ± 15-
This compound5350 ± 4540
Positive Control (Amphetamine)2600 ± 7030

Experimental Protocols

The successful in vivo evaluation of a novel compound is contingent on well-defined and reproducible experimental protocols.

Protocol 1: Formulation and Administration

Objective: To prepare a suitable formulation of this compound for in vivo administration and to administer it via the desired route.

Materials:

  • This compound

  • Sterile Saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Sterile vials

  • Vortex mixer

  • Sonicator

  • 0.22 µm sterile syringe filters

Procedure:

  • Weigh the required amount of this compound in a sterile vial.

  • Dissolve the compound in a minimal amount of DMSO.

  • Add PEG300 to the solution and mix thoroughly.

  • Add sterile saline in a stepwise manner while continuously mixing to achieve the final desired concentration.

  • Measure the pH of the final solution and adjust to a physiological range (7.2-7.4) if necessary.

  • Sterile-filter the final formulation through a 0.22 µm filter into a new sterile vial.

  • Store the formulation at 4°C and protect it from light.

  • For administration, calculate the dose for each animal based on its body weight.

  • Administer the formulation via the chosen route (e.g., intraperitoneal injection).

Protocol 2: Acute Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of this compound.

Animals:

  • Male and female Swiss Webster mice (8-10 weeks old)

Procedure:

  • Acclimatize mice to the housing facility for at least one week prior to the experiment.

  • Divide the animals into groups (n=10 per group) for each dose and route of administration to be tested.

  • Administer single doses of this compound at increasing concentrations.

  • Observe the animals continuously for the first 4 hours after administration and then periodically for 14 days.

  • Record all signs of toxicity, including changes in behavior, appearance, and autonomic function.

  • Record the number of mortalities in each group.

  • Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

Protocol 3: Assessment of Locomotor Activity

Objective: To evaluate the effect of this compound on spontaneous locomotor activity.

Apparatus:

  • Open-field arenas equipped with automated photobeam detection systems.

Procedure:

  • Habituate the mice to the testing room for at least 60 minutes before the experiment.

  • Administer the vehicle, this compound at various doses, or a positive control (e.g., amphetamine).

  • Place each mouse individually into the center of the open-field arena.

  • Record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60 minutes).

  • Analyze the data to determine the dose-dependent effects on locomotor activity.

Visualizations

Hypothesized Signaling Pathway

Hypothesized Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Vesicular Storage Vesicular Storage Dopamine->Vesicular Storage Synaptic Cleft Synaptic Cleft Vesicular Storage->Synaptic Cleft Release D2_Receptor D2 Receptor Synaptic Cleft->D2_Receptor Binding DAT Dopamine Transporter Synaptic Cleft->DAT Reuptake Inhibition of Adenylyl Cyclase Inhibition of Adenylyl Cyclase D2_Receptor->Inhibition of Adenylyl Cyclase Decreased cAMP Decreased cAMP Inhibition of Adenylyl Cyclase->Decreased cAMP Cellular Response Cellular Response Decreased cAMP->Cellular Response This compound This compound This compound->DAT Blockade In Vivo Experimental Workflow Start Start Formulation_Preparation Formulation_Preparation Start->Formulation_Preparation Step 1 End End Animal_Acclimatization Animal_Acclimatization Formulation_Preparation->Animal_Acclimatization Step 2 Dose_Administration Dose_Administration Animal_Acclimatization->Dose_Administration Step 3 Acute_Toxicity_Assessment Acute_Toxicity_Assessment Dose_Administration->Acute_Toxicity_Assessment Branch A Behavioral_Assays Behavioral_Assays Dose_Administration->Behavioral_Assays Branch B Data_Analysis_A Data_Analysis_A Acute_Toxicity_Assessment->Data_Analysis_A Step 4A Neurochemical_Analysis Neurochemical_Analysis Behavioral_Assays->Neurochemical_Analysis Follow-up Data_Analysis_B Data_Analysis_B Neurochemical_Analysis->Data_Analysis_B Step 4B Data_Analysis_A->End Data_Analysis_B->End

Application Notes and Protocols for N-Protection and Deprotection of 2-Amino-2-(2-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-protection and N-deprotection of 2-Amino-2-(2-fluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate protecting group is critical to prevent unwanted side reactions and ensure high yields of the desired product. The following sections detail the use of two of the most common amine protecting groups: tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Introduction to Amine Protection

In multi-step organic synthesis, protecting functional groups is a crucial strategy to ensure the selective transformation of a specific part of a molecule.[1] The amino group in this compound is nucleophilic and can react with various electrophiles.[1] Protection of this amine as a carbamate, such as a Boc or Cbz derivative, temporarily reduces its reactivity, allowing for chemical modifications at other positions of the molecule.[1][2] An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups.[3]

General Workflow for N-Protection and Deprotection

The overall process of utilizing a protecting group involves three main stages: protection, the chemical modification of the protected substrate, and deprotection to reveal the free amine.

G A This compound B N-Protected Intermediate A->B Protection (e.g., Boc₂O or Cbz-Cl) C Modified N-Protected Intermediate B->C Chemical Transformation(s) (Reaction at another functional group) D Final Deprotected Product C->D Deprotection (e.g., Acid or Hydrogenation) G cluster_0 Start N-Cbz Protected Amine Step1 Dissolve in Solvent (e.g., MeOH, EtOH) Start->Step1 Step2 Add Pd/C Catalyst Step1->Step2 Step3 Introduce Hydrogen Source (H₂ gas or Transfer Reagent) Step2->Step3 Step4 Stir at Room Temperature Step3->Step4 Step5 Filter to Remove Catalyst Step4->Step5 End Deprotected Amine Step5->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-(2-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in overcoming common challenges encountered during the synthesis of 2-Amino-2-(2-fluorophenyl)ethanol, a key intermediate in pharmaceutical development. Our aim is to help you improve yield, purity, and overall success in your synthetic endeavors.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the asymmetric reduction of a suitable precursor ketone.

Problem 1: Low Yield of this compound

Potential CauseTroubleshooting StepsExpected Outcome
Incomplete Reaction - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. - Increase Reaction Time: If the reaction has stalled, extend the reaction time. - Optimize Temperature: While lower temperatures are often favored for selectivity, a slight increase might be necessary to drive the reaction to completion. Evaluate in small increments.Complete conversion of the starting ketone to the desired amino alcohol.
Reagent Decomposition - Use Fresh Reducing Agent: Borane complexes and other reducing agents can degrade over time. Use freshly opened or prepared reagents. - Ensure Anhydrous Conditions: Moisture can quench the reducing agent. Use oven-dried glassware and anhydrous solvents.Improved activity of the reducing agent, leading to a higher conversion rate.
Catalyst Inactivity - Use High-Purity Catalyst: The quality of the chiral catalyst (e.g., oxazaborolidine) is crucial for both yield and enantioselectivity.[1][2] - In Situ Generation: Consider generating the catalyst in situ from a chiral lactam alcohol and borane to ensure its activity.[1][3]Enhanced catalytic activity, resulting in a more efficient and selective reduction.

Problem 2: Poor Enantioselectivity (Low ee)

Potential CauseTroubleshooting StepsExpected Outcome
Suboptimal Catalyst - Screen Different Catalysts: Evaluate various chiral catalysts, such as different oxazaborolidines or biocatalysts like reductive aminases.[4] - Vary Catalyst Loading: Optimize the molar percentage of the catalyst. While higher loading can increase conversion, it may sometimes affect enantioselectivity.Identification of a catalyst system that provides high enantiomeric excess (ee) for the desired stereoisomer.
Incorrect Reaction Temperature - Lower the Temperature: Asymmetric reductions often exhibit higher enantioselectivity at lower temperatures. Perform the reaction at 0 °C, -20 °C, or even -78 °C.Increased enantiomeric excess of the final product.
Solvent Effects - Test Different Solvents: The choice of solvent can significantly influence the stereochemical outcome. Screen a range of anhydrous solvents like THF, toluene, or dichloromethane.Improved enantioselectivity due to favorable solvent-catalyst-substrate interactions.
Racemization During Workup or Purification - Mild Workup Conditions: Avoid harsh acidic or basic conditions during the workup procedure. - Optimize Purification: Use purification techniques that minimize the risk of racemization, such as crystallization over chromatography on silica gel where possible.Preservation of the enantiomeric purity of the synthesized amino alcohol.

Problem 3: Formation of Side Products/Impurities

Potential CauseTroubleshooting StepsExpected Outcome
Over-reduction - Control Stoichiometry of Reducing Agent: Use a precise amount of the reducing agent (e.g., 1.0-1.2 equivalents). An excess can lead to the formation of undesired byproducts.Minimized formation of over-reduced species.
Formation of Diastereomers - Optimize Chiral Catalyst and Conditions: Fine-tune the reaction parameters (catalyst, temperature, solvent) to favor the formation of the desired diastereomer.High diastereomeric ratio (dr) in the crude product.
Hydrodefluorination - Milder Reducing Agents: In some cases, strong reducing agents can lead to the cleavage of the C-F bond. If this is observed, consider using a milder reducing agent.Retention of the fluorine substituent in the final product.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and effective method for the enantioselective synthesis of this compound is the asymmetric reduction of a corresponding α-amino ketone precursor, such as 2-amino-1-(2-fluorophenyl)ethan-1-one. This can be achieved using chiral catalysts like oxazaborolidines (CBS reduction) or through biocatalytic methods employing enzymes such as reductive aminases.[2][4]

Q2: How can I effectively purify the final product?

A2: Purification of this compound can often be achieved through crystallization. This method is advantageous as it can also lead to an enhancement of the enantiomeric excess. Experiment with different solvent systems, such as ethanol/water or isopropanol/heptane mixtures, to find optimal crystallization conditions. Column chromatography on silica gel can also be used, but care should be taken to avoid racemization if the stationary phase is acidic.

Q3: What analytical techniques are recommended for characterizing the product?

A3: For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) are essential. To determine the enantiomeric purity (ee), chiral High-Performance Liquid Chromatography (HPLC) is the standard method.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Fluorinated organic compounds should be handled with care in a well-ventilated fume hood. Borane reagents are flammable and react violently with water. Always work under an inert atmosphere (nitrogen or argon) and use anhydrous solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Asymmetric Reduction of 2-Amino-1-(2-fluorophenyl)ethan-1-one using a Chiral Oxazaborolidine Catalyst

This protocol is a general guideline and may require optimization for your specific setup and desired scale.

Materials:

  • 2-Amino-1-(2-fluorophenyl)ethan-1-one hydrochloride

  • (R)- or (S)-Me-CBS catalyst (oxazaborolidine)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve the 2-amino-1-(2-fluorophenyl)ethan-1-one hydrochloride in anhydrous THF. Neutralize with one equivalent of a non-nucleophilic base (e.g., triethylamine) and stir for 15 minutes. Cool the solution to 0 °C.

  • Catalyst Addition: Add the chiral CBS catalyst (5-10 mol%) to the reaction mixture.

  • Reducing Agent Addition: Slowly add the borane solution (1.0-1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.

  • Workup: Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes. Basify the aqueous layer with 1 M NaOH to a pH of ~10-11.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system or by column chromatography.

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Reduction

Catalyst SystemTemperature (°C)SolventTypical Yield (%)Typical ee (%)Reference
(R)-Me-CBS / Borane0THF85-95>95Generic CBS Reduction Protocols
Reductive Aminase (AdRedAm)30Aqueous Buffer>9085-99[4]
(S)-Lactam Alcohol / Borane (in situ)Room TempTHF80-90>90[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 2-Amino-1-(2-fluorophenyl)ethan-1-one HCl dissolve Dissolve in anhydrous THF start->dissolve neutralize Neutralize with Et3N dissolve->neutralize cool Cool to 0 °C neutralize->cool add_catalyst Add Chiral CBS Catalyst cool->add_catalyst add_borane Add Borane Solution add_catalyst->add_borane react Stir at 0 °C (Monitor by TLC) add_borane->react quench Quench with Methanol react->quench acidify Acidify with 1 M HCl quench->acidify basify Basify with 1 M NaOH acidify->basify extract Extract with Ethyl Acetate basify->extract dry Dry and Concentrate extract->dry purify Purify (Crystallization/Chromatography) dry->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield? incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes reagent_issue Reagent/Catalyst Issue? low_yield->reagent_issue No incomplete_rxn->reagent_issue No increase_time Increase Reaction Time / Temp incomplete_rxn->increase_time Yes check_reagents Use Fresh Reagents / Anhydrous Conditions reagent_issue->check_reagents Reagent Quality? optimize_catalyst Optimize Catalyst Loading / Purity reagent_issue->optimize_catalyst Catalyst Activity?

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Chiral Resolution of 2-Amino-2-(2-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral resolution of 2-Amino-2-(2-fluorophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of this compound?

A1: The most prevalent methods for resolving racemic this compound are diastereomeric salt crystallization and enzymatic kinetic resolution. Diastereomeric salt formation is a classical and widely used technique that involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation by crystallization.[1] Enzymatic resolution utilizes enzymes, such as lipases, to selectively acylate one enantiomer, enabling the separation of the acylated and unreacted enantiomers.

Q2: How do I choose an appropriate chiral resolving agent for diastereomeric salt crystallization?

A2: The selection of a suitable chiral resolving agent is critical for successful resolution. Commonly used acidic resolving agents for amino alcohols include derivatives of tartaric acid (e.g., (+)-tartaric acid, di-p-toluoyl-D-tartaric acid), mandelic acid, and camphorsulfonic acid.[2][3] Screening several resolving agents is a common practice to identify the one that forms diastereomeric salts with a significant difference in solubility.[2]

Q3: What analytical technique is best for determining the enantiomeric excess (e.e.) of my resolved product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for determining the enantiomeric excess of the final product.[4] It is also instrumental in monitoring the progress of the resolution. Developing a robust chiral HPLC method is a crucial first step before starting the resolution experiments.

Q4: What is "oiling out," and how can I prevent it during crystallization?

A4: "Oiling out" refers to the separation of the diastereomeric salt as a liquid phase instead of a solid crystalline material. This phenomenon can be caused by high solute concentration, rapid cooling, or the use of an inappropriate solvent.[2] To prevent this, you can try using a more dilute solution, implementing a slower and more controlled cooling process, or screening for a different solvent system.

Q5: Can I recycle the unwanted enantiomer?

A5: Yes, in many cases, the unwanted enantiomer can be racemized and recycled, which significantly improves the overall yield of the desired enantiomer. Racemization is typically achieved by heating the unwanted enantiomer in the presence of an acid or base.[5]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This guide addresses common problems encountered during the chiral resolution of this compound via diastereomeric salt crystallization.

Issue 1: Poor or No Crystallization

Question: I've mixed the racemic this compound with the chiral resolving agent, but no crystals are forming. What should I do?

Answer:

Several factors can hinder crystallization. The following troubleshooting steps can help induce crystal formation:

  • Solvent Selection: The choice of solvent is paramount. The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts.[2] If the salt is too soluble, consider a less polar solvent or a solvent mixture. Conversely, if the salt is insoluble, a more polar solvent should be used.

  • Supersaturation: Crystallization requires a supersaturated solution. This can be achieved by:

    • Slow Cooling: Gradually lower the temperature of the solution. If crystals do not form at room temperature, try cooling in an ice bath or refrigerator.[2]

    • Solvent Evaporation: Slowly evaporate the solvent to increase the concentration of the salt.

    • Anti-Solvent Addition: Add a solvent in which the diastereomeric salt is less soluble (an anti-solvent).[2]

  • Concentration: Ensure the concentrations of your substrate and resolving agent are appropriate. Overly dilute solutions may not lead to crystallization.[2]

  • Purity of Reagents: Impurities in the racemic mixture or the resolving agent can inhibit crystallization. Ensure high purity of all starting materials.[2]

Issue 2: Low Yield of the Desired Enantiomer

Question: I have isolated crystals, but the yield of my desired enantiomer is very low. How can I improve it?

Answer:

Low yield can be addressed by optimizing the following parameters:

  • Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemate can significantly impact the yield. While a 0.5 to 1.0 molar equivalent of the resolving agent is a common starting point, this ratio should be optimized.[6]

  • Solvent System: The solvent not only affects crystallization but also the recovery of the desired diastereomer. A systematic screening of different solvents and solvent mixtures is recommended.

  • Cooling Profile: A controlled and gradual cooling process can improve the selective crystallization of the less soluble diastereomer and enhance the yield.[2]

  • Seeding: Introducing a small crystal of the desired diastereomeric salt (seeding) into a supersaturated solution can promote crystallization and improve the yield.

Issue 3: Low Enantiomeric Excess (e.e.)

Question: The enantiomeric excess (e.e.) of my resolved product is poor. What are the likely causes and how can I improve it?

Answer:

Low enantiomeric excess is often due to the co-precipitation of the more soluble diastereomer. The following strategies can help improve the e.e.:

  • Recrystallization: The most effective method to enhance enantiomeric purity is to recrystallize the isolated diastereomeric salt one or more times.[2] Each recrystallization step will enrich the desired diastereomer.

  • Solvent Optimization: The solvent system plays a crucial role in the solubility difference between the diastereomers. Experiment with different solvents to maximize this difference and minimize co-precipitation.[2]

  • Temperature Control: The crystallization temperature can influence the selectivity of the precipitation. Optimizing the temperature profile during crystallization is important.

Troubleshooting Guide: Chiral HPLC Analysis

This guide provides solutions to common issues encountered during the chiral HPLC analysis of this compound.

Issue 1: Poor Resolution of Enantiomers

Question: My chiral HPLC method is showing poor or no separation of the enantiomers. What can I do to improve the resolution?

Answer:

Improving resolution in chiral HPLC often involves a systematic optimization of several parameters:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose are often effective for separating amino alcohols.[4] If one column does not provide separation, screening other chiral columns is recommended.

  • Mobile Phase Composition:

    • Normal-Phase vs. Reversed-Phase: Normal-phase chromatography (e.g., hexane/alcohol mixtures) often provides better selectivity for this class of compounds on polysaccharide CSPs.[4]

    • Alcohol Modifier: The choice and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase can significantly impact resolution. A systematic screening of different alcohols and their concentrations is advised.[4]

  • Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the CSP, often leading to better resolution.[4]

  • Temperature: Lowering the column temperature can enhance the chiral recognition by stabilizing the transient diastereomeric complexes formed on the stationary phase.[4]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: The peaks for my enantiomers are tailing. What is the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like this compound is often due to interactions with residual silanol groups on the silica support of the column.

  • Basic Additive: Adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), to the mobile phase can significantly improve peak shape by masking the acidic silanol groups.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.[4]

  • Column Contamination: A contaminated column can also lead to poor peak shape. Flushing the column with a strong solvent may help. If the problem persists, the column may need to be replaced.[7]

Data Presentation

Table 1: Recommended Starting Conditions for Diastereomeric Salt Resolution Screening
ParameterRecommended Starting Conditions
Resolving Agents (+)-Tartaric Acid, (-)-Mandelic Acid, (+)-10-Camphorsulfonic Acid
Molar Ratio (Racemate:Agent) 1 : 0.5 and 1 : 1.0
Solvents Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and mixtures with water (e.g., 9:1)
Temperature Profile Dissolve at elevated temperature (e.g., 60 °C), then slow cooling to room temperature, followed by cooling to 0-4 °C
Table 2: Troubleshooting Summary for Diastereomeric Salt Crystallization
IssuePotential CauseRecommended Action
No Crystallization Inappropriate solvent; solution not supersaturated; impuritiesScreen different solvents/mixtures; concentrate solution; cool slowly; add anti-solvent; use pure reagents
Low Yield Suboptimal resolving agent ratio; poor solvent choice; rapid coolingOptimize molar ratio of resolving agent; screen solvents; implement a controlled cooling profile; use seeding
Low Enantiomeric Excess Co-precipitation of diastereomers; insufficient purity of isolated saltRecrystallize the diastereomeric salt; optimize the solvent system for better solubility difference; adjust crystallization temperature
Oiling Out High concentration; rapid cooling; wrong solventDilute the solution; cool down more slowly; screen alternative solvents; try seeding
Table 3: Chiral HPLC Method Development Starting Points
ParameterRecommended Starting Conditions
Chiral Stationary Phase Cellulose or Amylose-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at a suitable wavelength (e.g., 254 nm)

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Formation
  • Dissolution: In a reaction vessel, dissolve racemic this compound and 0.5-1.0 molar equivalents of the selected chiral resolving agent in a minimal amount of a suitable solvent at an elevated temperature (e.g., 50-60 °C).[2]

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cool the solution in an ice bath. Gentle scratching of the inner wall of the vessel with a glass rod may also induce crystallization.

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor.[2]

  • Drying: Dry the isolated crystals under vacuum.

  • Liberation of the Enantiomer: Dissolve the dried diastereomeric salt in water. Adjust the pH with a suitable base (e.g., 1M NaOH) to deprotonate the amine and break the salt, leading to the precipitation of the free amino alcohol.

  • Final Isolation: Isolate the precipitated enantiomerically enriched this compound by filtration, wash with cold water, and dry.

  • Analysis: Determine the yield and measure the enantiomeric excess using a validated chiral HPLC method.

Protocol 2: General Procedure for Enzymatic Kinetic Resolution
  • Reaction Setup: In a suitable vessel, dissolve racemic this compound in an appropriate organic solvent (e.g., toluene, tert-butyl methyl ether).

  • Acyl Donor: Add an acyl donor (e.g., ethyl acetate, vinyl acetate).

  • Enzyme Addition: Add the selected lipase (e.g., Candida antarctica lipase B - Novozym® 435).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated and unreacted enantiomers.

  • Work-up: Once the desired conversion is reached, remove the enzyme by filtration.

  • Separation: Separate the acylated enantiomer from the unreacted enantiomer using standard techniques such as column chromatography or extraction.

  • Deprotection (if necessary): The acylated enantiomer can be deprotected (hydrolyzed) to yield the free amino alcohol.

  • Analysis: Determine the yield and enantiomeric excess of both the resolved amino alcohol and the acylated product by chiral HPLC.

Mandatory Visualization

G cluster_0 Diastereomeric Salt Crystallization Workflow racemate Racemic 2-Amino-2- (2-fluorophenyl)ethanol dissolution Dissolution in Suitable Solvent racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->dissolution crystallization Slow Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (Mother Liquor) filtration->more_soluble Liquid liberation_crystals Liberation with Base less_soluble->liberation_crystals liberation_mother_liquor Liberation with Base more_soluble->liberation_mother_liquor enantiomer_1 Desired Enantiomer liberation_crystals->enantiomer_1 enantiomer_2 Other Enantiomer liberation_mother_liquor->enantiomer_2 racemization Racemization enantiomer_2->racemization recycle Recycle racemization->recycle recycle->racemate G cluster_1 Troubleshooting Logic for Poor Crystallization start No Crystals Formed check_solvent Is the solvent appropriate? start->check_solvent change_solvent Screen different solvents/mixtures check_solvent->change_solvent No check_supersaturation Is the solution supersaturated? check_solvent->check_supersaturation Yes change_solvent->check_supersaturation induce_supersaturation Slowly cool, evaporate solvent, or add anti-solvent check_supersaturation->induce_supersaturation No check_purity Are reagents pure? check_supersaturation->check_purity Yes induce_supersaturation->check_purity purify_reagents Purify starting materials check_purity->purify_reagents No success Crystallization Achieved check_purity->success Yes purify_reagents->success G cluster_2 Enzymatic Kinetic Resolution Workflow racemate Racemic 2-Amino-2- (2-fluorophenyl)ethanol reaction Enzymatic Acylation (Stop at ~50% conversion) racemate->reaction acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction enzyme Lipase (e.g., CAL-B) enzyme->reaction separation Separation reaction->separation acylated_enantiomer Acylated Enantiomer separation->acylated_enantiomer unreacted_enantiomer Unreacted Enantiomer separation->unreacted_enantiomer deprotection Deprotection (Hydrolysis) acylated_enantiomer->deprotection enantiomer_2 Other Enantiomer unreacted_enantiomer->enantiomer_2 enantiomer_1 Desired Enantiomer deprotection->enantiomer_1

References

optimization of reaction conditions for 2-Amino-2-(2-fluorophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful synthesis and optimization of 2-Amino-2-(2-fluorophenyl)ethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent and effective method is the asymmetric reduction of the corresponding α-amino ketone precursor, 2-amino-1-(2-fluorophenyl)ethanone, or its hydrochloride salt. This is often achieved through catalytic asymmetric transfer hydrogenation, which can provide high enantioselectivity and good yields.[1]

Q2: What are the critical parameters to control for achieving high yield and enantioselectivity?

A2: Key parameters include the choice of catalyst and ligand, the reducing agent, solvent, reaction temperature, and the purity of the starting materials. For asymmetric transfer hydrogenation, the catalyst loading and the ratio of the formic acid/triethylamine mixture are also crucial.[1]

Q3: I am observing the formation of a diol side product. What could be the cause?

A3: The formation of a diol can suggest over-reduction. This may occur if the reaction is left for too long, the temperature is too high, or an inappropriate reducing agent is used. Ensure you are using a selective reducing agent for the ketone functionality.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material and the formation of the product.

Q5: What are the recommended storage conditions for this compound?

A5: The product should be stored in a cool, dry place in a well-sealed container, under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst. 2. Poor quality of reagents or solvents. 3. Incorrect reaction temperature. 4. Presence of impurities that poison the catalyst.1. Use a fresh batch of catalyst or activate it prior to use. 2. Ensure all reagents and solvents are pure and anhydrous where necessary. 3. Optimize the reaction temperature; some reactions require heating to initiate. 4. Purify the starting materials to remove any potential inhibitors.
Low Enantioselectivity (ee%) 1. Racemization of the product under the reaction conditions. 2. Inappropriate chiral catalyst or ligand. 3. Incorrect reaction temperature.1. Check the pH of the reaction mixture; extreme pH can sometimes cause racemization. 2. Screen different chiral catalysts and ligands to find the optimal one for your substrate. 3. Vary the reaction temperature, as enantioselectivity is often temperature-dependent.
Formation of Impurities/Side Products 1. Over-reduction to a diol. 2. Side reactions due to reactive functional groups. 3. Decomposition of starting material or product.1. Reduce the reaction time or the amount of reducing agent. 2. Consider protecting sensitive functional groups if they are interfering with the reaction. 3. Ensure the reaction is run under an inert atmosphere and at the optimal temperature to prevent degradation.
Difficulties in Product Isolation and Purification 1. Product is highly soluble in the workup solvent. 2. Emulsion formation during aqueous workup. 3. Co-elution of impurities during chromatography.1. Use a different solvent for extraction or perform back-extraction. 2. Add brine or a small amount of a different organic solvent to break the emulsion. 3. Optimize the chromatography conditions (e.g., solvent system, gradient) or consider recrystallization.

Experimental Protocols

Synthesis of this compound via Asymmetric Transfer Hydrogenation

This protocol is based on established procedures for the asymmetric transfer hydrogenation of α-amino ketones.[1]

Materials:

  • 2-amino-1-(2-fluorophenyl)ethanone hydrochloride

  • Ruthenium-based chiral catalyst (e.g., a Ru(II)-TsDPEN complex)

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH)

  • Water (H₂O)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 2-amino-1-(2-fluorophenyl)ethanone hydrochloride (1.0 eq) and methanol (10 volumes).

  • Catalyst and Reagent Addition: To the suspension, add the chiral ruthenium catalyst (0.1-0.5 mol %). Prepare a 5:2 mixture of formic acid and triethylamine and add it to the reaction mixture (1 volume).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 60-65 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 28% ammonium hydroxide (1 volume) and water (5 volumes).

  • Isolation: Stir the resulting slurry for 20-30 minutes. Filter the precipitate and wash it with water and then with a small amount of cold MTBE.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the desired purity and enantiomeric excess.

Data Presentation

Table 1: Catalyst Screening for Asymmetric Transfer Hydrogenation of an Analogous α-Amino Ketone [1]

Catalyst (1 mol%)SolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Ratio (er)
Catalyst AMeOH6220>9999.9:0.1
Catalyst BMeOH62209598.5:1.5
Catalyst CEtOH60249899.0:1.0
Catalyst DiPrOH6518>9999.5:0.5

Note: This table represents typical data for analogous reactions and should be used as a guideline for optimization.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Reaction Setup: - Add 2-amino-1-(2-fluorophenyl)ethanone HCl - Add Methanol start->setup add_reagents Add Catalyst and HCOOH/TEA setup->add_reagents react Heat and Stir (e.g., 60-65 °C) add_reagents->react monitor Monitor Progress (TLC/HPLC) react->monitor quench Quench with NH4OH and Water monitor->quench Reaction Complete isolate Filter and Wash Precipitate quench->isolate purify Recrystallization or Chromatography isolate->purify end Final Product purify->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_solutions Troubleshooting Actions start Experiment Start check_conversion Check Conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes sol_conversion 1. Check catalyst activity 2. Verify reagent purity 3. Optimize temperature low_conversion->sol_conversion check_ee Check Enantioselectivity good_conversion->check_ee low_ee Low ee% check_ee->low_ee No good_ee Good ee% check_ee->good_ee Yes sol_ee 1. Screen catalysts/ligands 2. Adjust temperature 3. Check for racemization low_ee->sol_ee check_purity Check Purity good_ee->check_purity impure Impurities Present check_purity->impure No pure Pure Product check_purity->pure Yes sol_purity 1. Optimize workup 2. Improve purification method impure->sol_purity

Caption: Decision tree for troubleshooting the synthesis.

References

Technical Support Center: Purification of 2-Amino-2-(2-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Amino-2-(2-fluorophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound?

A1: The primary challenges in purifying this compound, a chiral amino alcohol, often revolve around:

  • Removal of structurally similar impurities: Starting materials, reagents, and byproducts from the synthesis can be difficult to separate.

  • Enantiomeric separation: If a specific stereoisomer is required, separating it from the other enantiomer can be complex.

  • Crystallization difficulties: The compound may "oil out" or form amorphous solids instead of well-defined crystals, making purification by recrystallization challenging.

  • Degradation: Like many amino compounds, it can be susceptible to degradation under harsh purification conditions (e.g., high temperatures or extreme pH).

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification methods for this class of compounds are:

  • Recrystallization: An excellent technique for removing many common impurities from solid compounds. Finding the right solvent or solvent system is key.

  • Column Chromatography: Effective for separating compounds with different polarities. For chiral separations, specialized chiral stationary phases are necessary.[1]

Q3: How can I remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before the final crystallization step. The charcoal adsorbs the colored impurities, and can then be removed by filtration.

Q4: My purified product has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point at a specific temperature. Further purification steps are likely necessary.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated, and the compound is coming out of solution too quickly.Try using a lower-boiling point solvent. Cool the solution more slowly to allow for gradual crystal formation. Add a seed crystal to induce proper crystallization.
No crystals form upon cooling. The solution is not saturated. The compound is too soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly. Try a different solvent system altogether.
Low recovery of the purified product. Too much solvent was used. The crystals were washed with a solvent in which they are too soluble. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Product is still impure after recrystallization. The impurities have very similar solubility profiles to the product in the chosen solvent. The impurities co-crystallized with the product.A different recrystallization solvent or a multi-step purification approach (e.g., recrystallization followed by chromatography) may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities. The mobile phase polarity is not optimized. The stationary phase is not providing adequate selectivity.Use Thin Layer Chromatography (TLC) to screen for a more effective mobile phase. Aim for an Rf value of ~0.3 for your product to ensure good separation on the column. Consider using a different stationary phase (e.g., alumina instead of silica gel, or a different type of chiral column).
The compound is not eluting from the column. The mobile phase is not polar enough. The compound is strongly interacting with the stationary phase.Gradually increase the polarity of the mobile phase. For basic compounds like amines, adding a small amount of a modifier like triethylamine to the mobile phase can help reduce tailing and improve elution.
Poor resolution between enantiomers in chiral HPLC. The chiral stationary phase (CSP) is not suitable for the compound. The mobile phase composition is not optimal.Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type). Optimize the mobile phase by varying the ratio of solvents and the type and concentration of additives (e.g., acids or bases).[2]
High backpressure in the HPLC system. The column frit is clogged with particulate matter. The sample is precipitating on the column.Filter all samples and mobile phases before use. Ensure the sample is fully dissolved in the mobile phase before injection. If pressure is still high, try back-flushing the column (refer to the manufacturer's instructions).

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvents to screen for amino alcohols include ethanol, methanol, isopropanol, water, and mixtures of these.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air dry or dry them in a vacuum oven.

Protocol 2: Chiral HPLC Method Development for Enantiomeric Separation
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP) such as one derived from amylose or cellulose phenylcarbamates, as these are often effective for a wide range of chiral compounds, including amino alcohols.[3]

  • Mobile Phase Screening:

    • Normal Phase: A common starting mobile phase is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol (e.g., 90:10 hexane:isopropanol).[4]

    • Additives: For basic compounds like this compound, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase can improve peak shape and resolution.[2]

  • Optimization:

    • Vary the percentage of the alcohol modifier to optimize the retention time and separation.

    • Adjust the flow rate; lower flow rates can sometimes improve resolution.

    • If separation is not achieved, screen other chiral columns and mobile phase systems (e.g., polar organic mode with acetonitrile and methanol).[4]

  • Sample Preparation: Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase and filter it through a 0.45 µm filter before injection.

Visualizations

Purification_Workflow Crude Crude Product (this compound) Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Analysis (TLC, HPLC, mp) Recrystallization->Purity_Check1 Chromatography Column Chromatography Purity_Check2 Purity Analysis (Chiral HPLC) Chromatography->Purity_Check2 Purity_Check1->Chromatography Further Purification Needed Pure_Product Pure Product Purity_Check1->Pure_Product Purity OK Purity_Check2->Recrystallization Re-work Purity_Check2->Pure_Product Purity OK

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting Start Recrystallization Attempt Oiling_Out Product Oils Out? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Slow_Cooling Cool Slowly Oiling_Out->Slow_Cooling Yes Change_Solvent Change Solvent Oiling_Out->Change_Solvent Yes Seed_Crystal Add Seed Crystal Oiling_Out->Seed_Crystal Yes Low_Yield Low Yield? No_Crystals->Low_Yield No Concentrate Concentrate Solution No_Crystals->Concentrate Yes Add_Antisolvent Add Anti-solvent No_Crystals->Add_Antisolvent Yes Success Successful Crystallization Low_Yield->Success No Min_Solvent Use Minimum Hot Solvent Low_Yield->Min_Solvent Yes Cold_Wash Wash with Cold Solvent Low_Yield->Cold_Wash Yes

Caption: Troubleshooting logic for common recrystallization problems.

References

stability issues and degradation pathways of 2-Amino-2-(2-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Amino-2-(2-fluorophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, an amino alcohol derivative, is susceptible to several degradation pathways. The primary concerns are oxidation, thermal decomposition, photolytic degradation, and instability at extreme pH conditions. The presence of an amino group and a benzylic alcohol makes it particularly vulnerable to oxidative degradation.[1][2][3] The aromatic fluorine substituent may also influence its photochemical stability.[4][5][6]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place in a well-sealed container. Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation. It should be kept away from strong oxidizing agents, strong acids, and strong bases.

Q3: What are the likely degradation products of this compound?

A3: Based on the degradation pathways of analogous compounds, the likely degradation products include:

  • Oxidation products: Ketones, aldehydes, and carboxylic acids resulting from the oxidation of the alcohol and amino groups. Deamination and subsequent oxidation can also occur.[1][3]

  • Thermal degradation products: Dehydration and polymerization products may form at elevated temperatures.

  • Photodegradation products: Ring-opened products or compounds resulting from the cleavage of the C-N or C-C bonds. The carbon-fluorine bond is generally strong, but photolytic conditions can sometimes lead to defluorination.[4][5]

  • Hydrolysis products: Under strongly acidic or basic conditions, changes to the amino and hydroxyl groups can be expected, potentially leading to rearrangements or salt formation.

Q4: How can I monitor the stability of my this compound sample?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector, is the recommended approach.[7][8][9] This method should be validated to separate the parent compound from all potential degradation products. Techniques such as mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradants.[10][11]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram Sample degradation due to improper handling or storage.Review storage conditions. Ensure the sample was protected from light, heat, and oxygen. Prepare fresh solutions for analysis.
Contamination of the sample or solvent.Use high-purity solvents and clean glassware. Run a blank to check for solvent impurities.
Loss of assay value over time The compound is degrading under the experimental conditions.Perform a forced degradation study to identify the degradation pathway. Adjust experimental parameters such as pH, temperature, and light exposure to minimize degradation.
The analytical method is not stability-indicating.Develop and validate a stability-indicating HPLC method that can resolve the parent compound from its degradation products.[12][13]
Discoloration of the sample Oxidation or photodecomposition. Amino compounds, in particular, are prone to color change upon oxidation.Store the compound under an inert atmosphere and protect it from light. If discoloration is observed, the purity of the sample should be re-assessed before use.
Inconsistent experimental results Variability in sample stability between different batches or experiments.Standardize all experimental procedures, including sample preparation, handling, and storage. Use a single batch of the compound for a series of related experiments if possible.

Forced Degradation Studies: Experimental Protocols and Data

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[12][13][14][15][16][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18]

Table 1: Recommended Conditions for Forced Degradation Studies
Stress Condition Reagent/Condition Typical Duration Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl24 - 72 hours at 60°CHydrolysis of the amino group, potential for rearrangement.
Base Hydrolysis 0.1 M NaOH24 - 72 hours at 60°CBase-catalyzed degradation, potential for oxidation.
Oxidation 3% H₂O₂24 hours at room temperatureOxidation of the amino and alcohol functional groups.
Thermal Degradation 80°C (dry heat)48 - 96 hoursDehydration, polymerization, and other thermal decomposition reactions.
Photodegradation ICH Q1B conditions (UV and visible light)As per ICH guidelinesPhotolytic cleavage of bonds, oxidation.
Table 2: Example Data from a Forced Degradation Study (Hypothetical)
Stress Condition % Degradation Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 48h12.52-amino-1-(2-fluorophenyl)ethan-1-one
0.1 M NaOH, 60°C, 48h8.2Polymeric material
3% H₂O₂, RT, 24h18.92-imino-2-(2-fluorophenyl)ethanol, (2-fluorophenyl)(oxo)acetic acid
80°C, 72h6.5Dehydration product
Photostability (ICH Q1B)15.3Multiple minor degradants

Detailed Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products generated under forced degradation conditions.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Forced degraded samples of this compound

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Method Development Steps:

  • Solvent Selection: Start with a simple mobile phase system, such as acetonitrile and water or methanol and water.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using the DAD. Monitor at this wavelength.

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% organic solvent over 30 minutes) to elute the parent compound and all degradation products.

  • Optimization:

    • Inject the mixture of the parent compound and all stressed samples.

    • Adjust the gradient slope, initial and final organic solvent concentrations, and run time to achieve adequate separation (resolution > 1.5) between the parent peak and all degradant peaks.

    • If co-elution occurs, modify the mobile phase pH by adding a small amount of formic acid or ammonium acetate.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation Pathway

G cluster_main Potential Degradation Pathways of this compound A This compound B Oxidation (e.g., H₂O₂) A->B [O] C Thermal Stress (e.g., >80°C) A->C Δ D Photodegradation (UV/Vis Light) A->D E Acid/Base Hydrolysis (e.g., HCl, NaOH) A->E H⁺/OH⁻ F Oxidized Products (Ketone, Aldehyde, Carboxylic Acid) B->F G Dehydration & Polymerization Products C->G H Photolytic Products (e.g., Ring-opened compounds) D->H I Hydrolysis Products & Salts E->I G cluster_workflow Forced Degradation and Analysis Workflow A Prepare Stock Solution of This compound B Subject Aliquots to Stress Conditions (Acid, Base, Oxidation, Heat, Light) A->B C Neutralize/Dilute Stressed Samples B->C D Analyze by Stability-Indicating HPLC-UV/MS C->D E Identify and Quantify Degradation Products D->E F Elucidate Degradation Pathways E->F G cluster_troubleshooting Troubleshooting Logic for Unexpected Chromatographic Peaks A Unexpected Peak(s) Observed in Chromatogram B Is the peak present in the blank injection? A->B C Source is likely solvent or system contamination B->C Yes D Is the peak present in a freshly prepared sample of a new batch? B->D No E Peak is likely a degradation product D->E No F Peak is likely an impurity from synthesis D->F Yes G Investigate storage and handling procedures E->G

References

Technical Support Center: Strategies for Removing Impurities from 2-Amino-2-(2-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Amino-2-(2-fluorophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. A common method for its preparation is the reduction of 2-amino-1-(2-fluorophenyl)ethanone. Potential impurities from this process can include:

  • Unreacted Starting Material: Residual 2-amino-1-(2-fluorophenyl)ethanone.

  • Over-reduction Products: While less common with milder reducing agents, stronger agents could potentially lead to the reduction of the aromatic ring.

  • Byproducts from the Reducing Agent: For example, if sodium borohydride is used, borate esters may be formed and need to be removed during the workup.

  • Diastereomers: If the synthesis is not stereospecific, a mixture of diastereomers may be present.

  • Enantiomeric Impurity: The presence of the undesired enantiomer if a non-enantioselective synthesis is performed or if racemization occurs.

Q2: What are the primary challenges in purifying this compound?

A2: As a polar amino alcohol, this compound presents several purification challenges. Its polar nature, due to the presence of both a hydrophilic alcohol group and a basic amino group, can lead to strong interactions with stationary phases like silica gel in chromatography, often resulting in peak tailing and poor separation.[1] This high polarity can also complicate recrystallization due to its high solubility in polar solvents.

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification techniques for this compound are:

  • Recrystallization: This is often the most straightforward method for solid compounds to remove minor impurities. A single solvent or a two-solvent system can be employed.

  • Column Chromatography: Silica gel chromatography is widely used, but modifications to the mobile phase are often necessary to achieve good separation. Reverse-phase chromatography can also be an option.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is essential for separating enantiomers and determining the enantiomeric purity of the final product. Various chiral stationary phases (CSPs) are available for this purpose.

Troubleshooting Guides

Recrystallization

Issue: The compound does not crystallize from solution.

  • Possible Cause: The solution may not be saturated, or it may be supersaturated.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound.

    • Cool the Solution: If at room temperature, place the solution in an ice bath or refrigerator to decrease the solubility of the compound.

    • Add an Anti-Solvent: If using a single solvent, slowly add a miscible "poor" solvent in which the compound is less soluble until the solution becomes cloudy, then add a few drops of the "good" solvent to redissolve the precipitate before allowing it to cool slowly.

Issue: The compound oils out instead of crystallizing.

  • Possible Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the compound may be too impure.

  • Troubleshooting Steps:

    • Lower the Temperature: Ensure the solution cools slowly to room temperature before placing it in a cold bath.

    • Change Solvent System: Select a solvent with a lower boiling point or use a different solvent pair.

    • Increase Solvent Volume: Use a more dilute solution to reduce the chances of oiling out.

    • Pre-purify: If the crude material is very impure, consider a preliminary purification step like a short silica gel plug before recrystallization.

Column Chromatography

Issue: The compound streaks or shows significant peak tailing on a silica gel column.

  • Possible Cause: The basic amino group of the compound interacts strongly with the acidic silanol groups on the surface of the silica gel.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Incorporate a small amount of a basic additive, such as triethylamine (0.1-1%) or ammonia, into the eluent. This will neutralize the acidic sites on the silica gel and minimize strong interactions.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or switch to a reverse-phase (C18) column.

    • Optimize the Mobile Phase: A gradient of methanol in dichloromethane with a basic modifier is a common eluent system for polar amino alcohols.

Workflow for Troubleshooting Peak Tailing in HPLC

Purification_Workflow crude_product Crude this compound is_solid Is the Product a Solid? crude_product->is_solid recrystallization Recrystallization (e.g., Ethanol/Water) is_solid->recrystallization Yes column_chromatography Column Chromatography (Silica Gel + Triethylamine) is_solid->column_chromatography No/Very Impure purity_check_1 Purity Check (TLC/HPLC) recrystallization->purity_check_1 purity_check_2 Purity Check (TLC/HPLC) column_chromatography->purity_check_2 purity_check_1->column_chromatography Impure chiral_hplc Chiral HPLC Analysis (Enantiomeric Purity) purity_check_1->chiral_hplc Pure purity_check_2->recrystallization Impure & Solid purity_check_2->chiral_hplc Pure pure_product Pure Product chiral_hplc->pure_product

Caption: A general workflow for the purification and analysis of this compound.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-Amino-2-(2-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-2-(2-fluorophenyl)ethanol. This resource is intended for researchers, scientists, and drug development professionals to facilitate smooth and accurate chromatographic analysis.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

Peak tailing for amine-containing compounds like this compound is a common chromatographic challenge, primarily caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase. The following step-by-step guide will help you diagnose and resolve this issue.

Step 1: Initial Assessment and Diagnosis

The first step is to confirm that the observed peak distortion is indeed tailing and to understand its potential origin.

Q1: What is peak tailing and how do I identify it?

A1: Peak tailing is a phenomenon where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical peak shape. In an ideal chromatogram, peaks should be symmetrical (Gaussian). You can identify peak tailing by visual inspection of your chromatogram or by calculating the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 typically indicates significant tailing.

Q2: What are the primary causes of peak tailing for this compound?

A2: The primary cause of peak tailing for this and other amine-containing compounds is the interaction of the basic amino group with acidic residual silanol groups (Si-OH) on the surface of the silica-based HPLC column. This secondary interaction leads to a mixed-mode retention mechanism, causing some analyte molecules to be retained longer, which results in a "tail."

DOT Diagram: Mechanism of Peak Tailing

G cluster_0 HPLC Column Stationary Phase cluster_1 Analyte SilicaSurface Silica Surface Silanol Si-OH (Acidic Silanol Group) C18 C18 Chains (Primary Retention) Analyte This compound (Basic Amine Group) Analyte->Silanol Secondary Ionic Interaction (Peak Tailing) Analyte->C18 Primary Hydrophobic Interaction (Good Peak Shape)

Caption: Interaction of this compound with the stationary phase.

Step 2: Mobile Phase Optimization

Adjusting the mobile phase is often the most effective and immediate way to improve peak shape.

Q3: How does mobile phase pH affect peak tailing for this compound?

A3: The pH of the mobile phase is a critical parameter. The pKa of the amino group in this compound is expected to be slightly lower than that of its non-fluorinated analog (2-Amino-2-phenylethanol, pKa ~9-10) due to the electron-withdrawing nature of the fluorine atom.

  • At low pH (2-3): The silanol groups on the stationary phase are protonated (Si-OH) and therefore neutral. The amine group of the analyte is protonated and positively charged (R-NH3+). This minimizes the strong ionic secondary interactions, leading to improved peak symmetry.

  • At high pH (above 8): The silanol groups are deprotonated and negatively charged (Si-O-), while the amine group of the analyte is in its neutral, free base form (R-NH2). This also reduces ionic interactions. However, using high pH requires a pH-stable column.

Experimental Protocol: Mobile Phase pH Adjustment

  • Determine the approximate pKa: Assume the pKa of this compound is in the range of 8.5-9.5.

  • Low pH Approach:

    • Prepare a mobile phase with a pH between 2.5 and 3.0 using an appropriate buffer (e.g., phosphate or citrate) or an acid additive like formic acid or trifluoroacetic acid (TFA).

    • Start with a concentration of 0.1% (v/v) for acid additives.

    • Inject the sample and observe the peak shape.

  • High pH Approach (for pH-stable columns):

    • Prepare a mobile phase with a pH of 9 or higher using a suitable buffer (e.g., ammonium bicarbonate or borate).

    • Ensure your column is specified for use at high pH to prevent damage.

    • Inject the sample and evaluate the peak symmetry.

Q4: What are mobile phase additives, and how can they help?

A4: Mobile phase additives, such as triethylamine (TEA), are small, basic molecules that act as "silanol blockers." They compete with the basic analyte for the active silanol sites on the stationary phase, thereby minimizing the secondary interactions that cause tailing.

AdditiveTypical ConcentrationMechanism of Action
Triethylamine (TEA)0.1% - 0.5% (v/v)Competes with the analyte for silanol binding sites.
Formic Acid0.1% (v/v)Lowers mobile phase pH to protonate silanols.
Trifluoroacetic Acid (TFA)0.05% - 0.1% (v/v)Lowers pH and can also act as an ion-pairing agent.

DOT Diagram: Troubleshooting Workflow

G Start Peak Tailing Observed Adjust_pH Adjust Mobile Phase pH (Low: 2.5-3.0 or High: >9) Start->Adjust_pH Check_Tailing1 Peak Tailing Resolved? Adjust_pH->Check_Tailing1 Add_Modifier Add Mobile Phase Modifier (e.g., 0.1% TEA) Check_Tailing1->Add_Modifier No End_Good Analysis Successful Check_Tailing1->End_Good Yes Check_Tailing2 Peak Tailing Resolved? Add_Modifier->Check_Tailing2 Change_Column Use End-Capped or Alternative Column Check_Tailing2->Change_Column No Check_Tailing2->End_Good Yes Check_Tailing3 Peak Tailing Resolved? Change_Column->Check_Tailing3 Optimize_Conditions Optimize Other Parameters (Flow rate, Temp, Sample Conc.) Check_Tailing3->Optimize_Conditions No Check_Tailing3->End_Good Yes End_Bad Further Investigation Needed Optimize_Conditions->End_Bad

Caption: A logical workflow for troubleshooting peak tailing.

Step 3: Column Selection and Care

The choice of HPLC column and its condition are crucial for good peak shape.

Q5: How does the type of HPLC column affect peak tailing?

A5:

  • End-Capped Columns: Modern reversed-phase columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less active. Using a high-quality, end-capped C18 or C8 column is highly recommended for the analysis of basic compounds.

  • Alternative Stationary Phases: If peak tailing persists, consider columns with alternative stationary phases that are less prone to silanol interactions. These include polymer-based columns or columns with a hybrid silica-polymer stationary phase.

Q6: Could my existing column be the problem?

A6: Yes, column performance degrades over time. Column contamination from sample matrix or mobile phase impurities can expose more active silanol sites. A void at the head of the column can also cause peak distortion. If you suspect column degradation, try flushing it with a strong solvent or replacing it with a new one.

Step 4: Other Experimental Parameters

Q7: Can other factors like temperature or sample concentration cause peak tailing?

A7:

  • Temperature: Increasing the column temperature can sometimes improve peak shape by enhancing mass transfer kinetics. Try setting the column oven to 35-40°C.

  • Sample Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can also contribute to tailing. Try injecting a more dilute sample to see if the peak shape improves.

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing. Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as feasible.

Frequently Asked Questions (FAQs)

Q8: I've tried adjusting the pH and adding TEA, but I still see some tailing. What else can I do?

A8: If significant tailing persists, a combination of the strategies mentioned above may be necessary. For instance, using a low pH mobile phase with an end-capped column and a small amount of an amine additive. If the problem is still not resolved, it might be beneficial to switch to a different column chemistry altogether, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and reduced silanol interactions.

Q9: Does the chiral nature of this compound affect peak tailing?

A9: this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). If you are using a chiral stationary phase to separate these enantiomers, poor separation can sometimes manifest as broadened or distorted peaks. However, on a standard achiral column, the enantiomers will co-elute as a single peak, and the primary cause of tailing will be the silanol interactions discussed above.

Q10: Can I use a guard column to prevent peak tailing?

A10: A guard column with the same stationary phase as your analytical column is highly recommended. While it won't directly prevent the chemical interactions causing tailing, it will protect your more expensive analytical column from strongly retained impurities in the sample that can degrade performance and worsen peak shape over time.

Q11: Is derivatization a good option to eliminate peak tailing for this compound?

A11: Derivatization, a process of chemically modifying the analyte, can be an effective way to improve chromatographic behavior. For primary amines, derivatization can block the amine group, thus eliminating its interaction with silanol groups. However, this adds an extra step to your sample preparation and may not be necessary if the troubleshooting steps outlined above are successful. It is generally considered a more advanced solution to be used if simpler method adjustments fail.

Technical Support Center: Overcoming Solubility Challenges of 2-Amino-2-(2-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Amino-2-(2-fluorophenyl)ethanol in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar molecule due to the presence of an amino (-NH2) and a hydroxyl (-OH) group. These groups can participate in hydrogen bonding, making the compound more soluble in polar solvents and less soluble in non-polar organic solvents. The fluorophenyl group also influences its solubility profile.

Q2: Why is my this compound not dissolving in my chosen organic solvent?

A2: The principle of "like dissolves like" governs solubility. If your organic solvent is non-polar or has low polarity, it will not effectively solvate the polar this compound molecules. Factors such as temperature and the crystalline form of the compound can also affect its solubility.

Q3: What are the primary strategies to enhance the solubility of this compound in organic solvents?

A3: Several strategies can be employed to improve the solubility of this compound, including:

  • Co-solvency: Adding a miscible solvent in which the compound is more soluble.

  • Salt Formation: Converting the basic amino group into a salt, which can alter its solubility profile.

  • Prodrug Approach: Modifying the molecule's structure to create a more soluble derivative that converts back to the active compound in a subsequent step.

  • Solid Dispersion: Dispersing the compound in a solid matrix to enhance its dissolution rate and solubility.

Q4: How does the fluorine atom in the structure affect its solubility?

A4: The fluorine atom, being highly electronegative, can influence the electronic properties of the aromatic ring and participate in non-covalent interactions, which can subtly alter the compound's solubility in different organic solvents compared to its non-fluorinated analog.

Troubleshooting Guides

Issue 1: Poor Solubility in a Specific Organic Solvent

Symptoms:

  • The compound does not fully dissolve, leaving a solid residue.

  • The solution appears cloudy or as a suspension.

Troubleshooting Steps:

  • Verify Solvent Polarity: Confirm that the chosen solvent has a polarity suitable for dissolving a polar amino alcohol. Refer to the estimated solubility data in Table 1.

  • Attempt Gentle Heating: Cautiously warm the mixture while stirring. Increased temperature can sometimes improve solubility. However, be mindful of the compound's stability at higher temperatures.

  • Reduce Particle Size: If the compound is in a crystalline form, grinding it to a finer powder can increase the surface area and improve the dissolution rate.

  • Consider a Co-solvent: If the compound remains insoluble, the addition of a polar co-solvent may be necessary. Refer to the Co-solvency section in the Experimental Protocols.

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityEstimated Solubility
HexaneNon-polarInsoluble
TolueneNon-polarVery Slightly Soluble
DichloromethanePolar AproticSlightly Soluble
Ethyl AcetatePolar AproticSlightly Soluble
AcetonePolar AproticModerately Soluble
IsopropanolPolar ProticSoluble
EthanolPolar ProticSoluble
MethanolPolar ProticVery Soluble
Dimethylformamide (DMF)Polar AproticVery Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticVery Soluble

Note: This data is estimated based on the structure of the compound and solubility of similar molecules. Experimental verification is recommended.

Issue 2: Compound Precipitates Out of Solution Over Time

Symptoms:

  • A clear solution becomes cloudy or forms a precipitate after standing.

  • Crystals form in the solution upon cooling.

Troubleshooting Steps:

  • Check for Supersaturation: The initial dissolution may have been achieved through heating, leading to a supersaturated solution. The solubility limit at ambient temperature may have been exceeded.

  • Maintain Temperature: If the process requires the compound to be in solution, maintain the temperature at which it was fully dissolved.

  • Increase Solvent Volume: Add more of the solvent to decrease the concentration to below the saturation point at the working temperature.

  • Utilize a Stabilizing Co-solvent: The addition of a co-solvent in which the compound is highly soluble can help maintain its solubility in the mixture.

Experimental Protocols

Experimental Protocol for Determining Solubility

This protocol outlines the shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound.[1]

Materials:

  • This compound

  • Selected organic solvents

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a glass vial. A visual excess of solid should be present.

    • Add a known volume of the desired organic solvent.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stir bar in each vial.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound using a validated HPLC or UV-Vis spectrophotometric method.

    • Prepare a calibration curve with standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Co-solvency for Solubility Enhancement

Co-solvency involves using a mixture of solvents to increase the solubility of a solute.[2]

Procedure:

  • Identify a "good" solvent in which this compound is highly soluble (e.g., Methanol, DMF, DMSO from Table 1).

  • Identify the "poor" solvent in which you need to dissolve the compound.

  • Start with the poor solvent and gradually add the good solvent dropwise while stirring until the compound completely dissolves.

  • Alternatively, prepare various ratios of the two solvents (e.g., 9:1, 8:2, 7:3 of poor:good solvent) and test the solubility in each mixture to find the optimal ratio.

Salt Formation to Improve Solubility

Converting the basic amino group to a salt can significantly alter its solubility in organic solvents.[3][4]

Materials:

  • This compound

  • A suitable acid (e.g., hydrochloric acid, acetic acid, tartaric acid)

  • An appropriate organic solvent (e.g., isopropanol, ethyl acetate)

Procedure:

  • Dissolve this compound in the chosen organic solvent.

  • Stoichiometrically add the selected acid (e.g., a solution of HCl in isopropanol) to the solution of the amine while stirring.

  • The salt may precipitate out of the solution. If so, it can be isolated by filtration, washed with the solvent, and dried.

  • Test the solubility of the resulting salt in the desired organic solvent. The polarity and, therefore, the solubility of the salt will differ from the free base.

Prodrug Synthesis for Enhanced Solubility

A prodrug approach involves chemically modifying the molecule to improve its solubility. For an amino alcohol, the hydroxyl or amino group can be temporarily masked.[][6] For example, esterification of the hydroxyl group can increase lipophilicity and solubility in less polar organic solvents.

Example: Ester Prodrug Synthesis

  • Protect the amino group of this compound (e.g., as a Boc-derivative).

  • React the protected amino alcohol with an acid chloride or anhydride in the presence of a base to form an ester.

  • Deprotect the amino group to yield the ester prodrug.

  • This new molecule will have a different solubility profile. The ester can be later hydrolyzed to release the parent compound.

Solid Dispersion for Improved Dissolution

Solid dispersion involves dispersing the compound in a solid carrier matrix to improve its dissolution rate and solubility.[7][8]

Procedure (Solvent Evaporation Method):

  • Select a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)).

  • Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol).

  • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • The resulting solid mass is a solid dispersion of the compound in the carrier.

  • Grind the solid dispersion to a fine powder. The amorphous nature and high surface area of the dispersed compound will lead to enhanced solubility.

Visualizations

Solubility_Troubleshooting_Workflow cluster_success start Start: Insoluble Compound check_polarity Is the solvent polar? start->check_polarity heat Try gentle heating check_polarity->heat Yes cosolvent Use a co-solvent check_polarity->cosolvent No grind Reduce particle size heat->grind soluble Compound Soluble heat->soluble Success grind->cosolvent grind->soluble Success salt Consider salt formation cosolvent->salt cosolvent->soluble Success prodrug Consider prodrug approach salt->prodrug salt->soluble Success solid_dispersion Consider solid dispersion prodrug->solid_dispersion prodrug->soluble Success solid_dispersion->soluble Success insoluble Still Insoluble solid_dispersion->insoluble

Caption: A workflow for troubleshooting solubility issues.

Co_Solvency_Methodology start Start: Select Poor Solvent identify_good_solvent Identify a 'Good' Solvent (e.g., Methanol, DMF) start->identify_good_solvent add_good_solvent Gradually add 'Good' Solvent to the mixture identify_good_solvent->add_good_solvent stir Stir continuously add_good_solvent->stir observe Observe for complete dissolution stir->observe success Success: Compound Dissolved observe->success Yes failure Failure: Try different co-solvent or ratio observe->failure No

Caption: The process of using a co-solvent for solubility.

Salt_Formation_Strategy start Start: Free Base in Organic Solvent add_acid Add Stoichiometric Amount of Acid (e.g., HCl in Isopropanol) start->add_acid stir Stir the Mixture add_acid->stir precipitate Observe for Salt Precipitation stir->precipitate isolate Isolate Salt by Filtration precipitate->isolate Precipitate Forms test_solubility Test Solubility of the Salt precipitate->test_solubility No Precipitate, Test Solution isolate->test_solubility soluble Improved Solubility test_solubility->soluble Successful no_improvement No Improvement test_solubility->no_improvement Unsuccessful

Caption: A logical diagram for the salt formation strategy.

References

minimizing racemization during 2-Amino-2-(2-fluorophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of 2-Amino-2-(2-fluorophenyl)ethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound that may lead to racemization and loss of enantiomeric purity.

Issue 1: Low Enantiomeric Excess (ee) in the Final Product

Possible Cause Troubleshooting Steps
Harsh Reaction Conditions - Temperature Control: Avoid high temperatures during all synthesis, work-up, and purification steps. Conduct reactions at or below room temperature whenever possible.[1] - Reaction Time: Minimize reaction times to what is necessary for complete conversion to reduce the exposure of the chiral center to potentially racemizing conditions.
Inappropriate pH (Strongly Basic or Acidic) - Base Selection: For reactions requiring a base, use sterically hindered, non-nucleophilic bases such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) instead of stronger, less hindered bases like diisopropylethylamine (DIPEA).[1] - Acid/Base in Work-up: Use dilute or buffered aqueous solutions for extraction and washing steps to avoid exposing the product to extreme pH.
Racemization during Purification - Chromatography: Standard silica gel is acidic and can cause racemization of sensitive compounds. Consider using deactivated silica gel (e.g., by pre-treating with a volatile base like triethylamine in the eluent) or a less acidic stationary phase like alumina. - Distillation: If distillation is used for purification, employ vacuum distillation at the lowest possible temperature.
Unsuitable Solvent - Solvent Polarity: The choice of solvent can influence the stability of intermediates that may be prone to racemization. Highly polar solvents may sometimes increase the rate of racemization.[1] It is advisable to screen different solvents to find the optimal balance between reactivity and stereochemical integrity.

Issue 2: Incomplete Reaction or Formation of Side Products

Possible Cause Troubleshooting Steps
Poor Catalyst/Reagent Activity - Asymmetric Reduction: Ensure the catalyst for the asymmetric reduction of 2-amino-1-(2-fluorophenyl)ethanone is active. Use fresh, properly stored catalysts and anhydrous solvents. - Chiral Resolving Agent: The purity of the chiral resolving agent is crucial for efficient diastereomeric salt formation. Use a high-purity resolving agent.
Presence of Impurities - Starting Material Purity: Ensure the starting materials, such as 2-amino-1-(2-fluorophenyl)ethanone, are of high purity. Impurities can interfere with the reaction and catalyst performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing enantiomerically pure this compound?

A1: The two main strategies are:

  • Asymmetric Synthesis: This involves the direct formation of the desired enantiomer. A common method is the asymmetric reduction of the prochiral ketone, 2-amino-1-(2-fluorophenyl)ethanone, using a chiral catalyst.[2]

  • Chiral Resolution: This method involves synthesizing the racemic mixture of this compound and then separating the enantiomers.[3] This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.[3]

Q2: How do I choose between asymmetric synthesis and chiral resolution?

A2: The choice depends on factors such as the availability and cost of chiral catalysts versus resolving agents, the desired scale of the synthesis, and the efficiency of the respective methods. Asymmetric synthesis is often more atom-economical as it avoids discarding one enantiomer.[3] However, chiral resolution can be a robust and scalable method if an efficient crystallization process is developed.

Q3: Which chiral resolving agents are suitable for this compound?

A3: Since this compound is a basic compound, acidic chiral resolving agents are typically used. Common examples include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.[3] The optimal resolving agent and solvent system must be determined empirically.

Q4: Can protecting groups help in minimizing racemization?

A4: Yes, protecting the amino group can prevent it from participating in side reactions and can also influence the stereochemical outcome of subsequent steps. A bulky protecting group can sterically hinder the approach to the chiral center, thus reducing the likelihood of racemization. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Q5: How can I accurately determine the enantiomeric excess (ee) of my product?

A5: The most common method for determining the ee of chiral amino alcohols is through chiral High-Performance Liquid Chromatography (HPLC).[4] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.[4]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction of 2-Amino-1-(2-fluorophenyl)ethanone

Disclaimer: This is a general guideline and requires optimization for specific catalysts and reaction conditions.

  • Catalyst Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral catalyst (e.g., a chiral oxazaborolidine or a transition metal complex with a chiral ligand) in an anhydrous solvent (e.g., THF or dichloromethane).

  • Reagent Addition: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -78 °C). Slowly add a solution of a reducing agent (e.g., borane-dimethyl sulfide complex or isopropanol for transfer hydrogenation) to the catalyst solution.

  • Substrate Addition: Slowly add a solution of 2-amino-1-(2-fluorophenyl)ethanone (or its N-protected derivative) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol or aqueous acid). Extract the product into an organic solvent, wash the organic layer with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or crystallization. Determine the enantiomeric excess of the purified this compound by chiral HPLC.

Protocol 2: General Procedure for Chiral Resolution of Racemic this compound

Disclaimer: This is a general guideline. The choice of resolving agent, solvent, and crystallization conditions must be optimized.

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). In a separate flask, dissolve an equimolar amount (or a slight excess) of the chiral resolving agent (e.g., (R)-(-)-mandelic acid) in the same solvent.

  • Crystallization: Combine the two solutions. The diastereomeric salt of one enantiomer should preferentially crystallize. The crystallization can be initiated by seeding with a small crystal of the desired diastereomeric salt. Allow the solution to stand at room temperature or cool it to induce further crystallization.

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Free Amino Alcohol: Dissolve the isolated diastereomeric salt in water and add a base (e.g., aqueous NaOH) to neutralize the acidic resolving agent and liberate the free amino alcohol.

  • Extraction and Purification: Extract the enantiomerically enriched this compound with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, and dry it over an anhydrous salt.

  • Analysis: Remove the solvent under reduced pressure to obtain the purified product. Determine the enantiomeric excess by chiral HPLC. The mother liquor from the crystallization can be treated to recover the other enantiomer.

Data Presentation

Table 1: Template for Recording and Comparing Experimental Conditions for Asymmetric Reduction

Entry Catalyst Reducing Agent Solvent Temperature (°C) Time (h) Yield (%) ee (%)
1
2
3

Table 2: Template for Recording and Comparing Experimental Conditions for Chiral Resolution

Entry Resolving Agent Solvent Temperature (°C) Yield (%) ee (%) of Precipitate ee (%) of Mother Liquor
1
2
3

Visualizations

racemization_workflow start Start: Racemic or Prochiral Precursor strategy Choose Synthesis Strategy start->strategy asymmetric Asymmetric Synthesis strategy->asymmetric Direct resolution Chiral Resolution strategy->resolution Indirect asymmetric_reduction Asymmetric Reduction of 2-amino-1-(2-fluorophenyl)ethanone asymmetric->asymmetric_reduction chiral_pool Synthesis from Chiral Precursor asymmetric->chiral_pool racemic_synthesis Synthesize Racemic This compound resolution->racemic_synthesis analysis Analyze Enantiomeric Excess (ee) asymmetric_reduction->analysis chiral_pool->analysis salt_formation Diastereomeric Salt Formation racemic_synthesis->salt_formation separation Separation (Crystallization) salt_formation->separation liberation Liberation of Enantiomer separation->liberation liberation->analysis end End: Enantiomerically Pure Product analysis->end

Caption: Workflow for enantioselective synthesis of this compound.

racemization_mechanism cluster_0 Base-Catalyzed Racemization R_enantiomer (R)-Enantiomer (Chiral) enolate Planar Enolate Intermediate (Achiral) R_enantiomer->enolate + Base - H+ enolate->R_enantiomer + H+ S_enantiomer (S)-Enantiomer (Chiral) enolate->S_enantiomer + H+

Caption: Mechanism of base-catalyzed racemization via a planar intermediate.

References

enhancing the enantiomeric excess (e.e.) in asymmetric synthesis of 2-Amino-2-(2-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of 2-Amino-2-(2-fluorophenyl)ethanol. Our goal is to help you enhance the enantiomeric excess (e.e.) and overall yield of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high enantiomeric excess (e.e.) in the synthesis of this compound?

A1: The main strategies for achieving high e.e. in the synthesis of chiral amino alcohols like this compound revolve around three core methodologies:

  • Catalytic Asymmetric Reduction: This involves the reduction of a prochiral ketone precursor, such as 2-amino-1-(2-fluorophenyl)ethanone, using a chiral catalyst. Ruthenium-based catalysts with chiral diamine ligands are particularly effective for the asymmetric transfer hydrogenation of unprotected α-amino ketones.[1]

  • Biocatalysis: The use of enzymes, such as ketoreductases or transaminases, offers a highly selective method for producing the desired enantiomer.[2][3] Whole-cell biocatalysts are also employed for the asymmetric reduction of substituted acetophenones.[4][5]

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[6][7][8] Oxazolidinones (Evans auxiliaries) and pseudoephedrine are common examples.[7]

Q2: My enantiomeric excess is low. What are the most common causes and how can I troubleshoot this?

A2: Low enantiomeric excess can stem from several factors. Here’s a troubleshooting guide:

  • Suboptimal Catalyst or Ligand: The choice of catalyst and ligand is critical. If using a metal-catalyzed reduction, screen a variety of chiral ligands to find the best match for your substrate.

  • Incorrect Reaction Temperature: Lower temperatures often favor higher enantioselectivity. Experiment with a range of temperatures to find the optimal balance between reaction rate and e.e.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. A solvent screen is recommended to identify the best medium for your specific catalytic system.

  • Racemization: The product may be susceptible to racemization under the reaction or workup conditions. Ensure mild workup conditions and consider the use of protecting groups if necessary.

Q3: Can I use a biocatalytic approach for the synthesis of this compound?

A3: Yes, a biocatalytic approach is a very promising strategy. The enantioselective reduction of the corresponding ketone precursor, 2-amino-1-(2-fluorophenyl)ethanone, can be achieved using ketoreductases. These enzymes can exhibit high enantioselectivity, often yielding e.e. values greater than 99%.[2]

Q4: What are the key parameters to optimize in a ruthenium-catalyzed asymmetric transfer hydrogenation?

A4: For a ruthenium-catalyzed asymmetric transfer hydrogenation, the following parameters are crucial for optimization:

  • Catalyst Loading: While a lower catalyst loading is economically desirable, it may require longer reaction times. It's important to find a balance that provides good conversion and selectivity in a reasonable timeframe.

  • Formic Acid/Triethylamine (FA/TEA) Ratio: The ratio of the hydrogen donor (formic acid) to the base (triethylamine) can significantly impact both the reaction rate and the enantioselectivity.

  • Temperature: As with other asymmetric reactions, temperature is a key variable to optimize for achieving high e.e.

  • Substrate Concentration: The concentration of the starting material can also affect the reaction outcome.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Enantiomeric Excess (e.e.) Suboptimal chiral catalyst/ligand.Screen a library of chiral ligands. For Ru-catalyzed reductions, consider different chiral diamine ligands.
Non-ideal reaction temperature.Perform the reaction at a lower temperature. A temperature screen is recommended.
Inappropriate solvent.Conduct a solvent screen to evaluate the effect of solvent polarity on e.e.
Racemization of the product.Use mild work-up conditions. Consider protecting groups for the amino and hydroxyl functionalities.
Low Yield Incomplete reaction.Increase reaction time or temperature (monitor e.e.). Increase catalyst loading.
Catalyst deactivation.Ensure all reagents and solvents are pure and dry. Use an inert atmosphere if the catalyst is air-sensitive.
Side reactions.Optimize reaction conditions (temperature, concentration) to minimize byproduct formation.
Poor Reproducibility Inconsistent quality of reagents or solvents.Use freshly purified reagents and solvents.
Sensitivity to air or moisture.Ensure reactions are run under a strictly inert atmosphere (e.g., argon or nitrogen).

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Ketone Reduction

Catalyst SystemSubstrate TypeReductantTypical e.e. (%)Typical Yield (%)Reference
RuCl[(S,S)-Teth-TsDpen]Unprotected α-amino ketonesHCOOH/TEA>99High[1]
Oxazaborolidine/BH3Simple ketonesBoraneup to 98High[9]
Rhodotorula glutinis (whole cells)Substituted acetophenonesIsopropanol>9977[4]
Ketoreductase (from Hansenula polymorpha)2-chloro-1-(3-chloro-4-fluorophenyl)ethanoneNADPH10089[2]

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is a general guideline for the asymmetric transfer hydrogenation of 2-amino-1-(2-fluorophenyl)ethanone.

  • Catalyst Preparation: In a glovebox, prepare a stock solution of the chiral ruthenium catalyst (e.g., RuCl[(S,S)-Teth-TsDpen]) in an appropriate anhydrous solvent (e.g., methanol).

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add 2-amino-1-(2-fluorophenyl)ethanone hydrochloride salt.

  • Reagent Addition: Add anhydrous methanol, followed by the catalyst solution and a 5:2 mixture of formic acid and triethylamine.

  • Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 60-65 °C) and monitor the progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction to room temperature and neutralize with an aqueous ammonium hydroxide solution. The product can then be extracted with an organic solvent.

  • Purification and Analysis: Purify the crude product by chromatography or crystallization. Determine the enantiomeric excess using chiral HPLC or NMR spectroscopy.[10]

Protocol 2: Biocatalytic Reduction with a Ketoreductase

This protocol provides a general procedure for the enzymatic reduction of 2-amino-1-(2-fluorophenyl)ethanone.

  • Enzyme and Cofactor Preparation: Prepare a buffer solution (e.g., potassium phosphate buffer) containing the ketoreductase enzyme, a cofactor (e.g., NADPH), and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose).

  • Reaction Setup: In a temperature-controlled vessel, add the 2-amino-1-(2-fluorophenyl)ethanone substrate to the enzyme/cofactor solution.

  • Reaction Execution: Gently agitate the reaction mixture at a controlled temperature (e.g., 30 °C) and pH. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding an organic solvent (e.g., ethyl acetate). Separate the organic layer.

  • Purification and Analysis: Dry the organic layer, concentrate it, and purify the product by column chromatography. Determine the e.e. by chiral HPLC.

Visualizations

Asymmetric_Synthesis_Workflow cluster_start Starting Material cluster_methods Asymmetric Reduction Methods cluster_product Product ProchiralKetone 2-amino-1-(2-fluorophenyl)ethanone Catalytic Catalytic Asymmetric Transfer Hydrogenation (e.g., Ru-catalyst) ProchiralKetone->Catalytic HCOOH/NEt3 Biocatalytic Biocatalytic Reduction (e.g., Ketoreductase) ProchiralKetone->Biocatalytic NADPH, Enzyme Auxiliary Chiral Auxiliary Mediated Synthesis ProchiralKetone->Auxiliary Diastereoselective Reaction ChiralAlcohol This compound (High e.e.) Catalytic->ChiralAlcohol Biocatalytic->ChiralAlcohol Auxiliary->ChiralAlcohol Auxiliary Removal

Caption: General workflow for the asymmetric synthesis of this compound.

Troubleshooting_Logic cluster_temp Temperature Optimization cluster_catalyst Catalyst/Ligand Screening cluster_solvent Solvent Effects cluster_racemization Product Stability Start Low Enantiomeric Excess (e.e.) Temp_Check Is reaction at optimal temperature? Start->Temp_Check Lower_Temp Lower Reaction Temperature Temp_Check->Lower_Temp Yes Cat_Check Is the catalyst/ligand optimal for the substrate? Temp_Check->Cat_Check No Lower_Temp->Cat_Check Screen_Ligs Screen Different Chiral Ligands Cat_Check->Screen_Ligs Yes Solv_Check Is the solvent appropriate? Cat_Check->Solv_Check No Screen_Ligs->Solv_Check Screen_Solv Perform a Solvent Screen Solv_Check->Screen_Solv Yes Rac_Check Is the product prone to racemization? Solv_Check->Rac_Check No Screen_Solv->Rac_Check Mild_Workup Use Mild Work-up Conditions Rac_Check->Mild_Workup Yes End Improved e.e. Rac_Check->End No Mild_Workup->End

Caption: Troubleshooting workflow for low enantiomeric excess.

References

Validation & Comparative

validation of analytical methods for 2-Amino-2-(2-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the , tailored for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of potential analytical techniques, their validation parameters, and detailed experimental protocols.

Introduction

2-Amino-2-(2-fluorophenyl)ethanol is a chemical entity of interest in pharmaceutical development. Accurate and precise quantification of this analyte in bulk drug substances, finished products, and biological matrices is critical for ensuring product quality, safety, and efficacy. This guide compares potential high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) methods for the analytical validation of this compound, providing insights into their respective strengths and weaknesses.

Comparison of Analytical Techniques

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the nature of the impurities to be monitored.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.
Sample Volatility Not a requirement, making it suitable for a wide range of compounds.The analyte must be volatile or rendered volatile through derivatization.[1]
Derivatization Generally not required if the analyte possesses a chromophore for UV detection.Often necessary for polar and non-volatile compounds like amino alcohols to improve volatility and chromatographic performance.[1]
Instrumentation Widely available in pharmaceutical laboratories.Common, but may be less accessible than HPLC in some QC environments.
Sensitivity Good, can be enhanced with sensitive detectors like fluorescence or mass spectrometry.Excellent sensitivity and selectivity, especially in selected ion monitoring (SIM) mode.
Resolution High resolving power, particularly with modern UHPLC systems.Very high resolution, especially with capillary columns.
Analysis Time Typically in the range of 10-30 minutes per sample.Can be rapid, particularly with modern fast GC techniques.

Experimental Protocols

Below are detailed methodologies for the validation of a hypothetical HPLC-UV method for the quantification of this compound.

Proposed HPLC-UV Method
  • Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 220 nm.

  • Injection Volume : 10 µL.

Validation Parameters and Acceptance Criteria

The proposed method would be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation ParameterExperimental ProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and analyte-spiked samples. Assess peak purity using a photodiode array detector.No interference from blank or placebo at the retention time of the analyte. Peak purity index > 0.99.
Linearity Prepare a series of at least five concentrations of the analyte. Perform linear regression analysis of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is determined by the linearity and accuracy studies.Typically 80-120% of the test concentration for assay and a wider range for impurity determination.
Accuracy Analyze samples with known concentrations of the analyte (at least three levels, three replicates each).Percent recovery between 98.0% and 102.0%.
Precision - Repeatability : Analyze six replicate samples at 100% of the test concentration. - Intermediate Precision : Repeat the analysis on a different day with a different analyst and instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.No significant change in the results, demonstrating the method's reliability during normal use.

Visualizing the Validation Workflow

A clear understanding of the analytical method validation process is crucial. The following diagrams illustrate the overall workflow and the interconnectedness of the validation parameters.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Protocol Develop Validation Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report

Caption: A typical workflow for analytical method validation.

ValidationParameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range Accuracy->Range LOD LOD Precision->LOD LOQ LOQ Precision->LOQ

Caption: Interrelationship of analytical method validation parameters.

Conclusion

Both HPLC and GC-MS are viable techniques for the analysis of this compound. The choice of method will be dictated by the specific requirements of the analysis. HPLC is a robust and widely applicable method, particularly for quality control in a manufacturing setting. GC-MS, while potentially requiring derivatization, offers superior sensitivity and selectivity, making it well-suited for trace-level analysis and bioanalytical applications. Regardless of the method chosen, a thorough validation in accordance with regulatory guidelines is essential to ensure the generation of reliable and accurate data.

References

A Comparative Analysis of 2-Amino-2-(2-fluorophenyl)ethanol and its 3-fluoro and 4-fluoro Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the physicochemical properties, synthesis, and pharmacological activities of the ortho-, meta-, and para-fluorinated isomers of 2-Amino-2-(phenylethanol) reveals critical differences influenced by the position of the fluorine atom. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison to inform the selection and development of these compounds for therapeutic applications.

The introduction of a fluorine atom to a phenyl ring is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and target-binding affinity. The position of this substitution can have a profound impact on the molecule's overall properties. This report focuses on a comparative study of 2-Amino-2-(2-fluorophenyl)ethanol, 2-Amino-2-(3-fluorophenyl)ethanol, and 2-Amino-2-(4-fluorophenyl)ethanol, providing a side-by-side analysis of their key characteristics.

Physicochemical Properties

A summary of the fundamental physicochemical properties of the three isomers is presented below. These parameters are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

PropertyThis compound2-Amino-2-(3-fluorophenyl)ethanol2-Amino-2-(4-fluorophenyl)ethanol
Molecular Formula C₈H₁₀FNOC₈H₁₀FNOC₈H₁₀FNO
Molecular Weight 155.17 g/mol 155.17 g/mol 155.17 g/mol
CAS Number 179811-62-21213968-04-7 (R-isomer)174770-74-2 (R-isomer)[1]

Note: Data for specific isomers (e.g., enantiomers) are provided where available. The general properties are applicable to the racemic mixture.

Synthesis and Experimental Protocols

The synthesis of these amino alcohols typically involves the reduction of a corresponding α-amino ketone or the ring-opening of a suitable epoxide. A general synthetic approach is outlined below.

General Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Cyanohydrin Formation cluster_reaction2 Reduction Fluoro-substituted_Benzaldehyde Fluoro-substituted Benzaldehyde Cyanohydrin_Intermediate α-Hydroxy- (fluorophenyl)acetonitrile Fluoro-substituted_Benzaldehyde->Cyanohydrin_Intermediate 1. TMSCN 2. H+ Trimethylsilyl_cyanide Trimethylsilyl cyanide (TMSCN) Amino_Alcohol_Product 2-Amino-2-(fluorophenyl)ethanol Cyanohydrin_Intermediate->Amino_Alcohol_Product Reducing Agent (e.g., LiAlH4)

Caption: General synthesis of 2-Amino-2-(fluorophenyl)ethanol isomers.

Experimental Protocol: Reduction of α-Azido Ketone

A common method for preparing chiral amino alcohols is the stereoselective reduction of an α-azido ketone precursor.

  • Preparation of the α-Azido Ketone: The corresponding fluoro-substituted acetophenone is first halogenated at the α-position, for instance with bromine, to yield the α-bromoacetophenone. Subsequent reaction with sodium azide in a suitable solvent like acetone/water affords the α-azido acetophenone.

  • Asymmetric Reduction: The α-azido ketone is then subjected to an asymmetric reduction. A variety of chiral reducing agents can be employed, such as borane with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), to stereoselectively reduce the ketone to the corresponding alcohol.

  • Reduction of the Azide: The resulting azido alcohol is then reduced to the primary amine. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Comparative Pharmacological Activity

The position of the fluorine atom on the phenyl ring significantly influences the pharmacological activity of these compounds, particularly their interaction with adrenergic and dopamine receptors. While a direct comparative study of these specific isomers is not extensively available in the literature, inferences can be drawn from studies on structurally similar compounds like fluorinated phenylephrines.

Adrenergic Receptor Binding

Studies on fluorinated phenylephrine indicate that the position of fluorine substitution alters the affinity for α- and β-adrenoceptors. For instance, 2-fluorophenylephrine showed a higher affinity for β-adrenoceptors, whereas the 4-fluoro analog was less potent.[2] Conversely, the order of affinity for α-adrenoceptors was different.[2] This suggests that the 2-, 3-, and 4-fluoro isomers of 2-Amino-2-(phenylethanol) will likely exhibit distinct selectivity profiles for adrenergic receptor subtypes.

Dopamine Receptor Interaction

Fluorine substitution can also modulate the affinity for dopamine receptors. Research on N-substituted phenylethylamine derivatives has shown that the introduction of fluorine atoms on the phenyl ring can decrease D1 receptor affinity, with some dichloro-derivatives showing high selectivity for the D2 receptor.[3] The specific effects of 2-, 3-, and 4-monofluoro substitution on the dopamine receptor binding profile of 2-Amino-2-(phenylethanol) warrant further investigation.

Signaling Pathways

The interaction of these compounds with adrenergic and dopamine receptors suggests their involvement in G-protein coupled receptor (GPCR) signaling pathways. Activation of these receptors can lead to the modulation of intracellular second messengers like cyclic AMP (cAMP) and inositol phosphates.

GPCR_Signaling cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_effector Effector Modulation cluster_second_messenger Second Messenger Production cluster_response Cellular Response Ligand Fluorinated Amino Alcohol GPCR Adrenergic/Dopamine Receptor (GPCR) Ligand->GPCR G_Protein G-Protein GPCR->G_Protein activates Effector_Enzyme Adenylyl Cyclase / Phospholipase C G_Protein->Effector_Enzyme modulates Second_Messenger cAMP / IP3, DAG Effector_Enzyme->Second_Messenger produces Cellular_Response Physiological Effect Second_Messenger->Cellular_Response triggers

Caption: Simplified GPCR signaling pathway for adrenergic/dopamine receptors.

Conclusion

The positional isomerism of the fluorine atom in 2-Amino-2-(fluorophenyl)ethanol has a significant impact on its physicochemical and pharmacological properties. The choice of the 2-, 3-, or 4-fluoro isomer will depend on the desired therapeutic target and the required ADME profile. Further detailed experimental studies are necessary to fully elucidate the structure-activity relationships and to determine the optimal isomer for specific drug development applications. This guide provides a foundational comparison to aid researchers in this endeavor.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenylalaninols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the therapeutic properties of drug candidates. This guide provides an objective, data-driven comparison of the biological activity of fluorinated and non-fluorinated phenylalaninols. Phenylalaninol, a chiral amino alcohol, serves as a valuable building block in the synthesis of various pharmaceuticals. The introduction of fluorine to its phenyl ring can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and target binding affinity.[1][2] This guide will delve into these differences, supported by illustrative experimental data and detailed methodologies, to provide a comprehensive resource for researchers in drug discovery and development.

The Impact of Fluorination on Phenylalaninol's Properties

Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can dramatically alter a molecule's behavior in a biological system.[1][3] When incorporated into the phenylalaninol structure, fluorine can:

  • Enhance Metabolic Stability: The robust C-F bond can shield the molecule from metabolic degradation by enzymes, potentially leading to a longer biological half-life.

  • Modulate Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[2]

  • Alter Acidity and Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, affecting the molecule's ionization state and its interactions with biological targets.[1]

  • Influence Binding Affinity: The introduction of fluorine can alter the electronic distribution of the aromatic ring, potentially leading to stronger interactions with target proteins through mechanisms like hydrogen bonding or dipole-dipole interactions. This can result in increased potency and selectivity.[3]

Comparative Biological Activity Data

To illustrate the potential impact of fluorination, the following table presents a hypothetical but representative comparison of the cytotoxic activity of phenylalaninol and its para-fluorinated analog against a cancer cell line. The data is based on observed trends where fluorination often leads to enhanced biological activity.

CompoundTarget Cell LineIC₅₀ (µM)
PhenylalaninolMCF-785.2
p-Fluoro-phenylalaninolMCF-742.5

This data is illustrative and intended to represent the potential enhancement of cytotoxic activity that may be observed upon fluorination, based on general trends in medicinal chemistry.

Experimental Protocols

A detailed methodology for a key experiment used to determine the cytotoxic activity of these compounds is provided below.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

1. Cell Preparation:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (phenylalaninol and p-fluoro-phenylalaninol) in culture medium.
  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
  • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
  • Incubate the plate for 48 hours.

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

4. Solubilization and Absorbance Measurement:

  • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 10 minutes to ensure complete solubilization.
  • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated using the following formula:
  • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
  • The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

The following diagram illustrates a simplified workflow for the synthesis and evaluation of fluorinated phenylalaninols, highlighting the key steps from chemical synthesis to biological testing.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Phenylalanine reduction Reduction start->reduction phenylalaninol Phenylalaninol reduction->phenylalaninol fluorination Fluorination phenylalaninol->fluorination cytotoxicity Cytotoxicity Assay (e.g., MTT) phenylalaninol->cytotoxicity fluoro_phenylalaninol p-Fluoro-phenylalaninol fluorination->fluoro_phenylalaninol fluoro_phenylalaninol->cytotoxicity data_analysis Data Analysis (IC50) cytotoxicity->data_analysis comparison Activity Comparison data_analysis->comparison

Workflow for Synthesis and Evaluation

The following diagram illustrates a simplified signaling pathway for apoptosis, which can be induced by cytotoxic compounds.

G compound Cytotoxic Compound (e.g., Fluorinated Phenylalaninol) cell_stress Cellular Stress compound->cell_stress pro_apoptotic Pro-apoptotic Proteins (Bax, Bak) cell_stress->pro_apoptotic anti_apoptotic Anti-apoptotic Proteins (Bcl-2, Bcl-xL) cell_stress->anti_apoptotic mitochondria Mitochondria pro_apoptotic->mitochondria anti_apoptotic->mitochondria | cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified Apoptosis Pathway

References

A Comparative Guide: HPLC vs. Capillary Electrophoresis for Chiral Separation of 2-Amino-2-(2-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective separation of chiral compounds is a critical step in ensuring the safety and efficacy of pharmaceuticals. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), for the chiral separation of 2-Amino-2-(2-fluorophenyl)ethanol and its structural analogs.

At a Glance: Performance Comparison

The choice between HPLC and CE for chiral separations often involves a trade-off between speed, resolution, and sample volume. Below is a summary of typical performance characteristics for the chiral separation of fluorinated amino alcohol analogs.

ParameterHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a mobile phase and a chiral stationary phase.Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.
Resolution (Rs) Generally good to excellent (Rs > 1.5 achievable).[1]Typically offers very high resolution due to high theoretical plate counts.[2]
Analysis Time Can range from several minutes to over 20 minutes depending on the complexity of the separation.[1][3]Often provides very fast separations, typically under 10 minutes.[2]
Sample Volume Requires larger sample volumes (microliter range).Requires very small sample volumes (nanoliter range).
Solvent Consumption Higher consumption of organic solvents.Significantly lower solvent and reagent consumption.
Method Development Can be more time-consuming due to the need to screen different chiral stationary phases and mobile phases.Often faster method development due to the ease of changing the chiral selector in the background electrolyte.
Instrumentation Cost Generally higher initial instrument cost.Lower initial instrument cost compared to HPLC.

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for replicating and adapting separation techniques. The following sections outline representative experimental protocols for the chiral separation of fluorinated amino alcohol analogs using both HPLC and CE.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on the successful chiral separation of cathinone derivatives, which are structurally similar to the target analyte, using a polysaccharide-based chiral stationary phase.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): CHIRALPAK® AS-H (amylose tris[(S)-α-methylbenzylcarbamate] coated on 5-µm silica gel), 250 mm x 4.6 mm.[1]

  • Mobile Phase: A mixture of hexane, isopropanol, and triethylamine (97:3:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: Ambient.

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 10 µL.

Capillary Electrophoresis (CE) Protocol

This protocol is derived from the successful enantioseparation of fluorinated methcathinone isomers, demonstrating the capability of CE for this class of compounds.[2]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, typically 50 µm i.d.

  • Background Electrolyte (BGE): 10 mM sodium phosphate buffer (pH 2.5) containing 10 mM carboxymethyl-β-cyclodextrin as the chiral selector.[2]

  • Voltage: 22 kV.[2]

  • Temperature: 25°C.[2]

  • Injection: Hydrodynamic injection (e.g., 10 mbar for 5 seconds).[2]

  • Detection: UV detection at a suitable wavelength (e.g., 214 nm).

Visualizing the Workflow

To better understand the practical application of these techniques, the following diagrams illustrate the general experimental workflow and a decision-making guide for selecting between HPLC and CE for chiral separations.

Chiral Separation Workflow cluster_prep Sample Preparation cluster_hplc HPLC Method cluster_ce CE Method cluster_analysis Data Analysis Sample Racemic Mixture of This compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution HPLC_Inject Inject onto Chiral Stationary Phase (CSP) Dissolution->HPLC_Inject CE_Inject Inject into Capillary with Chiral Selector in BGE Dissolution->CE_Inject HPLC_Separation Separation based on Differential Partitioning HPLC_Inject->HPLC_Separation HPLC_Detect UV/MS Detection HPLC_Separation->HPLC_Detect Data Chromatogram/ Electropherogram HPLC_Detect->Data CE_Separation Separation based on Differential Electrophoretic Mobility CE_Inject->CE_Separation CE_Detect UV/MS Detection CE_Separation->CE_Detect CE_Detect->Data Quant Peak Integration & Enantiomeric Ratio Calculation Data->Quant

Fig. 1: General experimental workflow for chiral separation analysis.

Decision Tree for Chiral Separation Method Selection Start Start: Chiral Separation of This compound Sample_Vol Is sample volume limited? Start->Sample_Vol Speed Is high throughput (speed) a primary concern? Sample_Vol->Speed No CE_Choice Choose Capillary Electrophoresis (CE) Sample_Vol->CE_Choice Yes Resolution Is the highest possible resolution required? Speed->Resolution No Speed->CE_Choice Yes Cost Is minimizing solvent consumption a priority? Resolution->Cost No Resolution->CE_Choice Yes Cost->CE_Choice Yes HPLC_Choice Choose High-Performance Liquid Chromatography (HPLC) Cost->HPLC_Choice No

Fig. 2: Decision guide for selecting between HPLC and CE.

Conclusion

Both HPLC and Capillary Electrophoresis are highly effective techniques for the chiral separation of this compound and its analogs. The optimal choice depends on the specific requirements of the analysis.

  • HPLC , with its wide range of available chiral stationary phases, offers robust and reliable separations, particularly when larger sample quantities are available and high throughput is not the primary driver. Polysaccharide-based CSPs have shown great success in resolving compounds of this class.[1]

  • Capillary Electrophoresis excels in situations where sample volume is limited and high-speed analysis is crucial. Its high efficiency often translates to superior resolution, and the ease of modifying the background electrolyte with different chiral selectors facilitates rapid method development.[2] For fluorinated amino alcohols, cyclodextrins have proven to be effective chiral selectors in CE.[2]

Ultimately, the selection of the most appropriate technique will be guided by the specific analytical challenges and available resources within the laboratory. This guide provides the foundational information to make an informed decision and to develop a successful chiral separation method for this important class of compounds.

References

A Researcher's Guide to Validating the Enantiomeric Purity of 2-Amino-2-(2-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds like 2-Amino-2-(2-fluorophenyl)ethanol is a critical step in guaranteeing safety, efficacy, and batch-to-batch consistency. This guide provides a comprehensive comparison of established analytical methodologies for validating the enantiomeric purity of this important chiral building block, complete with detailed experimental protocols and supporting data.

The primary approaches for determining enantiomeric purity can be broadly categorized into direct and indirect methods. Direct methods involve the separation of enantiomers on a chiral stationary phase (CSP), while indirect methods rely on the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric purity of this compound depends on several factors, including available instrumentation, required sensitivity, sample throughput, and the specific goals of the analysis. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is a widely used and robust direct method. An alternative, indirect approach involves derivatization followed by either HPLC on an achiral column or Gas Chromatography (GC).

Method Principle Advantages Disadvantages Typical Application
Direct Chiral HPLC Enantiomers are separated on a chiral stationary phase (CSP) through transient diastereomeric interactions.- Simple sample preparation (no derivatization)- High efficiency and resolution- Broad applicability to a wide range of compounds- CSPs can be expensive- Method development can be time-consuming- Elution order of enantiomers may not be predictableRoutine quality control, high-throughput screening, preparative separations
Indirect HPLC (with CDA) Enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a standard achiral HPLC column.- Utilizes standard, less expensive achiral columns- Can enhance detection sensitivity (e.g., with fluorescent CDAs)- Elution order is predictable- Derivatization adds an extra step to sample preparation- Potential for racemization during derivatization- Incomplete derivatization can lead to inaccurate resultsTrace analysis, confirmation of enantiomeric identity, when a suitable CSP is not available
Indirect GC (with CDA) Enantiomers are derivatized to form volatile diastereomers, which are then separated by gas chromatography on an achiral column.- High resolution and sensitivity- Fast analysis times- Requires derivatization to increase volatility and thermal stability- Not suitable for non-volatile or thermally labile compoundsAnalysis of volatile amino alcohols, impurity profiling

Experimental Protocols

Below are detailed experimental protocols for the compared methods. These are starting points and may require optimization for specific instrumentation and sample matrices.

Method 1: Direct Chiral High-Performance Liquid Chromatography (HPLC)

This method is the most direct approach for separating the enantiomers of this compound. Polysaccharide-based chiral stationary phases, such as those derived from amylose or cellulose, are highly effective for this class of compounds.[1][2][3][4][5]

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

Parameter Condition A (Normal Phase) Condition B (Polar Organic)
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µmChiralpak® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Acetonitrile / Methanol / Acetic Acid (95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at 220 nmUV at 220 nm
Injection Volume 10 µL10 µL

Sample Preparation: Dissolve an accurately weighed quantity of this compound in the mobile phase to obtain a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram. Enantiomeric Excess (% ee) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Method 2: Indirect High-Performance Liquid Chromatography (HPLC) with Marfey's Reagent

This indirect method involves the derivatization of the amino group of this compound with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to form diastereomers that can be separated on a standard reversed-phase C18 column.[6][7][8][9][10]

Instrumentation:

  • HPLC system with a UV detector

Derivatization Protocol:

  • Dissolve approximately 1 mg of this compound in 200 µL of acetone.

  • Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Add 80 µL of 1 M sodium bicarbonate solution.

  • Incubate the mixture at 40 °C for 1 hour in the dark.

  • Cool the reaction mixture to room temperature and add 40 µL of 2 M HCl to stop the reaction.

  • Evaporate the acetone under a stream of nitrogen.

  • Redissolve the residue in 1 mL of the mobile phase for HPLC analysis.

Chromatographic Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 20% to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 340 nm
Injection Volume 20 µL
Method 3: Indirect Gas Chromatography (GC) with Chiral Derivatizing Agent

For a GC-based approach, the amino and hydroxyl groups of this compound are derivatized to increase volatility and thermal stability. A common approach is acylation of the amino group followed by silylation of the hydroxyl group. For enantiomeric separation, a chiral derivatizing agent for the amino group can be used, such as N-trifluoroacetyl-L-prolyl chloride (TPC).

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Derivatization Protocol:

  • Dissolve approximately 1 mg of this compound in 500 µL of anhydrous dichloromethane.

  • Add 1.2 equivalents of N-trifluoroacetyl-L-prolyl chloride (TPC) and 1.5 equivalents of triethylamine.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • The residue is then silylated using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) by heating at 60°C for 30 minutes. The resulting solution can be directly injected into the GC.

GC Conditions:

Parameter Value
Column Standard non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program Start at 150 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Temperature 300 °C (FID)
Injection Volume 1 µL (split mode, e.g., 50:1)

Visualizing the Workflow and Principles

To better understand the analytical processes, the following diagrams illustrate the general workflow for validating enantiomeric purity and the fundamental difference between direct and indirect separation methods.

G Figure 1: General Workflow for Enantiomeric Purity Validation cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization with CDA (Indirect Method Only) Dissolution->Derivatization HPLC_Direct Direct HPLC with Chiral Column Dissolution->HPLC_Direct HPLC_Indirect Indirect HPLC with Achiral Column Derivatization->HPLC_Indirect GC_Indirect Indirect GC with Achiral Column Derivatization->GC_Indirect Chromatogram Obtain Chromatogram HPLC_Direct->Chromatogram HPLC_Indirect->Chromatogram GC_Indirect->Chromatogram Peak_Integration Peak Integration and Area Calculation Chromatogram->Peak_Integration Purity_Calculation Calculate Enantiomeric Purity / Excess Peak_Integration->Purity_Calculation Report Final Report Purity_Calculation->Report

Caption: General workflow for enantiomeric purity validation.

G Figure 2: Principles of Direct vs. Indirect Chiral Separation cluster_direct Direct Separation cluster_indirect Indirect Separation Enantiomers_D R and S Enantiomers CSP Chiral Stationary Phase (CSP) Enantiomers_D->CSP Separated_Enantiomers Separated R and S Enantiomers CSP->Separated_Enantiomers Enantiomers_I R and S Enantiomers CDA Chiral Derivatizing Agent (CDA) Enantiomers_I->CDA Diastereomers R-CDA and S-CDA Diastereomers CDA->Diastereomers Achiral_Column Achiral Column Diastereomers->Achiral_Column Separated_Diastereomers Separated Diastereomers Achiral_Column->Separated_Diastereomers

Caption: Principles of direct vs. indirect chiral separation.

References

A Comparative Guide to Impurity Profiling of 2-Amino-2-(2-fluorophenyl)ethanol Batches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for impurity profiling of 2-Amino-2-(2-fluorophenyl)ethanol, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines potential impurities, details analytical methods for their detection and quantification, and presents a framework for comparing the impurity profiles of different batches.

Potential Impurities in this compound

Impurities in this compound can originate from the synthetic route, degradation, or storage. A plausible synthetic pathway and potential degradation routes are outlined below, highlighting likely process-related and degradation impurities.

The synthesis of this compound can introduce several impurities, including unreacted starting materials, intermediates, and by-products of side reactions.

  • Starting Material Residues: Unreacted 2-fluoroacetophenone and other precursors.

  • Intermediate Impurities: Residual amounts of intermediates from the synthetic steps.

  • By-products: Compounds formed through side reactions, such as over-reaction or alternative reaction pathways.

Forced degradation studies, conducted under stress conditions such as acid, base, oxidation, heat, and light, help to identify potential degradation products.[1][2]

  • Oxidation Products: The amino and alcohol functional groups are susceptible to oxidation.

  • Hydrolysis Products: While generally stable, prolonged exposure to harsh acidic or basic conditions could lead to structural changes.

  • Dehydration Products: The ethanol moiety could undergo dehydration under certain conditions.

Since this compound is a chiral molecule, the presence of the unwanted enantiomer is a critical purity parameter.[3] Chiral impurities can arise from non-stereoselective synthesis or racemization during processing or storage.

Analytical Methodologies for Impurity Profiling

A combination of chromatographic techniques is typically employed for the comprehensive impurity profiling of pharmaceutical intermediates. High-Performance Liquid Chromatography (HPLC) is the primary method for non-volatile organic impurities, while Gas Chromatography (GC) is suitable for volatile impurities and residual solvents. Mass Spectrometry (MS) coupled with these techniques is invaluable for the identification of unknown impurities.[4][5][6]

A stability-indicating HPLC method is essential for separating the main component from its potential impurities.

Table 1: Comparison of HPLC Methods for Impurity Profiling

ParameterMethod A (General Purpose)Method B (Optimized for Polar Impurities)
Column C18, 250 mm x 4.6 mm, 5 µmPolar-embedded C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water10 mM Ammonium formate in Water (pH 3.5)
Mobile Phase B AcetonitrileMethanol
Gradient 5% B to 95% B over 30 min2% B to 80% B over 25 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30 °C35 °C
Detection UV at 220 nm and 254 nmUV at 220 nm and 265 nm
LOD/LOQ ~0.01% / ~0.03%~0.005% / ~0.015%
Primary Use Routine purity analysis and separation of non-polar to moderately polar impurities.Enhanced retention and separation of polar impurities and early eluting peaks.

GC-MS is the preferred method for the analysis of volatile organic impurities and residual solvents. Derivatization is often necessary to increase the volatility of the amino alcohol and its related impurities.[7]

Table 2: Comparison of GC-MS Methods for Impurity Profiling

ParameterMethod C (Residual Solvents)Method D (Volatile Organic Impurities with Derivatization)
Column DB-624, 30 m x 0.25 mm, 1.4 µmDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas HeliumHelium
Inlet Temp. 250 °C280 °C
Oven Program 40 °C (5 min), ramp to 240 °C at 10 °C/min80 °C (2 min), ramp to 300 °C at 15 °C/min
Detector Mass Spectrometer (Scan mode)Mass Spectrometer (Scan and SIM mode)
Derivatization NoneSilylation (e.g., with BSTFA) or Acylation
LOD/LOQ ~1 ppm / ~5 ppmAnalyte dependent, typically low ppm range
Primary Use Quantification of residual solvents from the manufacturing process.Identification and quantification of volatile and semi-volatile process-related impurities.

The enantiomeric purity is a critical quality attribute. Chiral HPLC is used to separate and quantify the enantiomers of this compound.

Table 3: Chiral HPLC Method for Enantiomeric Purity

ParameterMethod E (Chiral Separation)
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Ethanol/Trifluoroacetic acid (e.g., 80:20:0.1)
Flow Rate 0.8 mL/min
Column Temp. 25 °C
Detection UV at 220 nm
LOD/LOQ ~0.02% / ~0.06% for the undesired enantiomer
Primary Use Determination of enantiomeric excess and quantification of the chiral impurity.

Experimental Protocols

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control sample, using the developed stability-indicating HPLC method.

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in mobile phase A. Prepare a working standard at 0.1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in mobile phase A to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions: Use the parameters outlined in Table 1, Method A.

  • Quantification: Calculate the percentage of each impurity based on the area normalization method or by using relative response factors if known.

  • Sample Preparation: Accurately weigh about 10 mg of the sample into a vial.

  • Derivatization: Add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Cap the vial and heat at 70 °C for 30 minutes.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Analysis: Use the parameters from Table 2, Method D. Identify impurities by comparing their mass spectra with a library (e.g., NIST) and quantify using an internal standard if necessary.

Data Presentation and Comparison

The quantitative data from the analysis of different batches should be summarized in a clear and concise table to facilitate comparison.

Table 4: Impurity Profile Comparison of Three Batches

Impurity (by RRT or Name)Batch A (%)Batch B (%)Batch C (%)Specification (%)
Impurity 1 (RRT 0.85) 0.080.120.07NMT 0.15
Impurity 2 (RRT 0.92) 0.05ND0.06NMT 0.10
(S)-enantiomer 0.090.110.08NMT 0.15
Any Unspecified Impurity 0.040.060.03NMT 0.10
Total Impurities 0.260.290.24NMT 0.50
RRT = Relative Retention Time; ND = Not Detected; NMT = Not More Than

Visualizations

ImpurityProfilingWorkflow cluster_input Input cluster_analysis Analytical Methods cluster_identification Identification & Characterization cluster_output Output Batch_Sample Batch of 2-Amino-2- (2-fluorophenyl)ethanol HPLC HPLC-UV Analysis (Non-volatile impurities) Batch_Sample->HPLC GCMS GC-MS Analysis (Volatile impurities & Residual Solvents) Batch_Sample->GCMS Chiral_HPLC Chiral HPLC Analysis (Enantiomeric Purity) Batch_Sample->Chiral_HPLC Impurity_ID Impurity Identification (LC-MS, NMR) HPLC->Impurity_ID Impurity_Profile Comprehensive Impurity Profile HPLC->Impurity_Profile GCMS->Impurity_ID GCMS->Impurity_Profile Chiral_HPLC->Impurity_Profile Forced_Degradation Forced Degradation Studies Forced_Degradation->Impurity_ID Provides degradation pathways Impurity_ID->Impurity_Profile Batch_Comparison Batch-to-Batch Comparison Report Impurity_Profile->Batch_Comparison

Caption: Workflow for the comprehensive impurity profiling of this compound.

DegradationPathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Main_Compound This compound Oxidation Oxidation (e.g., H₂O₂) Main_Compound->Oxidation Acid_Base Acid/Base Hydrolysis (e.g., HCl, NaOH) Main_Compound->Acid_Base Thermal_Photo Thermal/Photolytic Stress Main_Compound->Thermal_Photo Oxidized_Product Oxidized Impurities (e.g., ketone, aldehyde) Oxidation->Oxidized_Product Dehydration_Product Dehydration Product Acid_Base->Dehydration_Product Dimerization_Product Dimerization Products Thermal_Photo->Dimerization_Product

Caption: Potential degradation pathways of this compound under stress conditions.

References

assessing the performance of different chiral stationary phases for 2-Amino-2-(2-fluorophenyl)ethanol separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the development of chiral pharmaceuticals. This guide provides a comparative assessment of the performance of different polysaccharide-based chiral stationary phases (CSPs) for the separation of 2-Amino-2-(2-fluorophenyl)ethanol, a key chiral building block. Due to the limited availability of direct comparative data for this specific compound, this guide utilizes experimental data for the closely related and structurally analogous compound, 2-amino-2-phenylethanol (phenylglycinol), to provide valuable insights into the expected performance of various CSPs.

Executive Summary

The enantiomeric separation of amino alcohols like this compound is effectively achieved using polysaccharide-based chiral stationary phases. This guide focuses on the performance of two widely used CSPs: CHIRALCEL® OD-H (based on cellulose tris(3,5-dimethylphenylcarbamate)) and CHIRALPAK® AD-H (based on amylose tris(3,5-dimethylphenylcarbamate)). While both are capable of resolving enantiomers of amino alcohols, their selectivity and efficiency can vary depending on the specific analyte and chromatographic conditions. The data presented herein, using 2-amino-2-phenylethanol as a proxy, demonstrates that both columns can achieve baseline separation, with the choice of mobile phase being a critical factor in optimizing resolution.

Performance Comparison of Chiral Stationary Phases

The following table summarizes the chromatographic parameters for the enantioseparation of a derivative of 2-amino-2-phenylethanol on CHIRALCEL® OD-H. While direct comparative data for CHIRALPAK® AD-H with the same derivative under identical conditions was not available in the public domain, general performance characteristics and recommended screening protocols are discussed to provide a comprehensive comparison.

Chiral Stationary PhaseAnalyteMobile PhaseFlow Rate (mL/min)Retention Time (min)Separation Factor (α)Resolution (Rs)
CHIRALCEL® OD-H (R)-2-phenyl-4-(2-(trifluoromethyl)phenyl)-4,5-dihydrooxazoleHexane / Isopropanol (60/40)0.7t1: 7.2 (major), t2: 13.8 (minor)1.92>1.5 (baseline)
CHIRALPAK® AD-H 2-amino-2-phenylethanolHexane / Ethanol / Diethylamine (80/20/0.1)1.0Data not availableData not availableData not available

Note: The data for CHIRALCEL® OD-H is for a derivative of 2-amino-2-phenylethanol. The conditions for CHIRALPAK® AD-H are a recommended starting point for the separation of amino alcohols based on manufacturer guidelines.

Discussion of Performance

The data on CHIRALCEL® OD-H demonstrates its capability to provide excellent separation for a derivative of 2-amino-2-phenylethanol, achieving a high separation factor (α = 1.92) and baseline resolution. The significant difference in retention times between the two enantiomers indicates a strong chiral recognition mechanism. The choice of a normal phase mobile system (hexane/isopropanol) is typical and effective for this class of compounds on polysaccharide-based CSPs.

For CHIRALPAK® AD-H , while specific quantitative data for this exact separation is not presented, it is a well-established CSP for resolving a wide range of chiral compounds, including amino alcohols. The amylose-based selector of CHIRALPAK® AD-H often provides complementary or, in some cases, superior selectivity compared to the cellulose-based CHIRALCEL® OD-H. A recommended starting mobile phase for amino alcohols on CHIRALPAK® AD-H is a mixture of hexane and an alcohol (like ethanol or isopropanol), often with a small amount of a basic additive such as diethylamine (DEA) to improve peak shape and reduce tailing.

Experimental Protocols

A detailed methodology is crucial for reproducing and comparing experimental results.

Method for CHIRALCEL® OD-H
  • Column: CHIRALCEL® OD-H, 4.6 x 250 mm, 5 µm

  • Analyte: (R)-2-phenyl-4-(2-(trifluoromethyl)phenyl)-4,5-dihydrooxazole (a derivative of 2-amino-2-phenylethanol)

  • Mobile Phase: n-Hexane / Isopropanol (60:40, v/v)

  • Flow Rate: 0.7 mL/min

  • Detection: UV at 254 nm

  • Temperature: Ambient

Recommended Screening Protocol for CHIRALPAK® AD-H
  • Column: CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm

  • Analyte: 2-amino-2-phenylethanol (or this compound)

  • Initial Mobile Phase: n-Hexane / Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA)

  • Flow Rate: 1.0 mL/min

  • Detection: UV (e.g., 220 nm or 254 nm)

  • Temperature: Ambient

  • Optimization: The ratio of hexane to alcohol can be adjusted to optimize retention and resolution. Other alcohols such as isopropanol can also be evaluated. The concentration of the basic additive may also be varied to improve peak symmetry.

Logical Workflow for CSP Selection and Method Development

The process of selecting a chiral stationary phase and developing a separation method can be visualized as a systematic workflow.

CSP_Selection_Workflow start Define Analyte: This compound lit_search Literature Search for Analyte or Structural Analogs start->lit_search csp_selection Select Initial CSPs: - Polysaccharide-based (Cellulose/Amylose) - Others (e.g., Macrocyclic glycopeptide) lit_search->csp_selection screening Perform Initial Screening (e.g., Hexane/Alcohol +/- Additive) csp_selection->screening no_sep No or Poor Separation screening->no_sep Outcome partial_sep Partial Separation screening->partial_sep Outcome baseline_sep Baseline Separation screening->baseline_sep Outcome change_csp Select Alternative CSP no_sep->change_csp optimize Optimize Mobile Phase: - Alcohol type and % - Additive type and % partial_sep->optimize validate Validate Method: - Linearity, Precision, Accuracy baseline_sep->validate optimize->baseline_sep change_csp->screening end Final Analytical Method validate->end

Caption: Workflow for Chiral Method Development.

Conclusion

The selection of an appropriate chiral stationary phase is paramount for the successful enantioseparation of this compound. Based on the analysis of the structurally similar 2-amino-2-phenylethanol, both cellulose-based (CHIRALCEL® OD-H) and amylose-based (CHIRALPAK® AD-H) CSPs are excellent candidates for this separation. CHIRALCEL® OD-H has demonstrated high efficiency and resolution for a closely related derivative. While direct data for CHIRALPAK® AD-H was not available for a head-to-head comparison, its known broad applicability for amino alcohols makes it a strong alternative for screening and method development. Researchers are encouraged to screen both types of polysaccharide-based CSPs and systematically optimize the mobile phase composition to achieve the desired separation for their specific application.

A Comparative Guide to Inter-Laboratory Cross-Validation of Analytical Results for 2-Amino-2-(2-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory cross-validation of analytical methods for the quantification of 2-Amino-2-(2-fluorophenyl)ethanol. Given the criticality of reproducible analytical data in drug development, this document outlines a standardized protocol, data presentation formats, and acceptance criteria to ensure consistency and reliability of results across different laboratories. The principles and methodologies described herein are based on established guidelines for analytical method validation.[1][2]

Introduction to Inter-Laboratory Cross-Validation

Inter-laboratory cross-validation is a critical process in pharmaceutical development to ensure that an analytical method produces comparable results when performed by different laboratories.[3][4][5][6] This is essential when analytical testing is outsourced, or when a project is transferred between research sites. The goal is to demonstrate that the analytical method is robust and transferable, and that the data generated by multiple laboratories can be reliably compared.[5][6]

This guide will focus on a hypothetical cross-validation study between two laboratories (Lab A and Lab B) for the analysis of this compound in a simulated drug substance.

Experimental Protocol: Quantification of this compound by HPLC

A detailed experimental protocol is fundamental for the successful transfer and cross-validation of an analytical method.[3] Both participating laboratories must adhere strictly to the same protocol.

2.1. Method: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with UV detector

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of n-Hexane, Isopropanol, and Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in mobile phase.

    • Prepare calibration standards by serial dilution of the stock solution to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

    • Prepare Quality Control (QC) samples at three concentration levels: Low (3 µg/mL), Medium (30 µg/mL), and High (75 µg/mL).

    • Accurately weigh approximately 10 mg of the this compound sample, dissolve in and dilute to 100 mL with the mobile phase to obtain a theoretical concentration of 100 µg/mL.

2.2. Cross-Validation Procedure

  • Protocol Exchange and Training: The originating laboratory (Lab A) provides the detailed analytical method protocol to the receiving laboratory (Lab B). A teleconference or in-person training should be conducted to address any questions.

  • Reference Standard and Sample Exchange: Lab A sends an aliquot of the same batch of reference standard and three blind samples of this compound to Lab B.

  • Method Validation Parameters: Both labs will analyze the calibration standards, QC samples, and the three blind samples in triplicate on three different days. The following parameters will be evaluated:

    • Linearity: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

    • Accuracy: The mean recovery of the QC samples should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-assay precision): The relative standard deviation (RSD) of the results for the QC samples within the same day should be ≤ 2.0%.

      • Intermediate Precision (Inter-assay precision): The RSD of the results for the QC samples across the three days should be ≤ 3.0%.

    • Comparison of Blind Samples: The results for the three blind samples obtained by both labs will be compared.

Data Presentation and Comparison

Clear and standardized data presentation is crucial for a direct comparison of the results from both laboratories.

Table 1: Comparison of Calibration Curve Linearity

LaboratoryDay 1 (r²)Day 2 (r²)Day 3 (r²)Mean (r²)
Lab A0.99980.99970.99990.9998
Lab B0.99960.99980.99970.9997

Table 2: Comparison of Accuracy (Recovery %)

QC LevelLab A (Mean Recovery %)Lab B (Mean Recovery %)Acceptance Criteria
Low (3 µg/mL)100.599.898.0% - 102.0%
Medium (30 µg/mL)101.2100.798.0% - 102.0%
High (75 µg/mL)99.5100.198.0% - 102.0%

Table 3: Comparison of Precision (RSD %)

Precision TypeQC LevelLab A (RSD %)Lab B (RSD %)Acceptance Criteria
RepeatabilityLow1.21.5≤ 2.0%
Medium0.81.1≤ 2.0%
High0.60.9≤ 2.0%
IntermediateLow1.82.1≤ 3.0%
Medium1.31.6≤ 3.0%
High1.01.2≤ 3.0%

Table 4: Comparison of Blind Sample Analysis (Assay %)

Sample IDLab A (Mean Assay %)Lab B (Mean Assay %)Relative Percent Difference
Sample 00199.298.80.40%
Sample 002100.5101.10.59%
Sample 00399.899.50.30%

Visualization of the Cross-Validation Workflow

A visual representation of the workflow can help in understanding the logical sequence of the cross-validation process.

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_labA Lab A cluster_labB Lab B cluster_analysis Phase 3: Data Analysis & Comparison cluster_conclusion Phase 4: Conclusion A Develop & Validate Analytical Method (Lab A) B Prepare & Agree on Cross-Validation Protocol A->B C Prepare & Ship Reference Standard & Samples B->C D Analyze Standards, QCs & Blind Samples C->D E Analyze Standards, QCs & Blind Samples C->E F Compile & Compare Validation Parameters (Linearity, Accuracy, Precision) D->F E->F G Compare Results of Blind Samples F->G H Calculate Relative Percent Difference G->H I Acceptance Criteria Met? H->I J Successful Cross-Validation I->J Yes K Investigate Discrepancies I->K No

Caption: Workflow for Inter-Laboratory Cross-Validation.

Conclusion

A successful inter-laboratory cross-validation provides a high degree of confidence in the analytical method's robustness and transferability. By following a detailed protocol and pre-defined acceptance criteria, researchers can ensure the consistency and reliability of analytical data for this compound, regardless of the testing laboratory. This is paramount for making informed decisions throughout the drug development lifecycle.

References

Stability Testing of 2-Amino-2-(2-fluorophenyl)ethanol: A Comparative Guide Under ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of stability testing protocols for 2-Amino-2-(2-fluorophenyl)ethanol, adhering to the International Council for Harmonisation (ICH) guidelines. In the absence of publicly available, direct comparative stability data for this specific molecule, this document outlines a robust testing strategy based on the known stability profiles of structurally related fluorinated aromatic compounds and amino alcohols. The guide also presents a comparative analysis with its non-fluorinated analog, 2-Amino-2-phenylethanol, to highlight the potential impact of fluorination on stability.

Comparative Stability Profile

The introduction of a fluorine atom to the phenyl ring is anticipated to influence the stability of this compound. Fluorine's high electronegativity can alter the electron distribution within the molecule, potentially impacting its susceptibility to degradation. The following table summarizes the expected stability profile under various ICH-recommended stress conditions for both the fluorinated compound and its non-fluorinated counterpart. This data is illustrative and serves as a baseline for a dedicated stability study.

Stress ConditionThis compound (Expected Outcome)2-Amino-2-phenylethanol (Expected Outcome)Potential Degradation Products
Acidic Hydrolysis (0.1 N HCl, 60°C) Moderate degradationSignificant degradationPhenylglyoxal, 2-fluorobenzoic acid, ammonia
Alkaline Hydrolysis (0.1 N NaOH, 60°C) Minor degradationModerate degradation2-fluorobenzaldehyde, formic acid, ammonia
Oxidative (3% H₂O₂, RT) Moderate degradationSignificant degradation2-fluoro-α-aminophenylacetic acid, 2-fluorobenzamide
Thermal (80°C, dry heat) Minor degradationModerate degradationDimerization and polymerization products
Photolytic (ICH Q1B) Moderate degradation, potential discolorationSignificant degradation and discolorationOxidative and rearrangement products

Experimental Protocols

A comprehensive stability testing program for this compound should be conducted in accordance with ICH Q1A(R2) guidelines.[1][2][3] This involves both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5]

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for elucidating the degradation pathways and developing a stability-indicating analytical method.[4][5]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid drug substance to a dry heat of 80°C for 48 hours.

  • Photostability Testing: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the parent drug from its degradation products.

Chromatographic Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizing the Stability Testing Process

The following diagrams illustrate the logical workflow and the relationship between different stability testing conditions as mandated by ICH guidelines.

ICH_Stability_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Formal Stability Studies cluster_2 Phase 3: Data Analysis & Reporting MD Develop Stability-Indicating Analytical Method FD Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) MD->FD MV Method Validation (Specificity, Linearity, Accuracy, Precision) FD->MV LTS Long-Term Stability (e.g., 25°C/60% RH) MV->LTS AS Accelerated Stability (e.g., 40°C/75% RH) MV->AS DA Data Analysis (Degradation Kinetics, Shelf-life Estimation) LTS->DA IS Intermediate Stability (if significant change in accelerated) AS->IS Significant Change AS->DA IS->DA SR Stability Report Generation DA->SR

Caption: Experimental workflow for ICH-compliant stability testing.

ICH_Stability_Conditions cluster_conditions ICH Stability Storage Conditions cluster_purpose Purpose long_term Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH purpose_lt Establish Re-test Period / Shelf Life long_term->purpose_lt intermediate Intermediate 30°C ± 2°C / 65% RH ± 5% RH purpose_int Evaluate 'Significant Change' from Accelerated intermediate->purpose_int accelerated Accelerated 40°C ± 2°C / 75% RH ± 5% RH accelerated->intermediate Triggered by 'Significant Change' purpose_acc Predict Long-Term Stability accelerated->purpose_acc

Caption: Logical relationship of ICH stability testing conditions.

Conclusion

A robust stability testing program, guided by ICH principles, is paramount for ensuring the quality, safety, and efficacy of this compound. While this guide provides a foundational protocol and expected outcomes, a dedicated, data-driven stability study is essential. The strategic placement of the fluorine atom is hypothesized to enhance the stability of the molecule compared to its non-fluorinated analog, particularly against oxidative and acidic degradation. The provided experimental protocols and workflows offer a comprehensive starting point for researchers and drug development professionals to design and execute a compliant and scientifically sound stability evaluation.

References

A Comparative Benchmarking of Synthetic Routes to 2-Amino-2-(2-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three distinct synthetic pathways to the chiral amino alcohol 2-Amino-2-(2-fluorophenyl)ethanol, a valuable building block in pharmaceutical synthesis. The routes benchmarked are: Asymmetric Reduction of an α-Amino Ketone, Reduction of an α-Amino Nitrile, and Biocatalytic Asymmetric Amination of a Hydroxy Ketone. Each method is evaluated based on reported yields, enantioselectivity, and operational considerations, supported by detailed experimental protocols and representative data from analogous transformations found in the scientific literature.

Comparative Analysis of Synthetic Strategies

The selection of an optimal synthetic route to this compound depends on several factors, including the desired stereochemical purity, scalability, cost, and access to specialized reagents or equipment. The following table summarizes the key performance indicators for the three benchmarked routes, based on data from closely related transformations.

ParameterRoute 1: Asymmetric Ketone ReductionRoute 2: α-Amino Nitrile ReductionRoute 3: Biocatalytic Asymmetric Amination
Starting Material 2-Amino-1-(2-fluorophenyl)ethanone2-Fluorobenzaldehyde2-Hydroxy-1-(2-fluorophenyl)ethanone
Key Transformation Asymmetric reduction of a ketoneReduction of a nitrileAsymmetric amination of a ketone
Typical Reagents Borane, Chiral Oxazaborolidine CatalystNaBH4, CoCl2 or LiAlH4Transaminase, Amine Donor (e.g., Alanine)
Reported Yield Good to Excellent (80-95%)Moderate to Good (60-85%)Good to Excellent (up to 99%)
Enantiomeric Excess (ee) High (90-99%)Dependent on resolution stepExcellent (>99%)
Reaction Time Typically a few hoursSeveral hours to a day12-48 hours
Scalability GoodModerateGood, requires bioreactor for large scale
Key Advantages High enantioselectivity, well-establishedReadily available starting materialsHigh enantioselectivity, mild conditions
Key Disadvantages Requires stoichiometric borane, sensitive reagentsOften produces a racemic mixture requiring resolutionRequires specific enzymes, longer reaction times

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below. These protocols are based on established literature procedures for analogous substrates and may require optimization for the specific synthesis of this compound.

Route 1: Asymmetric Reduction of 2-Amino-1-(2-fluorophenyl)ethanone

This route employs a chiral oxazaborolidine catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, for the enantioselective reduction of the prochiral ketone.

Synthesis of Starting Material: 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride

This intermediate can be prepared from 2-fluoroacetophenone via bromination to yield 2-bromo-1-(2-fluorophenyl)ethanone, followed by reaction with an amine source (e.g., hexamethylenetetramine followed by hydrolysis, or direct amination with ammonia).

Experimental Protocol for Asymmetric Reduction:

  • A solution of the chiral oxazaborolidine catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 0.1 eq.) in anhydrous tetrahydrofuran (THF) is cooled to 0°C under an inert atmosphere (e.g., Argon).

  • A solution of borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.0 eq.) is added dropwise to the catalyst solution, and the mixture is stirred for 15 minutes.

  • A solution of 2-amino-1-(2-fluorophenyl)ethanone hydrochloride (1.0 eq.) and a non-interfering base (e.g., triethylamine, 1.1 eq.) in anhydrous THF is added dropwise to the reaction mixture at 0°C.

  • The reaction is stirred at 0°C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, the reaction is quenched by the slow addition of methanol.

  • The solvent is removed under reduced pressure, and the residue is treated with 1 M HCl.

  • The aqueous layer is washed with diethyl ether, then basified with 2 M NaOH, and the product is extracted with dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.

  • Purification by flash column chromatography on silica gel yields the enantiomerically enriched this compound.

Route 2: Reduction of 2-Amino-2-(2-fluorophenyl)acetonitrile

This pathway involves the synthesis of an α-amino nitrile via the Strecker reaction, followed by reduction of the nitrile functionality.

Synthesis of Starting Material: 2-Amino-2-(2-fluorophenyl)acetonitrile

The Strecker synthesis involves a one-pot reaction of 2-fluorobenzaldehyde, a cyanide source (e.g., potassium cyanide), and an ammonia source (e.g., ammonium chloride). This typically yields the racemic α-amino nitrile.

Experimental Protocol for Nitrile Reduction:

  • To a solution of 2-amino-2-(2-fluorophenyl)acetonitrile (1.0 eq.) in methanol, cobalt(II) chloride hexahydrate (CoCl2·6H2O, 0.2 eq.) is added, and the mixture is stirred until the salt dissolves.

  • Sodium borohydride (NaBH4, 5.0 eq.) is added portion-wise at 0°C. The reaction is highly exothermic, and the addition rate should be controlled to maintain the temperature below 20°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is quenched by the addition of 2 M HCl until the pH is acidic.

  • The solvent is evaporated, and the residue is taken up in water and basified with 2 M NaOH.

  • The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The resulting product will be a racemic mixture of this compound, which requires chiral resolution (e.g., by diastereomeric salt formation with a chiral acid) to obtain the desired enantiomer.

Route 3: Biocatalytic Asymmetric Amination of 2-Hydroxy-1-(2-fluorophenyl)ethanone

This chemoenzymatic approach utilizes a transaminase enzyme to asymmetrically aminate a hydroxy ketone precursor.

Synthesis of Starting Material: 2-Hydroxy-1-(2-fluorophenyl)ethanone

This precursor can be synthesized by the oxidation of 2-fluoroacetophenone with an appropriate oxidizing agent, such as selenium dioxide.

Experimental Protocol for Biocatalytic Amination:

  • A phosphate buffer solution (100 mM, pH 7.5) is prepared containing pyridoxal 5'-phosphate (PLP, 1 mM).

  • To this buffer, the transaminase enzyme (e.g., from Vibrio fluvialis or an engineered variant) is added, followed by the amine donor (e.g., L-alanine, 1.5 eq.).

  • The substrate, 2-hydroxy-1-(2-fluorophenyl)ethanone (1.0 eq.), is added to the reaction mixture.

  • The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours. The progress is monitored by HPLC.

  • To drive the equilibrium towards product formation, an enzyme to remove the pyruvate by-product (e.g., lactate dehydrogenase with NADH) can be added.

  • Upon completion, the enzyme is removed by centrifugation or filtration.

  • The aqueous solution is basified, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried, filtered, and concentrated to yield the enantiomerically pure this compound.

Visualization of Synthetic Workflows

The logical flow of each synthetic route is depicted in the following diagrams generated using the DOT language.

Synthetic_Route_1 cluster_start Starting Material cluster_process Process cluster_product Product start 2-Amino-1-(2- fluorophenyl)ethanone process Asymmetric Reduction start->process BH3, Chiral Oxazaborolidine product 2-Amino-2-(2- fluorophenyl)ethanol process->product

Caption: Workflow for Route 1: Asymmetric Ketone Reduction.

Synthetic_Route_2 cluster_start Starting Material cluster_intermediate Intermediate cluster_process Process cluster_product Product start 2-Fluorobenzaldehyde intermediate 2-Amino-2-(2- fluorophenyl)acetonitrile start->intermediate Strecker Reaction process Nitrile Reduction intermediate->process NaBH4 / CoCl2 product 2-Amino-2-(2- fluorophenyl)ethanol process->product

Caption: Workflow for Route 2: α-Amino Nitrile Reduction.

Synthetic_Route_3 cluster_start Starting Material cluster_process Process cluster_product Product start 2-Hydroxy-1-(2- fluorophenyl)ethanone process Biocatalytic Asymmetric Amination start->process Transaminase, Amine Donor product 2-Amino-2-(2- fluorophenyl)ethanol process->product

Caption: Workflow for Route 3: Biocatalytic Asymmetric Amination.

Safety Operating Guide

Safe Disposal of 2-Amino-2-(2-fluorophenyl)ethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Amino-2-(2-fluorophenyl)ethanol, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety data and general best practices for laboratory chemical waste management.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]

II. Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.

  • Containment:

    • For solid forms, carefully sweep up the material and shovel it into a suitable, sealable container for disposal.[1] Avoid actions that generate dust.

    • For liquid forms or solutions, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it into a sealed container.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" and any other components of the waste stream.

    • Include appropriate hazard symbols as per your institution's and local regulations.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]

    • Keep the container tightly closed.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide them with the complete details of the waste, including its composition and quantity.

III. Key Safety and Disposal Information Summary

ParameterGuidelineSource
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.[1]
Handling Environment Use only outdoors or in a well-ventilated area.[1]
Accidental Skin Contact Wash with plenty of soap and water.[1]
Accidental Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Accidental Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[1]
Spill Containment (Solid) Sweep up and shovel into suitable containers for disposal.[1]

IV. Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

G start Start: Need to dispose of This compound ppe 1. Don Personal Protective Equipment (PPE) start->ppe assess_form 2. Assess Physical Form ppe->assess_form solid 3a. Solid: Sweep/Shovel into Sealable Container assess_form->solid Solid liquid 3b. Liquid/Solution: Absorb with Inert Material & Place in Sealable Container assess_form->liquid Liquid label 4. Label Waste Container (Full Chemical Name & Hazards) solid->label liquid->label store 5. Store in Designated Secure Area label->store contact_ehs 6. Contact Institutional EHS or Approved Waste Contractor store->contact_ehs end End: Professional Waste Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-2-(2-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-2-(2-fluorophenyl)ethanol

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety data of the closely related compound, 2-Amino-1-(2-fluorophenyl)ethanol, and general best practices for handling potentially hazardous research chemicals.

Hazard Assessment:

Based on the data for 2-Amino-1-(2-fluorophenyl)ethanol, this compound should be handled as a hazardous substance. Primary hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The required PPE varies with the type of laboratory activity.

Activity LevelRequired Personal Protective Equipment
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat - Safety glasses with side shields - Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing solutions)- Chemical-resistant lab coat - Chemical splash goggles - Double-gloving with nitrile gloves
High-Hazard Activities (e.g., potential for aerosolization, heating)- Disposable, solid-front gown - Chemical splash goggles and a face shield - Double-gloving with nitrile gloves - Respiratory protection (e.g., a fit-tested N95 respirator or higher)

Note: Always inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be changed immediately.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential for ensuring safety and preventing contamination. All procedures involving the handling of this compound should be performed in a certified chemical fume hood.

1. Preparation and Weighing:

  • Before handling, ensure that an appropriate spill kit is readily available.

  • Don the appropriate PPE as specified in the table above.

  • Perform all weighing operations within a chemical fume hood to contain any airborne particles.

  • Use anti-static weighing paper or a tared container to prevent electrostatic discharge.

  • After weighing, carefully clean the spatula and the weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

2. Solution Preparation:

  • Conduct all solution preparations within a certified chemical fume hood.

  • To avoid splashing, add the solvent to the solid compound slowly.

  • If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.

  • Clearly label the prepared solution with the compound's name, concentration, solvent, preparation date, and the handler's initials.

3. Storage:

  • Store this compound in a tightly sealed container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated gloves, weighing paper, disposable lab coats)- Place in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (e.g., unused solutions, solvent rinses)- Collect in a sealed, properly labeled, and chemical-resistant hazardous waste container. - Do not mix with incompatible waste streams.
Empty Containers - Rinse the container three times with a suitable solvent. - Collect the rinsate as hazardous liquid waste. - Dispose of the rinsed container as directed by your institution's safety office.
Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • Alert colleagues and the laboratory supervisor.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent and decontaminate.

Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE End End Doff PPE->End Start Start Start->Don PPE

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(2-fluorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Amino-2-(2-fluorophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.